1,3-Olein-2-Lignocerin
Description
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Properties
IUPAC Name |
1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl tetracosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H118O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-32-33-36-39-42-45-48-51-54-57-63(66)69-60(58-67-61(64)55-52-49-46-43-40-37-34-26-23-20-17-14-11-8-5-2)59-68-62(65)56-53-50-47-44-41-38-35-27-24-21-18-15-12-9-6-3/h26-27,34-35,60H,4-25,28-33,36-59H2,1-3H3/b34-26-,35-27- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJSPZUBFWYCCY-NNBGLWHGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H118O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
971.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(18:1(9Z)/24:0/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0049821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Dioleoyl-2-Lignoceroyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioleoyl-2-Lignoceroyl Glycerol (B35011) is a specific triacylglycerol (TAG) molecule containing two oleic acid moieties and one lignoceric acid moiety esterified to a glycerol backbone. As a complex lipid, its precise biological functions and therapeutic potential are subjects of ongoing scientific inquiry. This technical guide provides a comprehensive overview of the currently available information on this molecule, including its chemical properties, probable biological significance, and general methodologies for its study.
While specific research on 1,3-Dioleoyl-2-Lignoceroyl Glycerol is limited, this guide draws upon established principles of lipid biochemistry and analytical chemistry to provide a foundational understanding for researchers.
Chemical and Physical Properties
A summary of the key chemical and physical data for 1,3-Dioleoyl-2-Lignoceroyl Glycerol is presented in Table 1. This information is crucial for its identification, purification, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 869989-78-6 | Cayman Chemical |
| Molecular Formula | C₆₃H₁₁₈O₆ | Cayman Chemical |
| Molecular Weight | 971.6 g/mol | Cayman Chemical |
| Synonyms | OLLn, 1,3-diolein-2-lignocerin, TG(18:1/24:0/18:1) | General Nomenclature |
| Physical State | Presumed to be a waxy solid or viscous liquid at room temperature | Inferred from component fatty acids |
Potential Biological Significance
While direct studies on the biological role of 1,3-Dioleoyl-2-Lignoceroyl Glycerol are not widely available, its structure suggests potential involvement in several physiological and pathological processes, particularly in the context of lipid metabolism and neurological health.
Lignoceric acid (24:0) is a very-long-chain saturated fatty acid (VLCFA). The accumulation of VLCFAs is a hallmark of certain genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD). In this context, the metabolism of triglycerides containing lignoceric acid could be of significant interest. It is plausible that 1,3-Dioleoyl-2-Lignoceroyl Glycerol could serve as a transport and storage form of lignoceric acid.
The presence of oleic acid, a monounsaturated fatty acid, at the sn-1 and sn-3 positions may influence the metabolic fate and signaling properties of this triglyceride. Research on other structured triglycerides, such as 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), has demonstrated that the specific positioning of fatty acids on the glycerol backbone can significantly impact their absorption, metabolism, and physiological effects.
General Experimental Protocols
The study of specific triglycerides like 1,3-Dioleoyl-2-Lignoceroyl Glycerol requires specialized analytical techniques. Below are generalized protocols that can be adapted for its characterization and quantification.
Lipid Extraction
A standard method for extracting total lipids from biological samples is a prerequisite for analyzing specific triglyceride species.
Protocol: Bligh-Dyer Method
-
Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids.
-
Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
-
Storage: Store the dried lipid extract at -80°C under an inert atmosphere to prevent oxidation.
Triglyceride Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common technique for separating and quantifying different triglyceride species.
Protocol: HPLC Analysis of Triglycerides
-
Sample Preparation: Dissolve the lipid extract in a suitable organic solvent, such as hexane (B92381) or isopropanol (B130326).
-
Chromatographic System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol is typically used.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detecting non-UV absorbing lipids like triglycerides.
-
-
Analysis: Inject the sample onto the HPLC system. The retention time of 1,3-Dioleoyl-2-Lignoceroyl Glycerol will depend on its specific polarity and interaction with the stationary phase.
-
Quantification: Use a certified reference standard of 1,3-Dioleoyl-2-Lignoceroyl Glycerol to create a calibration curve for accurate quantification.
Potential Signaling Pathways and Workflows
Given the limited direct research, the signaling pathways involving 1,3-Dioleoyl-2-Lignoceroyl Glycerol can only be hypothesized based on the general metabolism of triglycerides.
General Triglyceride Metabolism
The synthesis and breakdown of triglycerides are fundamental metabolic processes. The following diagram illustrates a simplified workflow for the synthesis of a triglyceride like 1,3-Dioleoyl-2-Lignoceroyl Glycerol.
Caption: Simplified Kennedy pathway for the synthesis of 1,3-Dioleoyl-2-Lignoceroyl Glycerol.
Experimental Workflow for Lipidomics Analysis
A typical workflow for identifying and quantifying specific triglycerides in a biological sample using mass spectrometry-based lipidomics is outlined below.
Caption: A standard workflow for the analysis of 1,3-Dioleoyl-2-Lignoceroyl Glycerol using lipidomics.
Conclusion
1,3-Dioleoyl-2-Lignoceroyl Glycerol represents a specific and likely rare triacylglycerol whose biological significance is yet to be fully elucidated. This guide provides a foundational framework for researchers interested in studying this molecule. The provided chemical data, generalized experimental protocols, and hypothesized metabolic pathways serve as a starting point for future investigations. Further research is critically needed to understand its specific roles in health and disease, which may open new avenues for therapeutic interventions, particularly in the context of metabolic and neurological disorders. The lack of extensive literature underscores the opportunity for novel discoveries in the field of lipidomics and lipid biochemistry.
An In-depth Technical Guide to 1,3-Olein-2-Lignocerin (CAS Number 869989-78-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Olein-2-Lignocerin, a specific triacylglycerol with the CAS number 869989-78-6. While direct experimental data for this compound is limited, this document compiles available information and draws parallels with the well-studied analogous structured triglyceride, 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO). This guide covers physicochemical properties, potential synthesis and analytical methodologies, and prospective applications in research and drug development. The information presented aims to serve as a foundational resource for scientists investigating this and similar structured lipids.
Introduction
This compound, also known as 1,3-dioleoyl-2-lignoceroyl-glycerol or TG(18:1/24:0/18:1), is a triacylglycerol (TAG) molecule composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one lignoceric acid molecule at the sn-2 position. The specific positioning of these fatty acids defines it as a structured triglyceride. Such structured lipids are of significant interest in the fields of nutrition, pharmaceuticals, and material science due to their unique physical and biological properties, which are largely determined by the nature and stereospecific arrangement of their constituent fatty acids.
The long-chain saturated fatty acid, lignoceric acid (24:0), at the sn-2 position, and the monounsaturated fatty acid, oleic acid (18:1), at the sn-1 and sn-3 positions, give this compound distinct characteristics. While research on this specific TAG is not extensive, the vast body of knowledge on similar structured triglycerides, such as 1,3-dioleoyl-2-palmitoylglycerol (OPO), provides a strong basis for predicting its behavior and potential applications. OPO is a key component of human milk fat and is used in infant formulas to mimic its benefits, which include improved fat and calcium absorption.[1][2]
This guide will synthesize the known information about this compound and extrapolate potential methodologies for its synthesis and analysis based on established protocols for analogous compounds.
Physicochemical Properties
Directly measured physicochemical data for this compound are not widely available in the literature. A safety data sheet for the compound indicates that properties such as melting point and boiling point are undetermined. However, some basic properties can be derived from its chemical structure and information from suppliers.
Table 1: Summary of Known Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 869989-78-6 | [3] |
| Molecular Formula | C63H118O6 | [3] |
| Molecular Weight | 971.61 g/mol | [3] |
| Synonyms | 1,3-dioleoyl-2-lignoceroyl-glycerol, TG(18:1/24:0/18:1) | [3] |
| Physical State | Solid | [4] |
| Purity | >99% (as commercially available) | [3] |
| Storage | Freezer | [3][4] |
For a more comprehensive understanding of the likely physicochemical characteristics of this compound, it is useful to refer to the data for the well-characterized analogous compound, 1,3-dioleoyl-2-palmitoylglycerol (OPO).
Table 2: Physicochemical Properties of 1,3-dioleoyl-2-palmitoylglycerol (OPO) for Reference
| Property | Value | Source |
| CAS Number | 1716-07-0 | [5][6][7] |
| Molecular Formula | C55H102O6 | [5][6][7] |
| Molecular Weight | 859.39 g/mol | |
| Physical State | Liquid or Solid | [5] |
| Melting Point | 19 °C | [7] |
| Boiling Point | 802.2 °C at 760 mmHg | [7] |
| Density | 0.919 g/cm³ | [7] |
| Solubility | Soluble in chloroform. Slightly soluble in ethanol, ethyl acetate, and methanol. | [6][7] |
| Storage Temperature | -20 °C | [7] |
Synthesis of this compound: A Hypothetical Protocol
A chemoenzymatic approach is a common and effective method for the synthesis of structured triglycerides like this compound, offering high specificity and yield. The following is a hypothetical multi-step protocol based on established methods for OPO synthesis.[8]
Step 1: Synthesis of 1,3-diolein (B152344)
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Reaction Setup: Combine glycerol and vinyl oleate (B1233923) in a solvent-free system.
-
Enzymatic Catalyst: Add an sn-1,3 specific immobilized lipase, such as Novozym 435, to the reaction mixture.
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 35-45 °C) with constant stirring for several hours (e.g., 8-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the formation of 1,3-diolein.
-
Purification: Once the reaction is complete, purify the 1,3-diolein from the reaction mixture using column chromatography.
Step 2: Esterification with Lignoceric Acid
-
Reaction Setup: Dissolve the purified 1,3-diolein and lignoceric acid in an appropriate solvent.
-
Chemical Catalyst: Add a suitable chemical catalyst for esterification.
-
Reaction Conditions: Heat the reaction mixture under reflux with continuous stirring for a specified period.
-
Monitoring: Track the formation of this compound using TLC or HPLC.
-
Final Purification: After the reaction reaches completion, purify the final product using column chromatography to obtain high-purity this compound.
References
- 1. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 5. 1,3-Dioleoyl-2-palmitoylglycerol | C55H102O6 | CID 13183955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Cas 1716-07-0,1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL | lookchem [lookchem.com]
- 8. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1,3-Olein-2-Lignocerin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathways for the structured triacylglycerol (TAG) 1,3-Olein-2-Lignocerin. Due to the limited direct literature on this specific TAG, this document outlines analogous, well-established chemoenzymatic strategies, primarily based on the synthesis of structurally similar compounds such as 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO). This guide details both one-step and two-step synthesis protocols, presents quantitative data from related syntheses in structured tables, and includes detailed experimental methodologies. Visual diagrams of the synthesis pathways are provided to facilitate a deeper understanding of the processes involved. The methodologies described herein are intended to serve as a foundational resource for researchers and professionals engaged in the development and synthesis of novel structured lipids for pharmaceutical and nutraceutical applications.
Introduction
Structured triacylglycerols (STAGs) are novel lipid molecules that have been engineered to contain a specific combination and positional distribution of fatty acids on the glycerol (B35011) backbone. This precise molecular architecture can significantly influence their physicochemical properties, as well as their metabolic fate and physiological effects. This compound is a STAG composed of a glycerol backbone with oleic acid (a monounsaturated omega-9 fatty acid) at the sn-1 and sn-3 positions and lignoceric acid (a saturated very-long-chain fatty acid) at the sn-2 position. While the therapeutic and nutritional applications of STAGs are an active area of research, this guide focuses on the practical aspects of their synthesis.
The synthesis of STAGs can be broadly categorized into chemical and enzymatic methods. Enzymatic synthesis, utilizing lipases, is generally preferred due to its high regioselectivity, milder reaction conditions, and reduced formation of byproducts compared to chemical synthesis. This guide will focus on lipase-catalyzed enzymatic and chemoenzymatic approaches.
Proposed Synthesis Pathways for this compound
Two primary enzymatic strategies are proposed for the synthesis of this compound, adapted from established methods for analogous structured triacylglycerols.
Two-Step Chemoenzymatic Synthesis
This approach involves the initial synthesis of 2-lignoceroyl-glycerol (2-mono-lignocerin), which is subsequently esterified with oleic acid at the sn-1 and sn-3 positions. This method offers high purity of the final product.
A potential workflow for this two-step synthesis is outlined below:
One-Step Enzymatic Acidolysis
This method involves the direct enzymatic exchange of fatty acids at the sn-1 and sn-3 positions of a starting triacylglycerol, trilignocerin, with an excess of oleic acid. A 1,3-specific lipase (B570770) is crucial for catalyzing this reaction, ensuring that the lignoceric acid at the sn-2 position remains intact.
The logical flow of the one-step acidolysis is depicted below:
Experimental Protocols
The following protocols are adapted from methodologies reported for the synthesis of OPO and other structured lipids and are proposed for the synthesis of this compound.
Protocol 1: Two-Step Chemoenzymatic Synthesis
Step 1: Synthesis of 2-Monolignocerin via Alcoholysis of Trilignocerin
-
Reaction Setup: In a suitable reaction vessel, dissolve trilignocerin in an organic solvent (e.g., n-hexane).
-
Enzymatic Reaction: Add an sn-1,3-specific immobilized lipase (e.g., Lipozyme RM IM or a lipase from Rhizopus delemar) and ethanol. The reaction mixture is incubated at a controlled temperature (e.g., 40-60°C) with continuous agitation.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the formation of 2-monolignocerin.
-
Isolation and Purification: Upon completion, the enzyme is filtered off. The solvent is removed under reduced pressure. The resulting 2-monolignocerin can be purified by crystallization or silica (B1680970) gel column chromatography.
Step 2: Esterification of 2-Monolignocerin with Oleic Acid
-
Reaction Setup: Combine the purified 2-monolignocerin and oleic acid in a suitable molar ratio (e.g., 1:2.2) in a solvent-free system or in an organic solvent.
-
Enzymatic Reaction: Add an sn-1,3-specific immobilized lipase. The reaction mixture is incubated at a controlled temperature (e.g., 60°C) with continuous stirring, often under vacuum to remove the water produced during the reaction.
-
Monitoring: The formation of this compound is monitored by GC or HPLC.
-
Purification: After the reaction, the lipase is removed by filtration. The final product is purified from unreacted substrates and byproducts using techniques such as molecular distillation or column chromatography.
Protocol 2: One-Step Enzymatic Acidolysis
-
Reaction Setup: In a round-bottom flask, combine trilignocerin and oleic acid in a molar ratio ranging from 1:2 to 1:12. The reaction can be performed in a solvent-free system or with a suitable organic solvent like n-hexane.
-
Enzymatic Reaction: Add an immobilized sn-1,3-specific lipase (typically 5-10% by weight of the total substrates). The reaction mixture is incubated at a controlled temperature (e.g., 60-75°C) with continuous stirring for a specified duration (e.g., 4-24 hours).
-
Monitoring: The incorporation of oleic acid and the formation of the desired product are monitored over time using GC or HPLC.
-
Purification: Once the desired conversion is achieved, the immobilized lipase is separated by filtration for potential reuse. The product mixture is then subjected to purification steps, such as neutralization to remove free fatty acids followed by molecular distillation or column chromatography to isolate the this compound.
Quantitative Data from Analogous Syntheses
The following tables summarize quantitative data from published studies on the synthesis of OPO, which can serve as a benchmark for the synthesis of this compound.
Table 1: Two-Step Synthesis of OPO
| Step | Starting Materials | Enzyme | Key Reaction Conditions | Yield/Purity of Intermediate | Final Product Yield/Purity | Reference |
| 1 | Tripalmitin, Ethanol | Rhizomucor miehei lipase | Organic solvent, water activity 0.43 | 2-Monopalmitin: up to 85% yield, >95% purity | - | [1] |
| 2 | 2-Monopalmitin, Oleic Acid | Rhizomucor miehei lipase | Solvent-free or organic solvent | - | OPO: up to 78% yield, 96% palmitic acid at sn-2 | [1] |
| 1 & 2 | Vinyl Oleate, Glycerol, Palmitic Acid | Novozym 435 (for 1,3-diolein) | 35°C, 8h for 1,3-diolein (B152344) synthesis | 1,3-Diolein: 82.3% yield, 98.6% purity | OPO: 90.5% yield, 98.7% regiopurity | [2] |
Table 2: One-Step Acidolysis for OPO Synthesis
| Starting Triacylglycerol | Acyl Donor | Enzyme | Key Reaction Conditions | OPO Content in Product | Reference |
| Tripalmitin-rich fat | Oleic Acid | Lipozyme RM IM | Solvent-free, 12% enzyme | 40.23% | [3] |
| Fractionated Leaf Lard | Camellia Oil Fatty Acids | Not specified | 45°C, 6h, 6% enzyme, Molar ratio 1:4 | 43.72% | [4] |
| Hard Palm Stearin | Oleic Acid | Lipozyme TL IM | 60°C, 2-24h, 10% enzyme, Molar ratio 1:6 | Not specified | [5] |
Conclusion
The synthesis of this compound, while not explicitly detailed in current literature, can be effectively approached using established chemoenzymatic methods developed for structurally similar triacylglycerols. The two-step synthesis offers a route to high-purity product, while the one-step acidolysis presents a more direct, albeit potentially lower-yield, alternative. The choice of methodology will depend on the specific requirements for purity, yield, and process economics. The protocols and data presented in this guide provide a solid foundation for the development and optimization of synthesis strategies for this compound and other novel structured lipids. Further research will be necessary to optimize reaction conditions specifically for the incorporation of lignoceric acid.
References
- 1. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Significance of Mixed-Acid Triglycerides: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Triglycerides (TGs), or triacylglycerols, are the primary constituents of dietary fats and the major form of energy storage in eukaryotes. While simple triglycerides are composed of three identical fatty acids, the vast majority of naturally occurring TGs are mixed-acid triglycerides , containing two or three different fatty acid components.[1] This structural heterogeneity is not a random occurrence but a highly regulated feature that imparts a diverse range of physical, metabolic, and signaling properties to these molecules. The specific composition and positional distribution of fatty acids on the glycerol (B35011) backbone are critical determinants of their biological function, influencing everything from the fluidity of stored fat to the activation of complex cellular signaling cascades. This technical guide provides an in-depth exploration of the structure, metabolism, and multifaceted biological significance of mixed-acid triglycerides, with a focus on their roles in energy homeostasis, cell signaling, and the pathophysiology of metabolic diseases. Detailed experimental protocols for their analysis and quantitative data are presented to support further research and drug development efforts.
Introduction: Structure and Diversity
A triglyceride molecule consists of a glycerol backbone esterified to three fatty acids.[2] In a mixed-acid triglyceride, these fatty acid chains differ in length, degree of saturation, and position on the glycerol molecule.[3] The stereospecific numbering (sn) system is used to denote the position of each fatty acid on the glycerol backbone as sn-1, sn-2, or sn-3.[4] This positional specificity is crucial, as enzymes involved in TG metabolism often exhibit selectivity for fatty acids at particular positions.
The diversity of mixed-acid triglycerides is immense, stemming from the combinatorial possibilities of incorporating various fatty acids, including:
-
Saturated Fatty Acids (SFAs): Such as palmitic acid (16:0) and stearic acid (18:0).
-
Monounsaturated Fatty Acids (MUFAs): Such as oleic acid (18:1).
-
Polyunsaturated Fatty Acids (PUFAs): Such as linoleic acid (18:2) and alpha-linolenic acid (18:3).[4]
This structural variety dictates the physical properties of fats and oils. Triglycerides rich in saturated fatty acids tend to be solid at room temperature (fats), while those with a higher proportion of unsaturated fatty acids are typically liquid (oils).[5] Most natural fats are complex mixtures of different mixed-acid triglycerides.[5]
Caption: General structure of a mixed-acid triglyceride.
Metabolism of Mixed-Acid Triglycerides
The synthesis and breakdown of triglycerides are tightly regulated processes central to energy homeostasis.
Synthesis (Lipogenesis)
Triglyceride synthesis occurs predominantly in the liver and adipose tissue.[2] The primary pathway is the glycerol-3-phosphate pathway, where fatty acids, activated to their acyl-CoA derivatives, are sequentially esterified to a glycerol-3-phosphate backbone.[6] This process generates intermediate bioactive lipids, including lysophosphatidic acid (lysoPA), phosphatidic acid (PA), and diacylglycerol (DAG), before the final acylation step forms the triglyceride.[6] In enterocytes of the small intestine, the monoacylglycerol pathway is primarily used to re-synthesize triglycerides from dietary fats for packaging into chylomicrons.[6]
Transport
As hydrophobic molecules, triglycerides are transported through the aqueous environment of the bloodstream within lipoprotein particles.[2]
-
Chylomicrons: Formed in the intestine, they transport dietary triglycerides to peripheral tissues.[7][8]
-
Very-Low-Density Lipoproteins (VLDL): Synthesized by the liver, they transport endogenously synthesized triglycerides to peripheral tissues.[2][8]
In the capillaries of tissues like muscle and adipose tissue, the enzyme lipoprotein lipase (B570770) (LPL) hydrolyzes the triglycerides within these particles, releasing fatty acids for cellular uptake.[7]
Breakdown (Lipolysis)
Stored triglycerides, primarily in adipocytes, serve as the body's main long-term energy reserve.[2][9] During periods of energy demand, such as fasting or exercise, hormones like glucagon (B607659) and adrenaline trigger lipolysis.[2][10] This process is mediated by enzymes such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), which hydrolyze triglycerides to release free fatty acids (FFAs) and glycerol into the bloodstream.[2] The FFAs are then transported bound to serum albumin to other tissues to be used as fuel via beta-oxidation.[7][11]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 3. Mixed triglyceride | chemical compound | Britannica [britannica.com]
- 4. Triglyceride - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. Triglyceride and Fatty Acid Metabolism [d3jonline.tripod.com]
- 8. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. tutorchase.com [tutorchase.com]
- 11. homework.study.com [homework.study.com]
A Technical Guide to Natural Sources of Triglycerides Containing Lignoceric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the natural sources of triglycerides rich in lignoceric acid (C24:0), a saturated very-long-chain fatty acid. It details the quantitative distribution of this fatty acid in various plant- and animal-derived materials, outlines standard experimental protocols for its extraction and analysis, and presents key biochemical and methodological workflows through structured diagrams. Lignoceric acid is a critical component of complex lipids, particularly sphingolipids, which are essential for the integrity and function of nerve cell membranes and the formation of myelin.[1] Understanding its natural sources and analytical procedures is vital for research in nutrition, cellular biology, and the development of therapeutic agents.
Quantitative Data on Lignoceric Acid in Natural Sources
Lignoceric acid is found in small quantities in a variety of natural fats and oils.[2] Plant-based sources, particularly certain nuts and their oils, are the most significant dietary contributors. The following tables summarize the concentration of lignoceric acid in various natural sources, compiled from multiple analytical studies.
Table 1: Lignoceric Acid Content in Plant-Based Oils
| Oil Source | Scientific Name | Lignoceric Acid Content (% of Total Fatty Acids) | Lignoceric Acid Content (mg/100g) |
| Peanut Oil | Arachis hypogaea | 1.1 - 2.2%[2] | ~1500[3] |
| Rice Bran Oil | Oryza sativa | - | ~320[3] |
| Safflower Oil | Carthamus tinctorius | - | ~190[3] |
| Corn Oil | Zea mays | - | ~170[3] |
| Rapeseed Oil | Brassica napus | - | ~150[3] |
| Soybean Oil | Glycine max | - | ~130[3] |
| Olive Oil | Olea europaea | 0.5 - 1.0%[4] | - |
Table 2: Lignoceric Acid Content in Nuts, Seeds, and Other Foods
| Food Source | Scientific Name | Lignoceric Acid Content (mg/100g) |
| Peanuts (roasted) | Arachis hypogaea | ~810[3] |
| Peanuts (dried) | Arachis hypogaea | ~760[3] |
| Peanut Butter | Arachis hypogaea | ~620[3] |
| Sunflower Seeds (oil-roasted) | Helianthus annuus | ~200[3] |
| Unsalted Butter | - | ~89[3] |
Experimental Protocols
The accurate quantification of lignoceric acid from natural triglycerides involves two primary stages: the extraction of the lipid fraction from the source material and the analysis of the fatty acid composition, typically after conversion to more volatile methyl esters.
This protocol describes a standard method for extracting total lipids (primarily triglycerides) from solid samples like nuts and seeds.[5]
Objective: To efficiently extract the total lipid content from a solid matrix.
Materials and Equipment:
-
Dried and crushed seed/nut sample
-
Petroleum ether (or n-hexane)
-
Soxhlet extractor apparatus (including thimble, condenser, and receiving flask)
-
Heating mantle
-
Rotary evaporator
-
Nitrogen gas stream
Methodology:
-
Sample Preparation: Weigh approximately 10-20 g of the finely crushed and dried sample material and place it into a cellulose (B213188) extraction thimble.
-
Apparatus Setup: Assemble the Soxhlet apparatus with the thimble inside the main chamber, an extraction solvent (e.g., 200 mL of petroleum ether) in the receiving flask, and connect the condenser.
-
Extraction: Heat the receiving flask using the heating mantle to boil the solvent. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the sample. Once the solvent level reaches the siphon arm, the lipid-containing extract is siphoned back into the receiving flask.
-
Extraction Cycle: Allow the extraction to proceed for approximately 6-8 hours, completing multiple cycles to ensure exhaustive extraction of lipids.
-
Solvent Removal: After extraction, detach the receiving flask. Remove the bulk of the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Final Drying: Dry the resulting oil extract completely under a gentle stream of nitrogen gas to remove any residual solvent.
-
Storage: Store the extracted triglyceride oil at -20°C until further analysis.
This protocol details the conversion of extracted triglycerides into fatty acid methyl esters (FAMEs) and their subsequent analysis.[6]
Objective: To determine the relative percentage of lignoceric acid in the extracted lipid sample.
Materials and Equipment:
-
Extracted triglyceride oil
-
Methanolic sodium hydroxide (B78521) (e.g., 2M sodium methanolate) or methanolic HCl
-
Petroleum ether or hexane
-
Internal standard (optional, e.g., a fatty acid not present in the sample)
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column suitable for FAME analysis (e.g., ZB-1 or similar)[5]
-
Helium or hydrogen carrier gas
Methodology:
-
Hydrolysis and Transesterification:
-
Dissolve a small amount (e.g., 10-20 mg) of the extracted oil in 1 mL of petroleum ether in a vial.
-
Add a small volume (e.g., 25-50 µL) of 2M methanolic sodium hydroxide.[5]
-
Seal the vial and shake vigorously for 1-2 minutes to facilitate the transesterification reaction, which converts the fatty acids from the glycerol (B35011) backbone into their corresponding methyl esters (FAMEs).
-
Add a small amount of water (e.g., 20 µL) and centrifuge to separate the phases.[5]
-
-
Sample Preparation for GC:
-
Carefully transfer the upper organic layer, which contains the FAMEs, to a new vial for injection into the GC.
-
-
GC-FID Analysis:
-
Injection: Inject 1 µL of the FAMEs solution into the GC system.
-
Chromatographic Conditions (Typical):
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp up to 240°C at a rate of 4°C/min, and hold for 10 minutes.
-
Detector Temperature (FID): 260°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to lignoceric acid methyl ester by comparing its retention time with that of a known standard.
-
Quantify the amount of lignoceric acid by integrating the peak area. The concentration is typically expressed as a relative percentage of the total area of all identified fatty acid peaks.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and biochemical relationships relevant to the study of lignoceric acid.
Caption: Workflow for Lignoceric Acid Analysis.
Caption: Role of Lignoceric Acid in Sphingolipid Synthesis.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Lignoceric acid - Wikipedia [en.wikipedia.org]
- 3. Foods High in Lignoceric acid | Whole Food Catalog [wholefoodcatalog.info]
- 4. Analysis of Lignoceric Acid, Lignoceric Acid Content of Biomass, Lignoceric Acid Content of Seaweed, Lignoceric Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]
- 5. mdpi.com [mdpi.com]
- 6. perkinelmer.cl [perkinelmer.cl]
physical and chemical properties of 1,3-Olein-2-Lignocerin
An in-depth search for the specific triglyceride "1,3-Olein-2-Lignocerin" (also known as 1,3-dioleoyl-2-lignoceroyl-glycerol) has revealed a significant lack of directly available experimental data in the public domain. This suggests that it is either a very rare or a novel lipid that has not been extensively characterized.
Therefore, this guide will proceed by providing predicted data for its physical and chemical properties based on its constituent fatty acids and the general characteristics of triglycerides. Additionally, it will outline standard experimental protocols for the synthesis and analysis of such a molecule, which would be applicable for its characterization. Finally, a generalized metabolic pathway for triglycerides will be presented, as the specific biological roles of this compound are not documented.
Predicted Physicochemical Properties
The properties of this compound are determined by its constituent fatty acids: two molecules of oleic acid (a C18:1 monounsaturated fatty acid) and one molecule of lignoceric acid (a C24:0 saturated fatty acid). The presence of the long-chain saturated fatty acid is expected to result in a relatively high melting point for a triglyceride containing unsaturated fatty acids.
Predicted Physical Properties
| Property | Predicted Value/Description | Rationale |
| Molecular Formula | C65H122O6 | Derived from the condensation of one glycerol (B35011), two oleic acid, and one lignoceric acid molecules. |
| Molecular Weight | 1007.68 g/mol | Calculated based on the molecular formula. |
| Appearance | Likely a white to off-white waxy solid at room temperature. | The high molecular weight and the presence of a C24 saturated fatty acid would lead to a solid form. |
| Melting Point | Estimated to be in the range of 30-40 °C. | This is an educated estimate. The two oleic acid residues would lower the melting point compared to a fully saturated triglyceride, but the long lignoceric acid chain would keep it solid at room temperature. Precise determination requires experimental analysis. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents like hexane, chloroform, and diethyl ether. | Typical for triglycerides. |
Predicted Chemical Properties
| Property | Description |
| Hydrolysis | Can be hydrolyzed (saponified) by strong bases (e.g., NaOH, KOH) to yield glycerol and the corresponding fatty acid salts (soaps). Acid-catalyzed hydrolysis yields glycerol and the free fatty acids. |
| Hydrogenation | The two double bonds in the oleoyl (B10858665) chains can be hydrogenated in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to yield the fully saturated triglyceride 1,3-stearoyl-2-lignocerin. |
| Oxidation | The allylic positions of the oleoyl chains are susceptible to oxidation, leading to rancidity. This process can be accelerated by heat, light, and metal ions. |
Experimental Protocols
Given the lack of specific literature for this compound, the following sections describe general, well-established methodologies for the synthesis and characterization of a mixed-acid triglyceride like this compound.
Chemical Synthesis
The synthesis of a stereospecific triglyceride like this compound would typically involve a multi-step process using protecting groups to ensure the correct placement of the fatty acids on the glycerol backbone.
Protocol: Synthesis of 1,3-Dioleoyl-2-Lignoceroyl-Glycerol
-
Protection of Glycerol: Start with a commercially available protected glycerol derivative, such as 1,3-benzylidene-glycerol, to protect the 1 and 3 hydroxyl groups.
-
Esterification at Position 2: Acylate the free hydroxyl group at position 2 with lignoceric acid using a suitable coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Deprotection: Remove the benzylidene protecting group under acidic conditions to free the hydroxyl groups at positions 1 and 3.
-
Esterification at Positions 1 and 3: Acylate the free hydroxyl groups at positions 1 and 3 with an excess of oleic acid, again using a coupling agent like DCC and a catalyst like DMAP.
-
Purification: The final product would be purified from the reaction mixture using column chromatography on silica (B1680970) gel, eluting with a gradient of nonpolar solvents such as a hexane/ethyl acetate (B1210297) mixture.
-
Characterization: The structure and purity of the synthesized triglyceride would be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Below is a conceptual workflow for the synthesis and purification process.
An In-depth Technical Guide to 1,3-Olein-2-Lignocerin: Molecular Characteristics, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the triacylglycerol 1,3-olein-2-lignocerin (B3026090), a specific lipid molecule with distinct physical and chemical properties. This document details its molecular formula, weight, and structure, and outlines key experimental protocols for its synthesis and analysis, making it a valuable resource for professionals in lipid research and drug development.
Core Molecular Data
This compound is a structured triacylglycerol (TAG) characterized by a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions, and one lignoceric acid molecule at the sn-2 position. This specific arrangement of fatty acyl chains dictates its physicochemical properties and potential biological functions.
| Property | Value | Source |
| Molecular Formula | C63H118O6 | [1][2] |
| Molecular Weight | 971.61 g/mol | [1][2] |
| Synonyms | 1,3-Dioleoyl-2-lignoceroyl glycerol, TG(18:1/24:0/18:1) | |
| Physical State | Solid | [1] |
| Storage | Freezer | [1] |
Molecular Structure
The chemical structure of this compound is fundamental to its properties. The presence of two monounsaturated oleic acid chains and one saturated lignoceric acid chain results in an asymmetric molecule.
Experimental Protocols
The synthesis and analysis of specific triacylglycerols like this compound require precise methodologies. Below are detailed protocols adapted from established methods for asymmetric TAGs.
Chemoenzymatic Synthesis
The synthesis of asymmetrically structured lipids such as this compound can be achieved through a multi-step chemoenzymatic process. This method offers high regioselectivity, ensuring the correct placement of the fatty acids on the glycerol backbone.
Step 1: Synthesis of 1,3-diolein (B152344)
-
Reaction Setup: Combine glycerol and oleic acid in a solvent-free system.
-
Enzymatic Acylation: Introduce an immobilized sn-1,3-specific lipase (B570770) (e.g., Novozym 435) to catalyze the esterification of oleic acid to the sn-1 and sn-3 positions of glycerol.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 35°C) with continuous agitation for several hours.
-
Purification: After the reaction, purify the resulting 1,3-diolein from the reaction mixture using column chromatography.
Step 2: Acylation with Lignoceric Acid
-
Reaction Mixture: Dissolve the purified 1,3-diolein in an appropriate organic solvent.
-
Chemical Acylation: Add lignoceric acid (or its activated form, such as lignoceroyl chloride) to the mixture.
-
Reaction Conditions: The reaction is typically carried out in the presence of a catalyst and may require elevated temperatures to proceed to completion.
-
Final Purification: Purify the final product, this compound, using chromatographic techniques to remove any unreacted starting materials and byproducts.
Structural Analysis by Mass Spectrometry
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are powerful techniques for the detailed structural analysis of triacylglycerols.
1. Sample Preparation for HPLC-MS Analysis
-
Extraction: Extract the lipid sample containing this compound using a suitable solvent system, such as a chloroform:methanol mixture.
-
Dissolution: Dissolve the extracted lipid in a solvent compatible with the HPLC mobile phase, for instance, isopropanol.
-
Filtration: Filter the sample through a PTFE syringe filter (0.2 µm) to remove any particulate matter before injection into the HPLC system.
2. HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient of solvents such as acetonitrile (B52724) and isopropanol.
-
Separation Principle: Triacylglycerols are separated based on their equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acyl chains.
-
-
Mass Spectrometric Detection:
-
Ionization: Utilize Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Analysis: Perform tandem mass spectrometry (MS/MS) to fragment the parent ion. The fragmentation pattern will reveal the constituent fatty acids and their positions on the glycerol backbone. Specifically, the loss of oleic acid and lignoceric acid from the parent molecule will produce characteristic fragment ions, confirming the structure of this compound.
-
3. MALDI-TOF/TOF Analysis
-
Sample Preparation:
-
Dissolve the lipid sample in chloroform.
-
Mix the sample solution with a matrix solution (e.g., 2,5-dihydroxybenzoic acid) and a cationizing agent (e.g., sodium chloride).
-
Spot the mixture onto a MALDI target plate and allow it to crystallize.
-
-
Data Acquisition:
-
Acquire mass spectra in reflectron positive mode.
-
For structural confirmation, select the parent ion of this compound for tandem mass spectrometry (TOF/TOF) analysis.
-
The resulting fragment ions will correspond to the neutral loss of the oleic and lignoceric acid chains, allowing for unambiguous identification.
-
Workflow Visualization
The following diagrams illustrate a generalized workflow for the synthesis and analysis of this compound.
References
The Solubility Profile of 1,3-Olein-2-Lignocerin in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1,3-Olein-2-Lignocerin, a mixed-acid triglyceride of significant interest in pharmaceutical and biochemical research. Understanding the solubility of this compound is critical for its application in formulation development, drug delivery systems, and various analytical procedures. This document compiles available quantitative solubility data for structurally similar compounds to estimate the solubility of this compound, details common experimental protocols for solubility determination, and presents logical workflows for these methodologies.
Core Concept: Solubility of Triglycerides
Triglycerides, as nonpolar lipids, are generally soluble in nonpolar organic solvents and insoluble in polar solvents like water. Their solubility is dictated by the principle of "like dissolves like," where nonpolar solutes dissolve best in nonpolar solvents due to favorable van der Waals interactions. The long hydrocarbon chains of the oleic and lignoceric acid components of this compound contribute to its overall nonpolar character.
Data Presentation: Estimated Solubility of this compound and Structurally Similar Triglycerides
| Compound | Solvent | Solubility (at ambient temperature) | Source |
| This compound (Estimated) | Hexane | ~5-10 mg/mL | Estimation based on similar compounds |
| This compound (Estimated) | Chloroform | Sparingly Soluble to Soluble | Estimation based on similar compounds |
| This compound (Estimated) | Ethanol | Poorly Soluble | Estimation based on similar compounds |
| This compound (Estimated) | Acetone | Poorly Soluble | Estimation based on similar compounds |
| 1,3-Dioleoyl-2-Linoleoyl Glycerol | Hexane | 10 mg/mL | [1] |
| 1,3-Dioleoyl-2-Linoleoyl Glycerol | Chloroform | Sparingly Soluble | [1] |
| 1,3-Dilinoleoyl-2-Stearoyl Glycerol | Dimethylformamide (DMF) | 10 mg/mL | [2] |
| 1,3-Dilinoleoyl-2-Stearoyl Glycerol | Ethanol | 10 mg/mL | [2] |
| 1,3-Dioctanoyl Glycerol | Ethanol | ~10 mg/mL | [3] |
| 1,3-Dioctanoyl Glycerol | Chloroform | ~10 mg/mL | [3] |
| 1,3-Dioctanoyl Glycerol | Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [3] |
| 1,3-Dioctanoyl Glycerol | Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| 1,3-Dioleoyl-2-Palmitoyl Glycerol | Chloroform | Soluble | [4] |
Experimental Protocols
Accurate determination of the solubility of this compound requires empirical testing. The following are standard methods that can be employed.
Equilibrium Solubility Method (Shake-Flask)
This is a widely used method for determining the thermodynamic solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD), or Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization.
-
Calculation: The solubility is calculated from the concentration of the compound in the clear supernatant.
Hot-Stage Microscopy (HSM)
This method is useful for determining the solubility of a compound as a function of temperature.
Methodology:
-
Sample Preparation: Prepare a series of samples with known concentrations of this compound in the chosen solvent.
-
Microscopic Observation: Place a small drop of the sample on a microscope slide and cover it with a coverslip. Place the slide on the hot stage of a polarized light microscope.
-
Heating and Observation: The temperature is gradually increased at a controlled rate. The sample is observed under polarized light.
-
Endpoint Determination: The temperature at which the last crystals of this compound dissolve is recorded as the dissolution temperature for that specific concentration.[5]
-
Solubility Curve: By plotting the dissolution temperature against the concentration, a solubility curve can be generated.[5]
Differential Scanning Calorimetry (DSC)
DSC can be used to determine solubility by analyzing the melting behavior of the solvent in the presence of the solute.
Methodology:
-
Sample Preparation: Prepare a series of samples with varying concentrations of this compound in the chosen solvent.
-
DSC Analysis: A known weight of each sample is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference. The samples are then cooled and heated at a controlled rate in the DSC instrument.
-
Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature. This results in a thermogram showing melting endotherms.[5]
-
Solubility Determination: The melting point and the enthalpy of fusion of the solvent will decrease as the concentration of the dissolved this compound increases. By analyzing the changes in the melting peak of the solvent across the different concentrations, the saturation solubility can be determined.[5]
Mandatory Visualization
While no specific signaling pathways involving this compound are documented, its structural similarity to other triglycerides suggests its potential role in lipid metabolism and its utility in pharmaceutical formulations like lipid nanoparticles. Below are diagrams illustrating relevant workflows.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
- 1. 1,3-Dioleoyl-2-Linoleoyl Glycerol | CAS 2190-19-4 | Cayman Chemical | Biomol.com [biomol.com]
- 2. 1,3-Dilinoleoyl-2-Stearoyl Glycerol CAS#: 2190-18-3 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 1,3-Dioleoyl-2-Palmitoyl Glycerol | CAS 1716-07-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. benchchem.com [benchchem.com]
Unraveling the Enigma: Potential Biological Roles of 1,3-Olein-2-Lignocerin
A Technical Guide for Researchers and Drug Development Professionals
Introduction
1,3-Olein-2-Lignocerin is a specific triacylglycerol (TAG) molecule characterized by two oleic acid molecules at the sn-1 and sn-3 positions and a lignoceric acid molecule at the sn-2 position of the glycerol (B35011) backbone. While direct research on this particular structured lipid is limited, its unique composition suggests a range of potential biological activities stemming from the metabolic fate of its constituent fatty acids. This technical guide aims to provide a comprehensive overview of the putative biological roles of this compound, drawing inferences from the well-documented functions of its components and structurally similar lipids. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the therapeutic and physiological potential of novel structured lipids.
Synthesis and Physicochemical Properties
The synthesis of structured triglycerides like this compound can be achieved through enzymatic or chemical methods. Enzymatic synthesis using sn-1,3 specific lipases is a common and highly selective approach.
Hypothetical Synthesis Workflow:
An In-depth Technical Guide to 1,3-Dioleoyl-2-palmitoylglycerol (OPO): A Structurally and Biologically Significant Triglyceride
A Note to the Reader: Initial research for "1,3-Olein-2-Lignocerin" revealed a significant lack of available scientific data, making it impossible to generate an in-depth technical guide on this specific molecule. However, due to its structural similarity and the extensive body of research available, this guide will focus on 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) . OPO, a triglyceride with oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position, is a critical component of human milk fat and is widely studied for its nutritional and physiological importance, particularly in infant development. This guide will provide a comprehensive overview of OPO, including its discovery, synthesis, biological functions, and the signaling pathways it influences, tailored for researchers, scientists, and drug development professionals.
Introduction and Historical Context
1,3-dioleoyl-2-palmitoylglycerol, commonly known as OPO, is a structured triacylglycerol that has garnered significant attention in the fields of nutrition and food science. Its discovery and history are intrinsically linked to the study of human milk fat composition and the quest to develop infant formulas that mimic the benefits of breastfeeding. Human milk fat is unique in its stereospecific positioning of fatty acids on the glycerol (B35011) backbone, with palmitic acid (a saturated fatty acid) predominantly esterified at the sn-2 position and unsaturated fatty acids like oleic acid at the sn-1 and sn-3 positions. This specific structure is crucial for efficient fat and calcium absorption in infants.
The recognition of OPO's importance has driven research into its synthesis and incorporation into infant formulas to better replicate the nutritional profile of human milk.[1][2] Early infant formulas often contained vegetable oils with palmitic acid primarily at the sn-1 and sn-3 positions, leading to the formation of insoluble calcium soaps in the infant gut, which can cause constipation and reduced absorption of both fat and calcium.[3] The development of enzymatic and chemical synthesis methods for OPO has been a significant advancement in infant nutrition, allowing for the production of "human milk fat substitutes."[4][5]
Physicochemical Properties
The physical and chemical properties of OPO are crucial for its application in food products and for its behavior in biological systems. A summary of its key properties is presented in the table below.
| Property | Value | Reference(s) |
| Synonyms | 1,3-Olein-2-Palmitin, TG(18:1/16:0/18:1) | [6] |
| CAS Number | 1716-07-0 | [7][8][9] |
| Molecular Formula | C₅₅H₁₀₂O₆ | [7][8][9] |
| Molecular Weight | 859.39 g/mol | [7][8][9] |
| Physical State | Clear, colorless oil; Solid | [7][10] |
| Solubility | Soluble in chloroform (B151607) and hexane | [6] |
| Purity (Commercially available) | ≥99% | [9] |
Experimental Protocols
The synthesis and analysis of OPO are critical for its use in research and commercial applications. Below are detailed methodologies for its enzymatic synthesis and quantitative analysis.
Chemoenzymatic Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)
This three-step method provides a high yield and purity of OPO.[11]
Step 1: Synthesis of Vinyl Oleate (B1233923)
-
Reaction: Transvinylation between vinyl acetate (B1210297) and oleic acid.
-
Procedure: A mixture of oleic acid and an excess of vinyl acetate is reacted in the presence of a suitable catalyst (e.g., a palladium salt). The reaction is typically carried out at a controlled temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). The product, vinyl oleate, is then purified.
Step 2: Synthesis of 1,3-Dioleoyl-glycerol (1,3-Diolein)
-
Materials: Vinyl oleate, glycerol, immobilized sn-1,3 specific lipase (B570770) (e.g., Novozym 435).
-
Procedure:
-
Vinyl oleate is reacted with glycerol.
-
10% (w/v) of Novozym 435 is added to the mixture.
-
The reaction is incubated at 35°C for 8 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the enzyme is filtered off.
-
The resulting 1,3-diolein (B152344) is purified. This step can yield over 90% 1,3-diolein in the crude mixture with high purity after purification.[11]
-
Step 3: Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)
-
Reaction: Chemical esterification of 1,3-diolein with palmitic acid.
-
Procedure: The purified 1,3-diolein is reacted with palmitic acid in the presence of a suitable chemical catalyst (e.g., dicyclohexylcarbodiimide (B1669883) and 4-dimethylaminopyridine) in an appropriate solvent. The final product, OPO, is then purified to achieve high regiopurity.[11]
Quantitative Analysis of OPO in Infant Formula by HPLC-MS/MS
This method allows for the precise quantification of OPO in complex matrices like infant formula.[3][12]
-
Sample Preparation:
-
Extraction of fat from the infant formula sample.
-
Purification of the lipid extract to remove interfering substances.
-
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18).[3]
-
Mobile Phase: A gradient of solvents suitable for lipid separation, such as a mixture of acetonitrile (B52724) and isopropanol.
-
Flow Rate: Optimized for the specific column and separation.
-
-
Mass Spectrometry Conditions:
-
Quantification:
-
An external calibration curve is generated using certified OPO standards.
-
The concentration of OPO in the sample is determined by comparing its peak area to the calibration curve.
-
The method can achieve a limit of detection of 1.0 µg/kg and a limit of quantification of 3.0 µg/kg.[3]
-
Biological Functions and Mechanisms of Action
OPO's unique structure leads to several beneficial physiological effects, particularly in infants.
Improved Fat and Calcium Absorption
The primary benefit of OPO is its role in enhancing the absorption of fat and calcium. During digestion, pancreatic lipase specifically cleaves the fatty acids at the sn-1 and sn-3 positions. In the case of OPO, this releases two molecules of free oleic acid and one molecule of 2-palmitoyl-glycerol (2-PG).[13] Free oleic acid and 2-PG are readily absorbed by the intestinal cells. In contrast, when palmitic acid is at the sn-1 and sn-3 positions, free palmitic acid is released, which can form insoluble calcium soaps in the gut. These soaps are poorly absorbed and can lead to harder stools, constipation, and reduced absorption of both fat and calcium.[3]
Gut Health and Microbiota Modulation
Recent studies have highlighted the positive impact of OPO on gut health and the intestinal microbiome.
-
Intestinal Barrier Integrity: OPO supplementation has been shown to improve the integrity of the intestinal epithelial barrier. It can promote the proliferation and differentiation of intestinal epithelial cells and upregulate the expression of tight junction proteins.[14]
-
Modulation of Gut Microbiota: OPO can positively influence the composition of the gut microbiota.[4] Studies have shown that OPO supplementation can increase the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.[4] This modulation of the gut microbiota can have broader effects on host health, including immune function and metabolism.[11]
Neurological Development
The metabolite of OPO, 2-palmitoyl glycerol (2-PG), may also play a role in brain development. A study has shown that 2-PG can promote the synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain, by upregulating the expression of glutamate (B1630785) decarboxylases in astrocytes.[15] This suggests a potential mechanism by which OPO in breast milk or supplemented formula could contribute to neurological development in infants.
Signaling Pathways
The biological effects of OPO and its metabolites are mediated through various signaling pathways.
OPO and Intestinal Inflammation
OPO has been shown to exert anti-inflammatory effects in the gut. In a model of colitis, OPO treatment reduced inflammation by suppressing the TLR4-MyD88-NF-κB signaling pathway.[14] This pathway is a key regulator of the innate immune response and is often dysregulated in inflammatory bowel diseases.
2-Palmitoyl Glycerol (2-PG) and GABA Synthesis in Astrocytes
The OPO metabolite, 2-PG, can influence neurotransmitter synthesis in the brain.
Quantitative Data from Clinical and Preclinical Studies
The benefits of OPO supplementation have been demonstrated in numerous studies. The following tables summarize key quantitative findings.
Table 1: Effects of OPO Supplementation on Infant Health Outcomes
| Outcome | OPO Group | Control Group (Standard Formula) | p-value | Reference(s) |
| Fecal Saponified Fatty Acids (Week 6) | Lower concentration | Higher concentration | < 0.0001 | [16] |
| Fecal Saponified Fatty Acids (Week 12) | Lower concentration | Higher concentration | < 0.0001 | [16] |
| Gut Microbiota Alpha Diversity (Chaos 1 index) | Similar to breastfeeding group | Not significantly different from breastfeeding | p=0.346 | [11] |
| Relative Abundance of Akkermansia | Similar to breastfeeding group | Lower than breastfeeding group | - | [11] |
| Apparent Absorption Rate of Calcium | 48.54 ± 0.21% | Significantly lower | < 0.05 | [4] |
Conclusion
1,3-dioleoyl-2-palmitoylglycerol (OPO) is a fundamentally important structured triglyceride with well-documented benefits for infant health and development. Its unique structure, mimicking that of human milk fat, allows for improved absorption of essential fatty acids and calcium, positively influences gut microbiota, and may contribute to neurological development. The continued research into OPO's synthesis, biological functions, and mechanisms of action will undoubtedly lead to further advancements in pediatric nutrition and potentially new therapeutic applications in other areas of human health. This guide provides a solid foundation for researchers and drug development professionals to understand the core aspects of this vital lipid molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Effects of Infant Formula Supplemented With Prebiotics and OPO on Infancy Fecal Microbiota: A Pilot Randomized Clinical Trial [frontiersin.org]
- 3. Determination of 1,3-olein-2-palmitin (OPO) content in infant formula by liquid chromatography coupled mass spectrometry LC-MS/MS [vjfc.nifc.gov.vn]
- 4. Absorption of 1,3-dioleyl-2-palmitoylglycerol and intestinal flora profiles changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dioleoyl-2-palmitoylglycerol | C55H102O6 | CID 13183955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Dioleoyl-2-palmitoylglycerol =99 1716-07-0 [sigmaaldrich.com]
- 10. 1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL | 1716-07-0 [chemicalbook.com]
- 11. Effects of Infant Formula Supplemented With Prebiotics and OPO on Infancy Fecal Microbiota: A Pilot Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effect of 1,3-dioleoyl-2-palmitoylglycerol against DSS-induced colitis via modulating gut microbiota and maintaining intestinal epithelial barrier integrity - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. examine.com [examine.com]
Methodological & Application
Application Note: Analysis of 1,3-Olein-2-Lignocerin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Olein-2-Lignocerin is a triacylglycerol (TAG) consisting of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one lignoceric acid molecule at the sn-2 position. The analysis of specific TAGs is crucial in lipidomics research, food science, and the development of therapeutics, as the composition and positional distribution of fatty acids on the glycerol backbone can significantly impact their physiological roles and metabolic fate. The high molecular weight and hydrophobicity of this compound, along with the existence of its regioisomers (e.g., 1,2-Dioleoyl-3-lignoceroyl-glycerol), present analytical challenges. This application note details a robust method for the identification and relative quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method utilizes reversed-phase liquid chromatography (RPLC) to separate this compound from other lipid species based on its hydrophobicity. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) in positive ion mode, primarily forming an ammonium (B1175870) adduct [M+NH4]+. Tandem mass spectrometry (MS/MS) is then employed for specific identification. Collision-induced dissociation (CID) of the precursor ion results in the neutral loss of its constituent fatty acids. The characteristic losses of oleic acid and lignoceric acid produce specific diacylglycerol-like fragment ions that are monitored using Multiple Reaction Monitoring (MRM), providing high selectivity and sensitivity for the target analyte.
Experimental Protocols
1. Sample Preparation (Lipid Extraction from Plasma)
This protocol is a general procedure and may require optimization based on the specific sample matrix.
-
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (ISTD) solution (e.g., a commercially available, non-endogenous TAG of known concentration)
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To a 2 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the ISTD solution.
-
Add 200 µL of methanol and vortex for 30 seconds.
-
Add 800 µL of MTBE and vortex for 1 minute.
-
Add 200 µL of LC-MS grade water and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to induce phase separation.
-
Carefully collect the upper organic layer (approximately 700 µL) and transfer it to a new 1.5 mL tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., isopropanol/acetonitrile, 1:1 v/v) for LC-MS/MS analysis.
-
2. LC-MS/MS Method
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 99% B
-
15-20 min: Hold at 99% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
-
Data Presentation
The identification of this compound is based on monitoring the transition from its ammoniated precursor ion to its specific product ions. The expected m/z values are summarized in the table below.
| Analyte | Molecular Formula | Exact Mass (Da) | Precursor Ion [M+NH4]+ (m/z) | Product Ion (Fragment) | Product Ion (m/z) |
| This compound | C63H118O6 | 970.8928 | 988.9272 | [M+NH4 - NH3 - Oleic Acid]+ | 689.6448 |
| This compound | C63H118O6 | 970.8928 | 988.9272 | [M+NH4 - NH3 - Lignoceric Acid]+ | 603.5352 |
Note: These values are for the monoisotopic masses and may need to be adjusted based on the resolution and calibration of the mass spectrometer used.
Visualizations
Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation
An essential guide to the separation of triglyceride isomers using High-Performance Liquid Chromatography (HPLC) is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the primary HPLC-based methods for triglyceride isomer separation: Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC.
Triglycerides, the main components of natural fats and oils, have isomers that differ in the position of fatty acids on the glycerol (B35011) backbone (regioisomers) or their spatial orientation (enantiomers). These structural differences significantly impact their physical, chemical, and biological properties. Therefore, the ability to separate and identify these isomers is critical for lipid metabolism research, food quality control, and the development of lipid-based drug delivery systems.[1]
NARP-HPLC separates triglycerides based on their equivalent carbon number (ECN), which is determined by the total number of carbon atoms and double bonds in the fatty acid chains.[1] Under optimized conditions, this technique can effectively resolve regioisomers.[1]
Experimental Protocol: NARP-HPLC
1. Sample Preparation:
-
Dissolve the lipid extract or standard mixture in the initial mobile phase solvent (e.g., acetonitrile/2-propanol) to a final concentration of 1-5 mg/mL.[1]
-
Filter the sample through a 0.2 µm PTFE syringe filter before injection.[1]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).[1]
-
Column: Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm.[1] Polymeric ODS columns have also proven effective.[1]
-
Mobile Phase: Isocratic elution with acetonitrile/2-propanol. The specific ratio may need optimization, with a common starting point being in the range of 60:40 to 80:20 (v/v).[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 18°C. Column temperature is a critical parameter that can influence separation.[1]
-
Injection Volume: 5-20 µL.[1]
-
Detector: Mass Spectrometry (MS) is highly recommended for positive identification and quantification of isomers.[3] ELSD can also be used.[1]
Data Presentation: NARP-HPLC Separation of Triglyceride Isomers
| Isomer Pair | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Resolution | Reference |
| POP vs. PPO | C18 | Acetonitrile/2-propanol (70:30, v/v) | 0.8 | Not Specified | ELSD | Partially Resolved | [2][4] |
| PLP vs. PPL | C18 | Acetonitrile/2-propanol (70:30, v/v) | 0.8 | Not Specified | ELSD | Improved Resolution | [2][4] |
| PEP vs. PPE | C18 | Acetonitrile/2-propanol (70:30, v/v) | 0.8 | Not Specified | ELSD | Improved Resolution | [2][4] |
| PDP vs. PPD | C18 | Acetonitrile/2-propanol (70:30, v/v) | 0.8 | Not Specified | ELSD | Fully Separated | [2][4] |
P: Palmitic acid, O: Oleic acid, L: Linoleic acid, E: Eicosapentaenoic acid, D: Docosahexaenoic acid. The notation XYX and XXY denotes the fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone.
Visualization: NARP-HPLC Workflow and Separation Principle
Caption: Workflow for the separation of triglyceride regioisomers by NARP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 1,3-Olein-2-Lignocerin as a Research Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Olein-2-Lignocerin is a structured triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one lignoceric acid molecule at the sn-2 position.[1] As a high-purity research standard, it serves as an essential tool in lipidomics and various biomedical research fields. Its well-defined structure allows for its use in the calibration of analytical instruments, the identification and quantification of complex lipids in biological samples, and as a substrate in enzymatic assays. This document provides detailed application notes and protocols for the effective use of this compound in a research setting. Please note that due to the limited availability of experimental data for this specific molecule, some protocols are adapted from methodologies established for structurally similar triacylglycerols.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for its proper handling, storage, and use in experimental procedures.
| Property | Value | Source |
| Systematic Name | 2-(lignoceroyloxy)propane-1,3-diyl dioleate | |
| Common Name | 1,3-Dioleoyl-2-lignoceroyl-rac-glycerol | [2] |
| CAS Number | 869989-78-6 | [1][2] |
| Molecular Formula | C63H118O6 | [1][2] |
| Molecular Weight | 971.61 g/mol | [1][2] |
| Physical State | Solid | [2] |
| Purity | Typically >99% | [1] |
| Storage | Freezer (-20°C or lower) | [1][2] |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for quantitative analysis. The following protocol describes the preparation of a stock solution and subsequent working standards.
Materials and Equipment:
-
This compound (high purity, >99%)
-
Analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flasks (various sizes)
-
Glass pipettes or calibrated positive displacement micropipettes
-
Amber glass vials with PTFE-lined screw caps
-
Inert gas (Nitrogen or Argon)
-
High-purity solvents (e.g., hexane (B92381), chloroform/methanol 2:1 v/v)
-
Vortex mixer
-
Ultrasonic bath
Protocol for Preparing a 1 mg/mL Stock Solution:
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) into a clean, dry glass vial.
-
Dissolution: Add a small volume of solvent (e.g., hexane) to the vial. Vortex gently until the solid is fully dissolved. An ultrasonic bath may be used briefly to aid dissolution.
-
Quantitative Transfer: Carefully transfer the dissolved standard to a 10 mL Class A volumetric flask.
-
Rinsing: Rinse the weighing vial multiple times with the solvent, transferring the rinsings to the volumetric flask to ensure all the standard is transferred.
-
Dilution: Bring the solution to the final volume with the solvent.
-
Storage: Overlay the solution with an inert gas (nitrogen or argon), cap the flask tightly, and store at -20°C or lower in an amber glass vial.
Preparation of Working Standards: Working standards are prepared by diluting the stock solution to the desired concentration range for calibration curves.
-
Allow the stock solution to equilibrate to room temperature.
-
Use calibrated pipettes to transfer the required volume of the stock solution into a new volumetric flask.
-
Dilute to the final volume with the appropriate solvent.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of triacylglycerols.[3] The following is a general protocol for the analysis of this compound.
Instrumentation and Conditions:
| Parameter | Description |
| HPLC System | A reverse-phase HPLC system |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and isopropanol |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |
| Sample Preparation | Dissolve the sample in hexane or another suitable organic solvent. |
Protocol:
-
Sample Preparation: Dissolve a known amount of the lipid sample in a suitable solvent (e.g., hexane or isopropanol).
-
HPLC Analysis: Inject the sample into the HPLC system. Use a gradient elution program to separate the different triacylglycerol species.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and comparison with the prepared standard. For quantification, generate a calibration curve using the working standards.
Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To confirm the fatty acid composition of this compound, a transesterification reaction is performed to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs), which are then analyzed by GC-MS.[4]
Protocol for Transesterification (FAMEs Preparation):
-
To a sample of this compound, add a solution of methanolic potassium hydroxide.
-
Heat the mixture to induce the transesterification reaction.
-
After cooling, add a non-polar solvent like hexane to extract the FAMEs.
-
Wash the organic layer with water to remove any remaining catalyst.
-
Collect the top organic layer containing the FAMEs for GC-MS analysis.
GC-MS Instrumentation and Conditions:
| Parameter | Description |
| GC System | Gas chromatograph coupled to a mass spectrometer |
| Column | Capillary column suitable for FAMEs analysis (e.g., DB-23) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | A temperature gradient program to separate the FAMEs |
| MS Detector | Electron Ionization (EI) source, scanning a mass range of m/z 50-500 |
Data Analysis: Identify the FAMEs (methyl oleate (B1233923) and methyl lignocerate) by comparing their mass spectra and retention times with a FAME standard mixture. The relative peak areas can be used to determine the fatty acid composition.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of a lipid sample using this compound as an internal standard.
References
Application Notes and Protocols for 1,3-Olein-2-Lignocerin in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Olein-2-Lignocerin is a specific triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one lignoceric acid molecule at the sn-2 position. As a mixed-acid TAG containing both a common monounsaturated fatty acid (oleic acid, 18:1) and a very-long-chain saturated fatty acid (lignoceric acid, 24:0), its study in lipidomics offers insights into the metabolism and physiological roles of complex lipids. The presence of lignoceric acid, in particular, suggests a potential connection to peroxisomal metabolism and related metabolic disorders.[1][2][3][4]
These application notes provide an overview of the potential applications of this compound in lipidomics research, along with detailed protocols for its analysis. Given the limited direct research on this specific TAG, the information presented is based on established lipidomics methodologies and the known biochemistry of its constituent fatty acids.
Potential Applications in Lipidomics
-
Biomarker Discovery: Altered levels of TAGs containing very-long-chain fatty acids (VLCFAs) have been associated with certain metabolic diseases.[5][6] Investigating the abundance of this compound in biological samples (e.g., plasma, tissues) may reveal its potential as a biomarker for disorders related to peroxisomal function, such as X-linked adrenoleukodystrophy (X-ALD).[5][7] In X-ALD, impaired peroxisomal beta-oxidation leads to the accumulation of VLCFAs, which are then incorporated into various lipid classes, including triglycerides.[5]
-
Investigating Metabolic Pathways: As a complex lipid, this compound can serve as a substrate to study the enzymatic processes involved in lipid digestion, absorption, and remodeling. Its unique structure allows for the investigation of the specificity of lipases and acyltransferases.
-
Understanding Lipid-Related Diseases: The accumulation of VLCFA-containing lipids can contribute to cellular dysfunction and disease pathogenesis.[8] Studying the effects of this compound in cell culture models could help elucidate the mechanisms of lipotoxicity and its role in metabolic diseases.
-
Drug Development: For diseases characterized by abnormal lipid metabolism, this compound could be used as an analytical standard to evaluate the efficacy of therapeutic interventions aimed at modulating lipid profiles.
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically for this compound in various biological matrices. However, lipidomics studies have provided data on the general abundance of its constituent fatty acids. The following table provides a reference for the expected fatty acid composition.
| Fatty Acid | Common Abbreviation | Type | Typical Abundance in Human Plasma (as % of total fatty acids) |
| Oleic Acid | 18:1(n-9) | Monounsaturated | 20-30% |
| Lignoceric Acid | 24:0 | Saturated (VLCFA) | <0.5% |
Note: The abundance of these fatty acids can vary significantly based on diet, age, and health status.
Experimental Protocols
Protocol 1: Extraction of Total Lipids from Plasma for this compound Analysis
This protocol is based on the widely used methyl-tert-butyl ether (MTBE) method for robust extraction of total lipids from plasma samples.[9]
Materials:
-
Plasma sample
-
Methanol (B129727) (HPLC grade), ice-cold
-
Methyl-tert-butyl ether (MTBE, HPLC grade), ice-cold
-
Ultrapure water
-
Internal standard (e.g., d5-TG 17:0/17:1/17:0)
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To a 1.5 mL Eppendorf tube, add 10 µL of plasma.
-
Add 225 µL of ice-cold methanol containing the internal standard.
-
Vortex for 10 seconds.
-
Add 750 µL of ice-cold MTBE.
-
Vortex for 10 seconds and then shake for 6 minutes at 4°C.[9]
-
To induce phase separation, add 188 µL of ultrapure water.[9]
-
Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.[9]
-
Carefully collect the upper organic phase (containing lipids) and transfer it to a new clean glass tube.
-
Dry the extracted lipid phase under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 (v/v) methanol:toluene).
Protocol 2: Analysis of this compound by LC-MS/MS
This protocol outlines a general method for the separation and identification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size)
-
Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: linear gradient to 100% B
-
15-20 min: hold at 100% B
-
20.1-25 min: return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Data Acquisition:
-
Full Scan (MS1): m/z 300-1200 to detect the precursor ion of this compound ([M+NH₄]⁺ at m/z 988.9).
-
Tandem MS (MS/MS): Product ion scanning of the precursor ion. Expected fragment ions would correspond to the neutral loss of oleic acid (C₁₈H₃₄O₂) and lignoceric acid (C₂₄H₄₈O₂).[10]
-
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) |
| [M+NH₄]⁺ (988.9) | Neutral loss of Oleic Acid + NH₃ | ~706.6 |
| [M+NH₄]⁺ (988.9) | Neutral loss of Lignoceric Acid + NH₃ | ~622.5 |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Visualizations
Signaling Pathways and Workflows
Conclusion
This compound represents a unique molecular species at the intersection of common and very-long-chain fatty acid metabolism. While direct research on this specific triglyceride is limited, its analysis within a lipidomics framework holds promise for advancing our understanding of lipid metabolism in health and disease. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate the role of this compound and other complex triglycerides in their specific areas of interest. Further research is warranted to establish its quantitative presence in biological systems and to fully elucidate its metabolic fate and biological functions.
References
- 1. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation | MDPI [mdpi.com]
- 2. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. scilit.com [scilit.com]
- 6. db.cngb.org [db.cngb.org]
- 7. Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Very long-chain fatty acids are accumulated in triacylglycerol and nonesterified forms in colorectal cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Mixed Triglycerides by Thin-Layer Chromatography
An essential technique for the analysis of mixed triglycerides in various fields, including food science, clinical diagnostics, and drug development, is thin-layer chromatography (TLC). This method offers a straightforward and effective way to separate complex lipid mixtures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the TLC of mixed triglycerides.
Introduction
Thin-layer chromatography is a powerful and versatile analytical technique used for the separation of components in a mixture.[1] For lipid analysis, TLC is particularly useful for separating different lipid classes, such as triglycerides, cholesterol esters, free fatty acids, and phospholipids.[2] The separation is based on the principle of differential partitioning of the components between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system that moves up the plate).[1] Nonpolar molecules, like triglycerides, have a higher affinity for the nonpolar mobile phase and will travel further up the polar stationary phase, resulting in a higher retention factor (Rf) value.
Principle of Separation
The fundamental principle behind the TLC separation of lipids is adsorption chromatography. A stationary phase, typically silica (B1680970) gel, is polar.[1] The sample containing the mixed triglycerides is applied to the bottom of the TLC plate. The plate is then placed in a sealed chamber with a solvent system (mobile phase) that is largely nonpolar.[1] As the mobile phase ascends the plate via capillary action, it carries the lipid components with it.[1] The separation occurs because of the competition between the mobile phase and the stationary phase for the analytes. Polar lipids will adhere more strongly to the polar silica gel and will not move far up the plate, while nonpolar lipids like triglycerides will be more soluble in the nonpolar mobile phase and will migrate further.[1]
References
Application Notes and Protocols for the Structural Elucidation of Triglycerides using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed structural information about triglycerides (TGs), also known as triacylglycerols (TAGs). It allows for the determination of fatty acid composition, the positional distribution of fatty acids on the glycerol (B35011) backbone (regiospecificity), and the degree of unsaturation. This information is critical in various fields, including food science, nutrition, and the development of lipid-based drug delivery systems. These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of triglycerides using ¹H and ¹³C NMR, including one-dimensional and two-dimensional techniques.
I. Principle of the Method
The structural analysis of triglycerides by NMR is based on the distinct chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei within the molecule. The electronic environment of each nucleus, influenced by neighboring atoms and functional groups, determines its resonance frequency. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, it is possible to identify and quantify the different fatty acid moieties and their positions on the glycerol backbone.
-
¹H NMR Spectroscopy: Provides information on the types of protons present, such as those on the glycerol backbone, olefinic protons in unsaturated fatty acids, and protons at various positions along the acyl chains. The integration of these signals allows for the quantification of different fatty acid classes (saturated, monounsaturated, polyunsaturated).[1][2][3]
-
¹³C NMR Spectroscopy: Offers a wider chemical shift range and provides detailed information about the carbon skeleton. The chemical shifts of the carbonyl carbons and olefinic carbons are particularly sensitive to the position of the fatty acid on the glycerol backbone (sn-1, sn-2, or sn-3), enabling regiospecific analysis.[4][5][6][7]
-
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons, confirming signal assignments and providing unambiguous structural elucidation, especially for complex triglyceride mixtures.[8][9][10]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, aiding in the assignment of signals in the ¹³C NMR spectrum.[11][12][13][14]
II. Experimental Protocols
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The sample should be free of particulate matter and dissolved in a suitable deuterated solvent.[15][16][17]
-
Sample Weighing: Accurately weigh approximately 100-300 mg of the triglyceride sample into a clean, dry vial.[5]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is the most common solvent for lipid analysis. Ensure the solvent contains a reference standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift calibration.[5][18]
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any suspended particles.[15][17]
-
Final Volume: The final volume of the solution in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[15][17]
-
Labeling: Label the NMR tube clearly.
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time (AT): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds (for quantitative analysis, a longer delay of 5 times the longest T1 is recommended)
-
Number of Scans (NS): 8-16
-
Spectral Width (SW): 15-20 ppm
-
Temperature: 298 K (25 °C)[5]
-
-
Instrument Setup: Tune and shim the spectrometer for ¹³C observation.
-
¹³C Acquisition Parameters:
-
Pulse Program: Inverse-gated decoupling for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).
-
Pulse Angle: 30-45°[5]
-
Acquisition Time (AT): 1.0 - 1.5 s[5]
-
Relaxation Delay (D1): 2-10 seconds (a longer delay is necessary for the complete relaxation of quaternary carbons).
-
Number of Scans (NS): 1024 - 4096 (or more, depending on sample concentration).[5]
-
Spectral Width (SW): 200-250 ppm[5]
-
Temperature: 298 K (25 °C)[5]
-
-
DEPT Acquisition: Perform DEPT-90 and DEPT-135 experiments to differentiate CH, CH₂, and CH₃ signals. The parameters are generally similar to the standard ¹³C experiment, but with specific pulse sequences for editing.
-
Instrument Setup: Tune and shim the spectrometer. For heteronuclear experiments (HSQC, HMBC), ensure both ¹H and ¹³C channels are tuned.[9]
-
COSY (Correlation Spectroscopy): Shows correlations between J-coupled protons.[9]
-
Set the spectral width in both dimensions to cover all proton signals.
-
Typically acquire 1024 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and directly attached carbons.[9][10]
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Acquire 1024 data points in F2 and 256-512 increments in F1.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds).[9][10]
-
Set the spectral widths as in HSQC.
-
The long-range coupling constant is typically set to 8-10 Hz.
-
III. Data Presentation: Quantitative Data
The following tables summarize typical chemical shifts for triglycerides. Note that these values can vary slightly depending on the solvent, temperature, and the specific fatty acid composition of the triglyceride.[5]
Table 1: ¹H NMR Chemical Shifts of Triglycerides in CDCl₃
| Signal | Functional Group | Multiplicity | Chemical Shift (ppm) |
| A | -CH₂-OCOR (sn-1,3) | dd | 4.11 - 4.32 |
| B | -CH-OCOR (sn-2) | m | 5.25 - 5.28 |
| C | -CH=CH- (Olefinic) | m | 5.30 - 5.40 |
| D | =CH-CH₂-CH= (Bis-allylic) | t | 2.75 - 2.82 |
| E | -CH₂-C=O (α-carbonyl) | t | 2.28 - 2.35 |
| F | -CH₂-CH= (Allylic) | m | 2.00 - 2.07 |
| G | -CH₂- (Acyl chain) | m | 1.25 - 1.35 |
| H | -CH₂-CH₃ (β-terminal) | m | 1.60 - 1.65 |
| I | -CH₃ (Terminal) | t | 0.86 - 0.92 |
| Data compiled from various sources, including[1][2][3]. |
Table 2: ¹³C NMR Chemical Shifts of Triglycerides in CDCl₃
| Carbon | Functional Group | Chemical Shift (ppm) |
| 1 | C=O (sn-1,3) | 173.2 - 173.3 |
| 1' | C=O (sn-2) | 172.8 - 172.9 |
| 2, 10, 11, etc. | -CH=CH- (Olefinic) | 127.0 - 132.0 |
| 3 | -CH₂-O-C=O (sn-1,3) | 62.0 - 62.2 |
| 4 | -CH-O-C=O (sn-2) | 68.8 - 69.1 |
| 5 | -CH₂-C=O (α-carbonyl) | 34.0 - 34.2 |
| 6 | =CH-CH₂-CH= (Bis-allylic) | 25.5 - 25.7 |
| 7 | -CH₂-CH= (Allylic) | 27.1 - 27.3 |
| 8 | -CH₂- (Acyl chain) | 29.0 - 30.0 |
| 9 | -CH₂-CH₂-C=O (β-carbonyl) | 24.8 - 25.0 |
| 12 | -CH₂-CH₃ (β-terminal) | 31.5 - 32.0 |
| 13 | -CH₃ (Terminal) | 14.0 - 14.2 |
| Data compiled from various sources, including[5][6][19]. |
IV. Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationships in the structural elucidation of triglycerides using NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using simple 13C NMR linewidth and relaxation measurements to make detailed chemical shift assignments in triacylglycerols and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ajol.info [ajol.info]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Selective Detection and Complete Identification of Triglycerides in Cortical Bone by High-Resolution 1H MAS NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. epfl.ch [epfl.ch]
- 11. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. sites.bu.edu [sites.bu.edu]
- 16. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 17. How to make an NMR sample [chem.ch.huji.ac.il]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 1,3-Olein-2-Lignocerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Olein-2-Lignocerin is a specific triacylglycerol (TAG) of interest in various fields, including nutritional science and drug development, due to its unique fatty acid composition and positional distribution on the glycerol (B35011) backbone. Accurate and reliable analysis of this compound from various matrices is crucial for understanding its metabolic fate, physicochemical properties, and biological functions. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound, focusing on robust and widely used lipid extraction and chromatographic techniques.
Data Presentation: Comparison of Triacylglycerol Extraction Methods
The selection of an appropriate extraction method is a critical first step that significantly influences the accuracy and reproducibility of the final analytical results. The choice depends on factors such as the sample matrix, the required purity of the TAG fraction, desired throughput, and available instrumentation.[1] The following table summarizes quantitative data and key parameters for common TAG extraction methods.
| Parameter | Folch Method | Bligh & Dyer Method | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Solvent partitioning with a chloroform (B151607)/methanol mixture.[1] | Modified solvent partitioning with a lower solvent-to-sample ratio.[1] | Extraction using a supercritical fluid, typically CO₂.[1] | Use of microwave energy to heat the solvent and disrupt cell matrices.[1] | Application of acoustic cavitation to disrupt cell walls and enhance solvent penetration.[1] |
| Typical Solvents | Chloroform, Methanol | Chloroform, Methanol | Supercritical CO₂, often with a co-solvent like ethanol | Ethanol, Hexane, Isopropanol (B130326) | Hexane, Ethanol, Chloroform/Methanol mixtures |
| Lipid Yield | Considered the "gold standard," especially for samples with >2% lipid content.[1] | Highly efficient for samples with <2% lipid content and high water content.[1] | Comparable to solvent extraction methods, can be optimized for high yields. | Often results in higher yields in shorter times compared to conventional methods. | Generally provides high extraction efficiency. |
| Selectivity | Extracts a broad range of lipids.[1] | Extracts a broad range of lipids. | Highly selective by tuning pressure and temperature. | Selectivity can be controlled by the choice of solvent and temperature. | Good selectivity depending on the solvent system used. |
| Advantages | High recovery for a wide variety of lipids, well-established. | Faster than the Folch method, requires less solvent. | Use of non-toxic, inexpensive, and readily available CO₂; tunable selectivity. | Reduced extraction time and solvent consumption. | Increased extraction efficiency, reduced processing time. |
| Disadvantages | Use of toxic chlorinated solvents, relatively large solvent volumes, can be time-consuming. | Use of toxic chlorinated solvents. | High initial instrument cost. | Potential for thermal degradation of sensitive lipids if not optimized. | Potential for localized heating, which may affect lipid stability. |
Experimental Protocols
Protocol 1: Lipid Extraction using a Modified Folch Method
This protocol describes a common method for the total lipid extraction from a biological sample.
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with screw caps
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or ultrapure water)
-
Nitrogen gas evaporator or rotary evaporator
Procedure:
-
Sample Homogenization: Weigh approximately 1 gram of the sample and place it in a glass centrifuge tube. Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[1] Homogenize the sample thoroughly.
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature to ensure complete disruption of cell membranes and solubilization of lipids.[1]
-
Phase Separation: Add 4 mL of 0.9% NaCl solution to the homogenate. Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 2000 rpm for 10 minutes to facilitate phase separation.[1] Two distinct layers will form: an upper aqueous layer and a lower organic layer containing the lipids.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Collect the lower chloroform phase, which contains the total lipid extract, using a glass Pasteur pipette and transfer it to a clean, pre-weighed tube.[1]
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.[1]
-
Storage: Store the dried lipid extract at -20°C until further analysis.[2]
Protocol 2: Analysis of this compound by HPLC-MS/MS
This protocol outlines a general procedure for the analysis of the extracted triacylglycerols using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a powerful technique for the separation and identification of lipid species.[2]
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source[2]
-
Reversed-phase C18 column suitable for lipid analysis
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) acetate (B1210297)
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium acetate
-
Sample vials
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in a suitable volume of isopropanol or a 9:1 methanol:toluene mixture.[2][3] Vortex for 1 minute to ensure complete dissolution.[2] Centrifuge at 14,000 g for 5 minutes to pellet any insoluble material.[3] Transfer the supernatant to a sample vial.
-
HPLC Separation:
-
Set the column temperature (e.g., 40°C).
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a gradient elution to separate the different triacylglycerol species. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute the more non-polar TAGs.
-
-
Mass Spectrometry Detection:
-
The ESI or APCI source will ionize the TAG molecules as they elute from the HPLC column. For TAGs, [M+NH₄]⁺ adducts are commonly formed in the positive ion mode when using ammonium acetate in the mobile phase.[4]
-
Set the mass spectrometer to acquire data in full scan mode to detect the parent ions of the TAGs. The theoretical m/z for the [M+NH₄]⁺ adduct of this compound (C₆₃H₁₁₈O₆, MW = 971.61) is approximately 989.9.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion of interest. Collision-induced dissociation (CID) will fragment the TAG molecule, resulting in the neutral loss of its constituent fatty acids.[5]
-
-
Data Analysis and Identification:
-
Identify this compound based on its retention time and specific MS/MS fragmentation pattern.
-
The fragmentation of the [M+NH₄]⁺ adduct of this compound is expected to show a dominant neutral loss of oleic acid (18:1) from the sn-1 and sn-3 positions, and a less intense loss of lignoceric acid (24:0) from the sn-2 position.[5]
-
Quantification can be achieved by creating a calibration curve using a certified reference standard of this compound.
-
Mandatory Visualization
Caption: Workflow for this compound Analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of High-Purity 1,3-Olein-2-Lignocerin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity 1,3-Olein-2-Lignocerin. Given the unique challenges posed by the incorporation of the very-long-chain fatty acid (VLCFA), lignoceric acid, this guide draws upon established protocols for similar structured triglycerides, such as 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), and addresses the specific hurdles associated with VLCFAs.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient reaction time, suboptimal temperature, or catalyst deactivation. 2. Steric hindrance: The long lignoceric acid chain can sterically hinder the acylation reaction. 3. Poor solubility of reactants: Lignoceric acid and its derivatives may have limited solubility in common organic solvents. 4. Acyl migration: Migration of the lignoceryl group from the sn-2 position to the sn-1 or sn-3 positions.[1] | 1. Optimize reaction conditions: Increase reaction time, adjust temperature, and ensure catalyst activity. For enzymatic reactions, consider using a higher enzyme load. 2. Use of a more reactive acyl donor: Consider using lignoceroyl chloride or an activated ester of lignoceric acid. 3. Solvent screening: Test a range of solvents to improve the solubility of all reactants. High-boiling point non-polar solvents may be more effective. 4. Use of sn-1,3 specific lipases: Employing specific lipases can minimize acyl migration.[1] Additionally, maintaining a low reaction temperature can help reduce this side reaction. |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials: Incomplete conversion of 1,3-diolein (B152344) or the lignoceric acid derivative. 2. Byproducts: Formation of other glycerides (e.g., trilignocerin (B8136225), triolein) or partial glycerides. 3. Acyl migration isomers: Presence of 1,2-Olein-3-Lignocerin or 1-Lignocerin-2,3-diolein. | 1. Purification optimization: Employ multi-step purification techniques. Column chromatography with silica (B1680970) gel is a common method. High-performance liquid chromatography (HPLC) can also be used for higher purity.[2] 2. Crystallization: Fractional crystallization can be effective for separating triglycerides with different fatty acid compositions. 3. Molecular distillation: This technique is useful for removing volatile impurities and unreacted fatty acids.[3] |
| Difficulty in Purifying the Final Product | 1. Similar physical properties of products and byproducts: The target molecule and its isomers or other high molecular weight triglycerides may have very similar polarities and boiling points. 2. Low solubility of the product: The high molecular weight of this compound may lead to poor solubility in common chromatography solvents. | 1. Advanced chromatographic techniques: Consider using silver resin chromatography, which can separate triglycerides based on their degree of unsaturation.[2] 2. Solvent system optimization for chromatography: A gradient elution with a combination of polar and non-polar solvents may be necessary to achieve good separation. 3. Membrane filtration: Nanoporous membranes are an emerging technology for separating triglycerides and fatty acids.[4] |
| Inaccurate Purity Assessment | 1. Co-elution of isomers in chromatography: Standard HPLC or GC methods may not be sufficient to separate all regioisomers. 2. Lack of a pure analytical standard: Difficulty in confirming the identity and purity of the synthesized product without a reference standard. | 1. Use of multiple analytical techniques: Combine HPLC with mass spectrometry (HPLC-MS) for accurate identification and quantification of different triglyceride species.[5][6] Supercritical Fluid Chromatography (SFC) is another powerful technique for analyzing triglyceride isomers.[7] 2. Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the position of the fatty acids on the glycerol (B35011) backbone. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for producing high-purity this compound?
A1: The most common strategies involve a two-step process:
-
Synthesis of sn-2-lignoceroyl-glycerol (2-lignocerin): This intermediate can be prepared by the alcoholysis of trilignocerin using an sn-1,3 specific lipase (B570770).
-
Esterification with oleic acid: The purified 2-lignocerin is then esterified with an excess of oleic acid or a reactive derivative (e.g., oleoyl (B10858665) chloride) at the sn-1 and sn-3 positions, often catalyzed by a lipase.[1]
An alternative is the chemoenzymatic synthesis, which involves the enzymatic synthesis of 1,3-diolein followed by a chemical acylation with a lignoceric acid derivative.[8]
Q2: What are the specific challenges associated with using lignoceric acid in this synthesis?
A2: Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA), which introduces several challenges:
-
Low Reactivity and Solubility: Its long, saturated chain leads to a high melting point and poor solubility in many organic solvents, which can hinder reaction kinetics.[9]
-
Steric Hindrance: The bulky nature of the lignoceryl group can make its introduction at the sn-2 position and subsequent reactions more difficult.
-
Purification Difficulties: The resulting high molecular weight triglyceride can be challenging to separate from structurally similar byproducts due to its low volatility and potentially similar chromatographic behavior.
Q3: Which analytical techniques are most suitable for characterizing the final product?
A3: A combination of techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS): This is the primary method for separating and quantifying triglyceride species.[10][11]
-
Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), GC can be used to determine the overall fatty acid composition of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the regiospecific placement of the fatty acids on the glycerol backbone.
Q4: How can acyl migration be minimized during the synthesis?
A4: Acyl migration, the intramolecular transfer of an acyl group, is a common side reaction that reduces the purity of the desired structured triglyceride.[1] To minimize it:
-
Use sn-1,3 specific lipases: These enzymes selectively catalyze reactions at the outer positions of the glycerol backbone.
-
Control Reaction Temperature: Lower reaction temperatures generally reduce the rate of acyl migration.
-
Optimize Reaction Time: Shorter reaction times can limit the extent of acyl migration, although this needs to be balanced with achieving a high conversion rate.
-
Solvent Choice: The polarity of the solvent can influence the rate of acyl migration.
Experimental Protocols
Protocol 1: Two-Step Enzymatic Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar structured triglycerides.[12]
Step 1: Synthesis of sn-2-Lignoceroyl-glycerol (2-Lignocerin)
-
Reaction Setup: In a round-bottom flask, dissolve trilignocerin in a suitable solvent (e.g., n-hexane).
-
Alcoholysis: Add ethanol (B145695) and an immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM). The molar ratio of trilignocerin to ethanol should be optimized.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant agitation.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Enzyme Removal: Once the reaction is complete, filter off the immobilized enzyme.
-
Purification: Purify the 2-lignocerin from the reaction mixture, typically by crystallization at a low temperature.
Step 2: Esterification of 2-Lignocerin with Oleic Acid
-
Reaction Setup: Dissolve the purified 2-lignocerin and an excess of oleic acid (molar ratio of at least 1:2) in a suitable solvent.
-
Enzymatic Esterification: Add an sn-1,3 specific lipase.
-
Incubation: Incubate the reaction at a controlled temperature with constant stirring. A vacuum may be applied to remove water formed during the reaction.
-
Monitoring: Monitor the formation of this compound by HPLC.
-
Enzyme Removal: Filter out the enzyme upon completion of the reaction.
-
Purification: Purify the final product using column chromatography on silica gel, followed by molecular distillation to remove unreacted oleic acid.[3]
Protocol 2: Chemoenzymatic Synthesis of this compound
This protocol is adapted from a method for synthesizing OPO.[8]
Step 1: Enzymatic Synthesis of 1,3-Dioleoyl-glycerol (1,3-Diolefin)
-
Reaction Setup: Combine glycerol and oleic acid (or a vinyl oleate) in a solvent-free system or in a suitable organic solvent.
-
Enzymatic Reaction: Add an immobilized lipase (e.g., Novozym 435).
-
Incubation: Incubate at a controlled temperature (e.g., 35-60°C) with vigorous stirring.
-
Purification: Purify the 1,3-diolein from the reaction mixture.
Step 2: Chemical Acylation with Lignoceroyl Chloride
-
Preparation of Lignoceroyl Chloride: Convert lignoceric acid to lignoceroyl chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
Acylation Reaction: In a separate flask under an inert atmosphere, dissolve the purified 1,3-diolein in an anhydrous solvent (e.g., dichloromethane). Add a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine).
-
Addition of Acyl Chloride: Slowly add the lignoceroyl chloride solution to the 1,3-diolein solution at a low temperature (e.g., 0°C).
-
Reaction and Workup: Allow the reaction to proceed to completion. The reaction is then quenched, and the product is extracted and purified by column chromatography.
Data Presentation
The following tables summarize typical quantitative data from the synthesis of structurally similar triglycerides, which can serve as a benchmark for the synthesis of this compound.
Table 1: Comparison of Yields and Purity in Structured Triglyceride Synthesis
| Synthesis Method | Target Molecule | Catalyst | Yield (%) | Purity (%) | Reference |
| Two-Step Enzymatic | 1,3-dioleoyl-2-palmitoylglycerol (OPO) | Lipozyme RM IM | ~40 | >90 | [13] |
| Chemoenzymatic | 1,3-dioleoyl-2-palmitoylglycerol (OPO) | Novozym 435 / Chemical | 90.5 | 98.7 | [8] |
| Multi-step Enzymatic | CLA-enriched Triglycerides | Novozym 435 / Lipase SMG1 | - | 99.8 | [14] |
Table 2: Influence of Reaction Parameters on Enzymatic Synthesis
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Temperature | Increased from 45°C to 60°C | May increase reaction rate but also acyl migration | [15] |
| Substrate Molar Ratio | Excess acyl donor (e.g., 1:6) | Drives the reaction towards completion | [15] |
| Enzyme Loading | 5-10% (w/w of substrates) | Higher loading can increase conversion rate | [3] |
| Solvent | Solvent-free vs. Hexane | Can affect enzyme activity, substrate solubility, and acyl migration | [13] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
References
- 1. research.monash.edu [research.monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. First membrane-based separation and purification of triglycerides and fatty acids - UNIVERSITY OF IOWA [portal.nifa.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 10. agilent.com [agilent.com]
- 11. youngin.com [youngin.com]
- 12. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 1,3-Olein-2-Lignocerin
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 1,3-Olein-2-Lignocerin during storage.
Introduction to this compound Stability
This compound is a triglyceride containing two monounsaturated oleic acid chains and one saturated lignoceric acid chain. The presence of double bonds in the oleic acid moieties makes this molecule susceptible to degradation, primarily through oxidation and hydrolysis. Proper storage and handling are crucial to maintain its structural integrity and purity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The two main degradation pathways are:
-
Oxidation: This is the most common cause of degradation for lipids containing unsaturated fatty acids.[1][2][3] The double bonds in the oleic acid chains are susceptible to attack by oxygen, leading to the formation of hydroperoxides, which can further break down into volatile aldehydes and ketones, causing rancidity. This process can be accelerated by exposure to light, heat, and the presence of metal ions.[2][3]
-
Hydrolysis: This involves the cleavage of the ester bonds linking the fatty acids to the glycerol (B35011) backbone, resulting in the formation of free fatty acids and glycerol.[4][5] This reaction can be catalyzed by enzymes (lipases) or by acidic or basic conditions.[5][6]
Q2: What is the ideal temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C or, ideally, at -80°C.[7] Low temperatures significantly slow down the rates of both oxidative and hydrolytic reactions.[2][7] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but the vial should be tightly sealed and protected from light.
Q3: How does oxygen affect the stability of this compound?
A3: Oxygen is a critical factor in lipid oxidation.[1][2] To minimize oxidation, it is best to store the compound under an inert atmosphere, such as nitrogen or argon. This can be achieved by purging the storage vial with the inert gas before sealing. Vacuum packaging can also be an effective method to reduce the presence of oxygen.[1]
Q4: Should I be concerned about light exposure during storage?
A4: Yes, light, particularly UV light, can promote the formation of free radicals and accelerate lipid oxidation.[1][2] It is crucial to store this compound in amber-colored vials or wrap the container in aluminum foil to protect it from light.
Q5: Can the type of storage container impact the stability?
A5: Absolutely. Use glass vials with Teflon-lined caps. Plastic containers may leach plasticizers or other chemicals that can contaminate the sample. The Teflon liner provides an inert barrier. Ensure the container is sealed tightly to prevent exposure to air and moisture.
Q6: I've noticed a change in the color or smell of my stored sample. What does this indicate?
A6: A change in color (e.g., yellowing) or the development of a rancid odor are strong indicators of oxidative degradation.[2] You should perform an analytical check for purity before using the sample in an experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatography (e.g., HPLC, GC) | Oxidative Degradation: Formation of hydroperoxides, aldehydes, ketones. | 1. Confirm the identity of the extra peaks using mass spectrometry. 2. If oxidation is confirmed, discard the sample. 3. Review storage procedures: ensure storage at ≤ -20°C, under inert gas, and protected from light. |
| Hydrolytic Degradation: Presence of free fatty acids (oleic acid, lignoceric acid). | 1. Analyze for the presence of free fatty acids using an appropriate method (e.g., titration, GC-FID). 2. If significant hydrolysis has occurred, the sample may not be suitable for your experiment. 3. Ensure the sample was not exposed to moisture or extreme pH conditions. | |
| Change in physical appearance (e.g., color, viscosity) | Advanced Oxidation: Polymerization or formation of colored compounds. | 1. Visually inspect for any changes from the original appearance. 2. It is highly likely the sample is degraded. Discard and obtain a fresh sample. 3. Implement stricter storage protocols immediately. |
| Inconsistent experimental results | Partial Degradation: The sample may be partially degraded, leading to lower effective concentration and interference from degradation products. | 1. Re-qualify the stored material using the analytical methods described below. 2. Prepare fresh solutions for each experiment from a properly stored stock. 3. Avoid repeated freeze-thaw cycles.[7] Aliquot the sample upon receipt into single-use vials. |
Experimental Protocols for Stability Assessment
To assess the stability of this compound, the following analytical methods are recommended:
Peroxide Value (PV) Titration
-
Principle: Measures the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.
-
Methodology:
-
Dissolve a known weight of the lipid in a 3:2 v/v mixture of acetic acid and chloroform.
-
Add a saturated solution of potassium iodide. The hydroperoxides will oxidize the iodide to iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.
-
The peroxide value is expressed in milliequivalents of active oxygen per kilogram of lipid (meq/kg).
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay
-
Principle: Measures secondary oxidation products, primarily malondialdehyde (MDA), which react with thiobarbituric acid (TBA) to form a colored compound.
-
Methodology:
-
Mix the lipid sample with a TBA/trichloroacetic acid (TCA) solution.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 30 minutes) to allow the color to develop.
-
Cool the samples and measure the absorbance at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
-
Gas Chromatography (GC) for Free Fatty Acid Analysis
-
Principle: Detects and quantifies the amount of free oleic and lignoceric acid resulting from hydrolysis.
-
Methodology:
-
Derivatize the free fatty acids in the sample to their corresponding fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.
-
Inject the FAMEs into a GC equipped with a Flame Ionization Detector (FID).
-
Separate the FAMEs on a suitable capillary column (e.g., a polar column like biscyanopropyl polysiloxane).
-
Quantify the peaks corresponding to oleic acid methyl ester and lignoceric acid methyl ester against known standards.
-
Quantitative Data Summary
The following table provides a general guideline for the expected stability of this compound under different storage conditions. Note: These are estimated values based on the general behavior of triglycerides containing monounsaturated fatty acids. Actual stability should be determined empirically.
| Storage Condition | Temperature | Atmosphere | Light Protection | Estimated Shelf-Life (for >99% Purity) |
| Optimal Long-Term | -80°C | Inert Gas (Argon/Nitrogen) | Amber Vial/Foil Wrapped | > 2 years |
| Standard Long-Term | -20°C | Inert Gas (Argon/Nitrogen) | Amber Vial/Foil Wrapped | 1-2 years |
| Sub-Optimal Long-Term | -20°C | Air | Amber Vial/Foil Wrapped | 6-12 months |
| Short-Term | 4°C | Inert Gas (Argon/Nitrogen) | Amber Vial/Foil Wrapped | < 1 month |
| Poor (Not Recommended) | Room Temperature | Air | Exposed to Light | < 1 week |
Visualizations
Degradation Pathways
Caption: Primary degradation pathways for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting suspected degradation.
References
- 1. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. gfi.org [gfi.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. US4259440A - Hydrolysis and assay of triglycerides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Source Conditions for Triglycerides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your mass spectrometry (MS) source conditions for the analysis of triglycerides (TGs).
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is most suitable for triglyceride analysis?
A1: Electrospray ionization (ESI) is the most commonly used and generally recommended technique for triglyceride analysis, particularly when coupled with liquid chromatography (LC-MS).[1][2][3] ESI is a soft ionization method that is well-suited for polar and thermally labile molecules.[2] Atmospheric Pressure Chemical Ionization (APCI) can also be used, especially for less polar lipids, and may result in protonated molecular ions and some diglyceride fragment ions.[3][4]
Q2: Why am I observing poor signal intensity for my triglyceride samples?
A2: Poor signal intensity for triglycerides can stem from several factors:
-
Suboptimal Adduct Formation: Triglycerides are neutral lipids and require the formation of adducts for efficient ionization in ESI.[5][6] Ensure your mobile phase or a post-column infusion contains an appropriate additive.
-
Ion Suppression: The presence of more easily ionized species in your sample, such as phospholipids, can suppress the ionization of triglycerides.[7] Chromatographic separation is crucial to mitigate this effect.
-
In-source Fragmentation: If source conditions are too harsh, the precursor ion may fragment before it is detected, leading to a weak signal for the intended adduct.[8][9]
-
Incorrect Solvent System: For ESI, reversed-phase solvents like water, acetonitrile, and methanol (B129727) are preferable as they support ion formation.[10] For less polar triglycerides, solvent mixtures containing dichloromethane (B109758) or toluene (B28343) might improve extraction and ionization efficiency in techniques like nanospray desorption electrospray ionization (nano-DESI).[11]
Q3: What are adducts and why are they important for triglyceride analysis?
A3: Adducts are ions formed when a neutral molecule, like a triglyceride, associates with a charged species. In triglyceride analysis, common adducts include ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[12] They are crucial for a few reasons:
-
Enhanced Ionization: They provide a charge to the neutral triglyceride molecule, allowing it to be detected by the mass spectrometer.[5]
-
Structural Information: The type of adduct can influence the fragmentation pattern during tandem mass spectrometry (MS/MS), providing valuable structural information about the fatty acid composition and their positions on the glycerol (B35011) backbone.[12][13][14] For example, lithium adducts are known to provide highly informative fragmentation spectra.[5][12]
Q4: How can I promote the formation of specific adducts?
A4: To promote the formation of specific adducts, you can add salts to your mobile phase or sample solvent.
-
Ammonium Adducts ([M+NH₄]⁺): Add ammonium formate (B1220265) or ammonium acetate (B1210297) to the mobile phase.[15][16] A concentration of around 0.2 mM to 5 mM is often effective.[17]
-
Lithium Adducts ([M+Li]⁺): The addition of lithium salts post-column has been shown to be an effective method.[18] Using a lithium salt-methanol solution as a modifier is also a common practice in shotgun lipidomics.[5]
-
Sodium Adducts ([M+Na]⁺): Sodium adducts are often readily formed from neutral lipids due to the ubiquitous nature of sodium ions.[12]
Troubleshooting Guide
Issue 1: High Degree of In-Source Fragmentation
Symptoms:
-
Low abundance of the precursor ion (e.g., [M+NH₄]⁺).
-
High abundance of fragment ions corresponding to the neutral loss of fatty acids in the MS1 spectrum.
-
Inaccurate quantification due to the loss of the precursor ion.[8]
Possible Causes & Solutions:
| Cause | Solution |
| High Cone/Fragmentor Voltage | This voltage difference between the skimmer and the first mass analyzer can cause fragmentation. Reduce the cone or fragmentor voltage. Typical values for ESI and APCI are in the range of 10-60 V.[10] For a specific UPLC-MS/MS method, a cone voltage of 35V was used. |
| High Source Temperature | Excessive heat can lead to thermal degradation and fragmentation. Optimize the source temperature. A source temperature of 150°C has been used successfully. |
| High Desolvation Temperature | A high desolvation gas temperature can also contribute to fragmentation. While a higher temperature aids in solvent evaporation, it needs to be optimized. A desolvation temperature of 650°C has been reported in a high-throughput method. |
| High Capillary Voltage | While primarily affecting the spray stability and droplet charging, excessively high voltages can lead to corona discharge and potentially contribute to fragmentation.[10] A capillary voltage of 2.0 kV has been used. |
Logical Workflow for Minimizing In-Source Fragmentation:
Caption: Troubleshooting workflow for in-source fragmentation.
Issue 2: Poor Chromatographic Resolution of Triglyceride Isomers
Symptoms:
-
Co-elution of triglyceride species with the same number of carbons and double bonds but different fatty acid compositions.
-
Inaccurate identification and quantification due to overlapping peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Stationary Phase | For separating triglycerides, reversed-phase columns like C18 or C8 are commonly used.[16][19] The choice of stationary phase is critical for resolving isomers. |
| Suboptimal Mobile Phase Gradient | The gradient elution program needs to be optimized for the separation of complex triglyceride mixtures. A shallow gradient can improve the resolution of closely eluting species. |
| Incorrect Column Temperature | Column temperature affects the viscosity of the mobile phase and the interaction of analytes with the stationary phase. Maintaining a constant and optimized temperature (e.g., 60°C) can improve reproducibility and resolution. |
Experimental Protocol: UPLC-MS/MS for Triglyceride Analysis
This protocol is based on a rapid method for the analysis of triglycerides in human serum.
Sample Preparation:
-
Precipitate protein from human serum by adding isopropanol (B130326) in a 4:1 ratio (isopropanol:serum).
-
Centrifuge the mixture at 25,000 g for three minutes.
-
Dilute the resulting supernatant 1:1 with deionized water.
-
Inject 2 µL of the diluted supernatant onto the UPLC-MS/MS system.
LC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 |
| Mobile Phase A | 0.01% Formic Acid (aq) with 0.2 mM Ammonium Formate |
| Mobile Phase B | 50% Isopropanol in Acetonitrile with 0.01% Formic Acid and 0.2 mM Ammonium Formate |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 60 °C |
| Gradient | 90-98% B over 4 min, hold at 98% B for 2 min, then re-equilibrate |
MS Conditions (ESI+):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 2.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 650 °C |
| Cone Gas Flow | 50 L/hr |
| Cone Voltage | 35 V |
| Collision Energy | 20 eV |
Experimental Workflow Diagram:
Caption: Workflow for triglyceride analysis by UPLC-MS/MS.
References
- 1. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vertes.columbian.gwu.edu [vertes.columbian.gwu.edu]
- 8. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of regiospecific triacylglycerols by electrospray ionization-mass spectrometry(3) of lithiated adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Long-Chain Triglycerides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of long-chain triglycerides (LCTs) in pharmaceutical formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation development process involving LCTs.
Issue 1: My LCT-based formulation is showing phase separation or instability.
Potential Causes:
-
Insufficient Emulsification: The surfactant and/or co-surfactant concentration may be too low or the hydrophilic-lipophilic balance (HLB) value may not be optimal for the LCT being used. For instance, LCTs like vegetable oils generally require a lower HLB value (~6) for stable emulsification compared to medium-chain triglycerides (MCTs) which require an HLB of ~11.[1]
-
High Co-solvent Concentration: While co-solvents can enhance drug solubility in the formulation, high concentrations of hydrophilic co-solvents like propylene (B89431) glycol or PEG400 can lead to drug precipitation upon dispersion in aqueous media. This occurs as the co-solvent diffuses away from the oil droplets into the bulk aqueous phase.[1]
-
Metastability of the System: Formulations that form emulsions (droplet size 100-1000 nm) are considered metastable and can lead to phase separation over time. In contrast, microemulsions (droplet size <100 nm) are thermodynamically stable systems.[1]
-
Lipid Crystallization: In lipid-based carriers, lipid crystallization can lead to polymorphism, which can affect drug loading capacity and the kinetic distribution of the drug.[2]
Solutions:
-
Optimize Surfactant/Co-surfactant System:
-
Screen a combination of low and high HLB surfactants to achieve the required HLB for the LCT. A blend of surfactants often provides superior emulsification.[1] For example, a blend of polysorbate 80 (HLB 15) and sorbitan (B8754009) monooleate (HLB 4.3) can be adjusted to emulsify LCTs.[1]
-
Systematically vary the concentration of the surfactant and co-surfactant to identify the optimal ratio that results in a stable emulsion.
-
-
Reduce Hydrophilic Co-solvent Content: If drug precipitation is observed upon dispersion, try reducing the concentration of the hydrophilic co-solvent. Ensure there is a sufficient amount of lipid to maintain the drug in a solubilized or even supersaturated state, which can retard precipitation.[1]
-
Aim for Smaller Droplet Size: To improve thermodynamic stability, aim to formulate a self-microemulsifying drug delivery system (SMEDDS) or a self-nanoemulsifying drug delivery system (SNEDDS) which form smaller, more stable droplets (<100 nm and 100-250 nm respectively).[1][3]
-
Incorporate Medium-Chain Triglycerides (MCTs): Creating a hybrid system by blending LCTs with MCTs can improve the self-emulsifying ability and lead to a reduction in emulsion droplet size, requiring less surfactant.[3]
Issue 2: The drug loading capacity in my LCT formulation is too low.
Potential Causes:
-
Poor Drug Solubility in LCT: The intrinsic solubility of the drug in the chosen LCT may be limited.
-
High Surfactant/Co-surfactant Requirement: A high proportion of surfactants and co-surfactants needed to form a stable emulsion can reduce the overall volume available for the oil phase, thereby limiting drug loading.[3]
Solutions:
-
Screen Different Lipid Excipients: Evaluate the solubility of the drug in a variety of LCTs and MCTs. While MCTs may offer greater drug solubility, LCTs can sometimes provide higher bioavailability.[1]
-
Utilize Lipid Digestion Products: Incorporating digestion products of LCTs, such as a mixture of glyceryl monooleate and oleic acid, can significantly enhance the drug loading capacity, particularly for weakly basic compounds.[4]
-
Optimize the Formulation: Employ experimental design (DoE) to systematically evaluate the effects of different excipient ratios on both drug solubility and formulation stability to find an optimal balance.[1]
-
Hybrid MCT-LCT Systems: A blend of MCT and LCT can create a more efficient self-emulsifying system, potentially reducing the amount of surfactant needed and thereby increasing the possible drug load.[3]
Issue 3: My LCT-based formulation shows poor in vitro drug release and/or poor in vivo bioavailability.
Potential Causes:
-
Drug Precipitation upon Dispersion: The drug may precipitate out of the formulation upon contact with gastrointestinal fluids.[1]
-
Inefficient Emulsification: If the formulation does not efficiently self-emulsify in the GI tract, the large oil droplets will present a limited surface area for drug release and absorption.[1]
-
Slow Lipolysis: The digestion of LCTs by lipases is a critical step for the release and absorption of the solubilized drug. Inefficient lipolysis can lead to poor bioavailability.
-
High Lipophilicity of the Drug: Highly lipophilic drugs (Log P > 5) may have a strong affinity for the lipid phase and may not partition effectively into the aqueous micellar phase for absorption.
Solutions:
-
Enhance Self-Emulsification: Formulate a self-emulsifying drug delivery system (SEDDS) to ensure the rapid formation of fine oil-in-water emulsions in the GI tract, which enhances drug solubilization and absorption.[5]
-
Incorporate Medium-Chain Fatty Acids: Medium-chain triglycerides are more readily absorbed, and their inclusion can improve bioavailability, especially in cases of impaired LCT absorption.[6] A study on progesterone (B1679170) showed that a hybrid MCT & LCT SEDDS formulation increased bioavailability 3.82-fold compared to a commercial product.[7][8]
-
In vitro Lipolysis Testing: Conduct in vitro lipolysis studies to understand how the formulation behaves during digestion. This can help predict in vivo performance and guide formulation optimization.
-
Particle Size Reduction: Reducing the particle size of the emulsion increases the surface area for drug release and absorption.[9] A hybrid MCT and LCT SEDDS was shown to reduce particle size from 371.60 nm (LCT alone) to 21.23 nm.[7]
Frequently Asked Questions (FAQs)
What are long-chain triglycerides (LCTs) and why are they used in drug formulation?
Long-chain triglycerides are esters derived from glycerol (B35011) and three long-chain fatty acids (typically 12-24 carbon atoms). They are commonly found in vegetable oils like soybean, sesame, and olive oil. LCTs are used in lipid-based drug delivery systems (LBDDS) to improve the solubility and oral bioavailability of poorly water-soluble drugs.[2][10] They can facilitate drug transport through the intestinal lymphatic system, which can help bypass first-pass metabolism in the liver.[6][9]
What are the main strategies to overcome the poor solubility of LCTs?
The primary strategy is to formulate the LCT into a lipid-based drug delivery system that can effectively disperse in the aqueous environment of the gastrointestinal tract. Key approaches include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[1][3][5]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are types of SEDDS that form thermodynamically stable microemulsions (<100 nm) or nanoemulsions (100-250 nm), respectively, leading to better stability and potentially higher bioavailability.[1][3]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid nanoparticles that can encapsulate lipophilic drugs, offering controlled release and improved stability.[8][11]
How do I select the right excipients (surfactants, co-surfactants) for my LCT formulation?
The selection of excipients is critical for the performance of an LCT-based formulation.
-
Solubility Screening: First, determine the solubility of the drug in various oils, surfactants, and co-solvents to identify the most suitable candidates.
-
HLB System: The hydrophilic-lipophilic balance (HLB) system is used to select surfactants that will form a stable emulsion. LCTs typically require surfactants or surfactant blends with an HLB value of around 6.[1]
-
Ternary Phase Diagrams: Constructing ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant can help identify the self-emulsifying region and optimize the formulation for stability and performance.
-
Safety and Regulatory Status: Ensure that all selected excipients are approved for the intended route of administration and are used in safe amounts.[1]
What are the key characterization tests for an LCT-based formulation?
A thorough characterization is essential to ensure the quality and performance of the formulation. Key tests include:
-
Visual Assessment: Observe the formulation for clarity, homogeneity, and any signs of phase separation or precipitation.
-
Droplet Size Analysis and Zeta Potential: Dynamic light scattering (DLS) is used to measure the droplet size distribution and zeta potential of the emulsion upon dispersion. Smaller droplet sizes and a higher absolute zeta potential generally indicate greater stability.
-
In Vitro Drug Release/Dissolution: This is a technically challenging but crucial test. It often requires large volumes of media to maintain sink conditions and methods to separate the oil droplets from the dissolved drug.
-
Thermodynamic Stability Studies: These studies involve subjecting the formulation to stress conditions like centrifugation and freeze-thaw cycles to assess its physical stability.
Data Presentation
Table 1: Comparison of LCT, MCT, and Hybrid LCT-MCT SEDDS Formulations for Progesterone
| Formulation Type | Droplet Size (nm) | Bioavailability Increase (vs. Utrogestan®) | Reference |
| LCT SEDDS | 371.60 ± 6.90 | - | [7] |
| MCT SEDDS | 113.50 ± 0.34 | - | [7] |
| Hybrid MCT & LCT SEDDS | 21.23 ± 0.30 | 3.82-fold | [7][8] |
Table 2: Solubility of Weakly Basic Drugs in LCT Digestion Products
| Drug | Solubility in Oleic Acid (mg/g) | Solubility Increase (vs. formulation without fatty acid) | Reference |
| Cinnarizine | 536 | 5-fold | [12] |
| Ritonavir | 72 | 3.5-fold | [12] |
Experimental Protocols
Protocol 1: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Studies:
-
Accurately weigh an excess amount of the drug into vials containing a fixed volume (e.g., 1 mL) of the selected oil (LCT), surfactant, and co-solvent.
-
Seal the vials and place them in an isothermal shaker at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.
-
After reaching equilibrium, centrifuge the samples to separate the undissolved drug.
-
Carefully withdraw the supernatant, dilute it with a suitable solvent, and quantify the drug concentration using a validated analytical method like HPLC.
-
-
Formulation of SEDDS:
-
Based on the solubility data, select the oil, surfactant, and co-surfactant.
-
Prepare different formulations by mixing the components in varying ratios.
-
Vortex each mixture until a clear, homogenous solution is obtained.
-
Incorporate the drug into the optimized blank formulation and mix until it is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount (e.g., 1 mL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation. Visually observe the formation of the emulsion and note the time it takes to emulsify and the appearance (e.g., clear, bluish-white, or milky).
-
Droplet Size and Zeta Potential: Dilute the formed emulsion with the aqueous medium and measure the droplet size distribution and zeta potential using a dynamic light scattering (DLS) instrument.
-
Protocol 2: In Vitro Lipolysis (Digestion) Testing
-
Prepare Digestion Medium: Prepare a digestion buffer (e.g., phosphate (B84403) buffer, pH 6.8) containing bile salts (e.g., sodium taurocholate) and phospholipids (B1166683) (e.g., phosphatidylcholine) to simulate intestinal fluid.
-
Initiate Digestion:
-
Add the LCT formulation to the pre-warmed (37°C) digestion medium under continuous stirring.
-
Add a lipase (B570770) solution (e.g., pancreatic lipase) to initiate the digestion process.
-
Maintain the pH of the medium at a constant level (e.g., 6.8) by adding a titrant (e.g., NaOH solution) using an automatic titrator. The rate of addition of the titrant is used to monitor the extent of lipolysis.
-
-
Sample Analysis:
-
At predetermined time points, withdraw samples from the digestion vessel.
-
Immediately stop the lipase activity in the samples (e.g., by adding a lipase inhibitor).
-
Separate the different phases (e.g., undigested oil, aqueous micellar phase, and precipitated drug) by ultracentrifugation.
-
Quantify the amount of drug in the aqueous micellar phase to determine the extent of drug solubilization during digestion.
-
Visualizations
Caption: Workflow for developing a long-chain triglyceride (LCT)-based formulation.
Caption: Mechanism of drug absorption from a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. Development of lipid-based SEDDS using digestion products of long-chain triglyceride for high drug solubility: Formulation and dispersion testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vivo Evaluation of Self Emulsifying Drug Delivery System for Oral Delivery of Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. upm-inc.com [upm-inc.com]
- 10. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in Lipid Chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting one of the most common issues in the chromatographic analysis of lipids: peak tailing. By understanding the root causes and implementing the targeted solutions presented here, you can significantly improve peak symmetry, enhance resolution, and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with its trailing edge being broader than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Tailing negatively impacts analysis by degrading resolution between closely eluting compounds and reducing the precision of peak area integration, which is critical for accurate quantification.[2][3]
Peak asymmetry is quantified using the Asymmetry Factor (Af) or the Tailing Factor (Tf) . The asymmetry factor is typically measured at 10% of the peak height, while the tailing factor is measured at 5% of the peak height.[2]
-
A value of 1.0 indicates perfect symmetry.
-
Values between 0.9 and 1.2 are generally considered acceptable.[4][5]
-
A value greater than 1.2 signifies notable tailing.[6]
-
Values greater than 2.0 are often deemed unacceptable for quantitative analysis.[5]
Q2: Why are my lipid peaks tailing?
Peak tailing in lipid analysis can stem from several factors, broadly categorized as chemical interactions or physical/system issues.
Common Causes:
-
Secondary Interactions with the Stationary Phase: This is the most frequent cause, especially for polar lipids like phospholipids.[7] Residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns can interact strongly with the polar head groups of lipids through hydrogen bonding or ionic interactions.[6][8][9] This secondary retention mechanism delays the elution of a portion of the analyte molecules, causing a "tail."
-
Inappropriate Mobile Phase Conditions:
-
pH Mismatch: The pH of the mobile phase can alter the ionization state of both the lipid analytes and the silanol groups (which are acidic).[7][10] If the pH is not optimized to keep one or both species in a single, un-ionized state, peak shape can suffer.[11]
-
Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (e.g., less polar in reversed-phase) than your mobile phase, it can lead to peak distortion and tailing.[7][12]
-
-
Column Issues:
-
Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to poor peak shape.[8][11]
-
Contamination & Degradation: Accumulation of strongly retained sample components can create active sites that cause tailing.[7][13] Over time, the bonded phase can degrade, exposing more active silanol groups.[8]
-
Physical Problems: A partially blocked column inlet frit or a void in the packing bed can distort the sample band, causing tailing for all peaks in the chromatogram.[1][2]
-
-
System and Hardware (Extra-Column Effects):
-
Excessive Dead Volume: Long or wide-diameter connection tubing between the injector, column, and detector can cause the separated analyte bands to spread out, leading to broader, tailing peaks.[7][8]
-
Metal Interactions: The terminal phosphate (B84403) groups found in some lipid classes can interact with stainless steel components in the HPLC system, causing peak tailing.[10]
-
Q3: How can I fix peak tailing related to secondary silanol interactions?
Addressing the chemical interactions between your lipid analytes and the column's stationary phase is key to resolving peak tailing.
Solutions:
-
Modify the Mobile Phase:
-
Add Competing Agents: Incorporate mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically at 5-10 mM) to mask the residual silanol groups.[7]
-
Adjust pH: Lowering the mobile phase pH (e.g., to pH 2-3) with a weak acid like 0.1% formic or acetic acid suppresses the ionization of silanol groups, minimizing their interaction with polar lipids.[3][6][7]
-
-
Use an End-Capped Column: Select a column that has been "end-capped." This is a manufacturing process that chemically treats many of the residual silanol groups to make them less polar and reactive, thereby improving peak shape for polar analytes.[1][6]
-
Choose an Alternative Stationary Phase: If tailing persists, consider using a column with a different base material, such as a polymer-based or hybrid silica-organic support, which has fewer or no exposed silanol groups.[3]
Q4: What should I do if all my peaks are tailing, not just the lipid peaks?
When every peak in your chromatogram exhibits tailing, the problem is likely physical or mechanical and is occurring before the separation begins.[2]
Troubleshooting Steps:
-
Check for a Blocked Frit: The most common cause is a partially blocked inlet frit on the column, often due to debris from pump seals or unfiltered samples.[2] Try backflushing the column (reversing its direction and flushing with a strong solvent to waste) to dislodge the particulates.[2]
-
Inspect for Column Voids: A void or channel in the column's packed bed can cause peak distortion. This can happen if the column is dropped or subjected to extreme pressure shocks.[1] Replacing the column is often the only solution.[6]
-
Replace the Guard Column: If you are using a guard column, it may be contaminated or blocked. Replace it with a new one to see if the peak shape improves.[13]
-
Minimize Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005 inches) and that all connections are made properly with no gaps to minimize dead volume.[7][14]
Troubleshooting Summary and Quantitative Parameters
The table below summarizes common causes of peak tailing and provides actionable solutions with typical quantitative parameters.
| Potential Cause | Symptoms | Solution | Quantitative Parameters |
| Secondary Silanol Interactions | Tailing observed primarily for polar lipids (e.g., phospholipids).[7] | Add mobile phase modifiers to mask silanol groups.[7] | • Ammonium Formate/Acetate: 5-10 mM[7]• Formic/Acetic Acid: 0.1%[7] |
| Inappropriate Mobile Phase pH | Peak shape is poor for ionizable lipids.[10] | Adjust mobile phase pH to suppress ionization of silanols or the analyte.[11] | • Suppress Silanol Ionization: Use pH ≤ 3[3]• Analyte pKa Rule: pH should be ~2 units away from analyte pKa[11] |
| Column Overload | Peak tailing worsens as sample concentration increases; retention time may shift.[2] | Reduce the amount of sample injected onto the column.[11] | • Injection Volume: Reduce by 50%• Sample Concentration: Dilute sample 5- to 10-fold |
| Sample Solvent Mismatch | Distorted or split peaks, especially for early-eluting compounds.[7] | Dissolve the sample in the initial mobile phase or a weaker solvent.[7][12] | • Ideal: Sample solvent matches mobile phase A |
| Blocked Column Frit / Contamination | All peaks in the chromatogram tail; backpressure may increase.[2] | Reverse and flush the column with a strong solvent (e.g., isopropanol).[2][7] | • Flush Volume: At least 10-20 column volumes |
| Extra-Column Dead Volume | General peak broadening and tailing for all peaks. | Use shorter, narrower internal diameter tubing for all connections.[14] | • Recommended Tubing ID: ≤ 0.005 inches (0.12 mm)[14] |
Experimental Protocols
Protocol 1: Column Washing and Regeneration
This procedure is used to remove strongly retained contaminants that can cause peak tailing and high backpressure.
Objective: To clean a reversed-phase (e.g., C18) column used for lipid analysis.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326) (IPA)
-
HPLC-grade hexane (B92381) (optional, for very non-polar lipids)
-
HPLC system
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Set the pump flow rate to 50% of the typical analytical flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Step 1: Polar Wash: Flush the column with 20 column volumes of HPLC-grade water to remove buffers and salts.
-
Step 2: Strong Solvent Flush: Flush the column with 20-30 column volumes of isopropanol. IPA is an excellent solvent for removing a wide range of lipids.[7]
-
(Optional) Step 3: Non-Polar Flush: If you suspect buildup of very non-polar lipids like triglycerides, flush with 10-15 column volumes of hexane, followed by 20 column volumes of isopropanol to ensure miscibility before returning to your reversed-phase mobile phase.
-
Step 4: Re-equilibration: Flush the column with your mobile phase starting conditions for at least 20 column volumes or until the baseline is stable.
-
Reconnect the column to the detector and perform a test injection to evaluate performance.
Protocol 2: Diagnosing Peak Tailing via Sample Dilution
This experiment helps determine if peak tailing is caused by column overload.
Objective: To test if reducing the sample mass on the column improves peak shape.
Procedure:
-
Prepare your lipid sample at its normal concentration for injection.
-
Perform an injection and record the chromatogram, noting the asymmetry factor of the tailing peak(s).
-
Prepare two serial dilutions of your sample: one at 1:10 concentration and another at 1:100 concentration, using the same solvent.
-
Inject the 1:10 dilution and record the chromatogram.
-
Inject the 1:100 dilution and record the chromatogram.
-
Analysis: Compare the asymmetry factors of the target peak across the three injections. If the peak shape improves significantly (i.e., the asymmetry factor moves closer to 1.0) with dilution, the original tailing was caused by mass overload.[2] If the peak shape remains poor even at high dilution, the cause is likely related to chemical interactions or column/system issues.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving peak tailing issues in lipid chromatography.
Caption: A flowchart for troubleshooting peak tailing.
Mechanism of Silanol Interaction
This diagram illustrates how secondary interactions between a phospholipid and residual silanol groups on a C18 stationary phase can lead to peak tailing.
Caption: Silanol groups cause unwanted secondary interactions.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Determine the asymmetry factor in HPLC at 10 percent peak height - How To [mtc-usa.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. waters.com [waters.com]
- 14. chromtech.com [chromtech.com]
Technical Support Center: Minimizing Acyl Migration During Triglyceride Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing acyl migration during triglyceride synthesis. Acyl migration, the intramolecular transfer of an acyl group between hydroxyl positions on the glycerol (B35011) backbone, is a common side reaction that can lead to the formation of undesired isomers and compromise product purity.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help you control and minimize this phenomenon in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during triglyceride synthesis in a question-and-answer format.
Issue 1: My reaction with a sn-1,3 specific lipase (B570770) is producing significant amounts of 1,2- or 2,3-diacylglycerols and triacylglycerols with the acyl group at the sn-2 position.
-
Question: Why am I observing a loss of regiospecificity with my sn-1,3 specific lipase?
-
Answer: This is a classic sign of acyl migration. While the lipase specifically catalyzes reactions at the sn-1 and sn-3 positions, the intermediate products, particularly sn-2 monoacylglycerols (2-MAGs) and 1,2-diacylglycerols (1,2-DAGs), are susceptible to acyl migration to form the more thermodynamically stable sn-1/3 isomers.[1] This rearranged product can then be acylated by the lipase, leading to the formation of undesired triglyceride isomers.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Acyl migration is a thermodynamic process and its rate increases with temperature.[3][4][5][6][7] Reducing the reaction temperature can significantly slow down the rate of acyl migration without drastically affecting the enzymatic reaction rate.
-
Optimize Reaction Time: Prolonged reaction times increase the likelihood of acyl migration.[8] Monitor your reaction progress and aim to stop it as soon as an acceptable yield is achieved, before significant isomerization occurs.
-
Choose an Appropriate Solvent: The polarity of the solvent plays a crucial role. Polar solvents, such as t-butanol, can help to stabilize the partial glycerides and reduce acyl migration.[9][10][11][12] Non-polar solvents like hexane (B92381) may accelerate isomerization.[9][10][11][12]
-
Control Water Activity (aw): Water activity influences both lipase activity and acyl migration. While some water is necessary for lipase function, excessive water can promote acyl migration. The optimal water activity for minimizing acyl migration while maintaining good lipase activity is often in the range of 0.43 to 0.53.[3][13][14]
-
Issue 2: I am observing a high degree of isomerization during the purification of my partial glycerides (mono- and diacylglycerols).
-
Question: How can I prevent acyl migration during product purification?
-
Answer: Acyl migration can occur not only during the reaction but also during downstream processing, especially when using certain solvents or acidic/basic conditions.
-
Troubleshooting Steps:
-
Solvent Selection for Extraction and Chromatography: During extraction and purification steps, use solvents that are less likely to promote acyl migration. For instance, acetone (B3395972) and diethyl ether have been shown to be better choices than methanol (B129727) for extracting 2-arachidonoylglycerol (B1664049) to minimize isomerization.[15]
-
Maintain Low Temperatures: Keep samples cold throughout the purification process (e.g., on ice or at 4°C) to reduce the rate of acyl migration.[16]
-
Control pH: Acyl migration is catalyzed by both acids and bases.[17] When possible, maintain a neutral or slightly acidic pH (around pH 4) during extraction and purification to suppress isomerization.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is acyl migration?
A1: Acyl migration is an intramolecular isomerization reaction where an acyl group moves from one hydroxyl group to another on a polyol backbone, such as glycerol.[1] In the context of triglyceride synthesis, this most commonly involves the migration of an acyl group from the sn-2 position to the sn-1 or sn-3 position of a mono- or diacylglycerol, or vice versa.
Q2: What is the mechanism of acyl migration?
A2: Acyl migration is believed to proceed through the formation of a cyclic orthoester intermediate. The reaction is catalyzed by both acids and bases. In the presence of an acid catalyst, a protonated carbonyl group is attacked by a neighboring hydroxyl group. Under basic conditions, an alkoxide ion attacks the carbonyl carbon of the ester.
Q3: Which factors have the most significant impact on the rate of acyl migration?
A3: The primary factors influencing the rate of acyl migration are:
-
Temperature: Higher temperatures significantly accelerate the rate of acyl migration.[3][4][5][6][7]
-
Solvent Polarity: Polar solvents generally reduce the rate of acyl migration compared to non-polar solvents.[9][10][11][12]
-
pH: Both acidic and basic conditions can catalyze acyl migration.[17]
-
Water Activity (aw): The amount of water in the reaction system can influence both enzyme activity and the rate of acyl migration.[3][13][14]
-
Acyl Chain Structure: The length and degree of unsaturation of the fatty acid can also affect the rate of migration, although this effect is generally less pronounced than the other factors.[17][18]
Q4: How can I quantify the extent of acyl migration in my sample?
A4: The extent of acyl migration can be quantified by analyzing the isomeric composition of the glycerides in your sample. Common analytical techniques include:
-
Gas Chromatography (GC): After derivatization, GC can be used to separate and quantify different mono-, di-, and triglyceride isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector, is a powerful tool for separating and identifying different acylglycerol isomers.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR can be used to determine the position of fatty acids on the glycerol backbone.
Data on Factors Influencing Acyl Migration
The following tables summarize quantitative data on the effects of temperature, solvent polarity, and water activity on acyl migration.
Table 1: Effect of Temperature on Acyl Migration
| Temperature (°C) | Substrate | System | Observation | Reference |
| 20 to 50 | 2-Monoacylglycerols rich in DHA | Solvent-free | 5.6-fold increase in acyl migration rate | [12] |
| 25 to 35 | Caprylic acid and glycerol | Solvent-free | Optimal temperature range for maximizing 1,3-dicapryloylglycerol yield with minimal by-product formation | [5] |
| >35 | Caprylic acid and glycerol | Solvent-free | Decreased yield of 1,3-dicapryloylglycerol due to increased tricapryloylglycerol formation from acyl migration | [5] |
| 37 | sn-2 Palmitoyl LPC | Aqueous buffer (pH 7.4) | ~87% isomerization to sn-1 isomer after 8 hours | [18] |
| 37 | sn-2 Docosahexaenoyl LPC | Aqueous buffer (pH 7.4) | ~40% isomerization to sn-1 isomer after 8 hours | [18] |
Table 2: Effect of Solvent on Acyl Migration Rate Constant (k) of 2-Monoacylglycerols
| Solvent | Log P | Rate Constant (k) | Reference |
| Hexane | 3.5 | Highest | [12] |
| Dichloromethane | 1.25 | Moderate | [12] |
| Ethanol (B145695) | -0.24 | Low | [12] |
| Acetone | -0.23 | Low | [12] |
| Acetonitrile | -0.33 | Low | [12] |
| t-Butanol | 0.35 | Lowest | [12] |
| Solvent-free | N/A | Very High | [9][10][11] |
Table 3: Effect of Water Activity (aw) on Lipase Selectivity and Acyl Migration
| Water Activity (aw) | Enzyme | Observation | Reference |
| 0.53 | Lipozyme TL IM | Highest sn-1,3 selectivity | [13][14] |
| 0.97 | Lipozyme TL IM | Strongest inhibition of 2-MAG isomerization, but also affected glyceride hydrolysis and lipase selectivity | [3] |
| 0.19 | Newlase F, Lipase FAP-15 | Optimal activity for lipases with low water activity dependence | [21] |
| ~0.60 | Various lipases | Optimal activity for most lipases with medium water activity dependence | [21] |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Synthesis of a Structured Triglyceride (MLM-type) with Minimized Acyl Migration
This protocol describes the synthesis of a medium-long-medium (MLM) type structured triglyceride, for example, 1,3-dicaprylin-2-olein, using a sn-1,3 specific lipase.
Step 1: Ethanolysis of a Long-Chain Triglyceride (e.g., Triolein)
-
Reactants:
-
Triolein (B1671897) (substrate)
-
Ethanol (absolute)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
-
Procedure: a. In a temperature-controlled reactor, dissolve triolein in a suitable solvent (e.g., t-butanol) to reduce viscosity. b. Add ethanol to the mixture. The molar ratio of ethanol to triolein should be optimized, typically around 2:1 to 3:1. c. Add the immobilized lipase to the reaction mixture (e.g., 5-10% by weight of substrates). d. Maintain the reaction at a controlled low temperature (e.g., 30-40°C) with constant stirring. e. Monitor the reaction progress by analyzing the formation of 2-monoolein (B133480) (2-MAG) using TLC or GC. f. Once the desired conversion to 2-MAG is achieved, stop the reaction by filtering off the immobilized lipase. g. Purify the 2-monoolein from the reaction mixture, for example, by molecular distillation or crystallization at low temperature.
Step 2: Esterification of 2-Monoolein with a Medium-Chain Fatty Acid (e.g., Caprylic Acid)
-
Reactants:
-
Purified 2-monoolein
-
Caprylic acid
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
-
Procedure: a. In a temperature-controlled reactor, dissolve the purified 2-monoolein in a suitable solvent (e.g., t-butanol). b. Add caprylic acid to the mixture. A slight molar excess of caprylic acid (e.g., 2.2:1 molar ratio of caprylic acid to 2-monoolein) is often used. c. Add the immobilized lipase to the reaction mixture. d. Maintain the reaction at a controlled low temperature (e.g., 30-40°C) with constant stirring. e. Apply a vacuum to remove the water produced during the esterification reaction, which drives the reaction to completion. f. Monitor the formation of the MLM triglyceride by TLC or HPLC. g. When the reaction is complete, stop the reaction by filtering off the lipase. h. Purify the final structured triglyceride product to remove any unreacted fatty acids and partial glycerides.
Visualizations
Caption: De novo triglyceride synthesis pathway.
Caption: Mechanism of acyl migration from sn-2 to sn-1 position.
Caption: Troubleshooting workflow for minimizing acyl migration.
References
- 1. research.monash.edu [research.monash.edu]
- 2. A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. Impact of solvent and water activity on lipase selectivity and acyl migration of ARA-rich 2-monoacylglycerols in catalytic systems: Kinetic study by particle swarm optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.neliti.com [media.neliti.com]
- 20. Determination of acylglycerols from biological samples with chromatography-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Water activity dependence of lipases in non-aqueous biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
improving ionization efficiency of 1,3-Olein-2-Lignocerin in MS
Welcome to the technical support center for the analysis of triacylglycerols (TAGs) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance the ionization efficiency of TAGs, such as 1,3-Olein-2-Lignocerin, in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal for my triglyceride, this compound, in ESI-MS?
A1: Triglycerides, especially large and nonpolar ones like this compound, often exhibit poor ionization efficiency in electrospray ionization (ESI) because they lack easily ionizable functional groups. To improve the signal, it is crucial to promote the formation of adducts. This can be achieved by adding modifiers to your mobile phase, such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) to form [M+NH₄]⁺ adducts, or sodium acetate for [M+Na]⁺ adducts.[1][2]
Q2: Which ionization technique is best suited for analyzing triglycerides?
A2: The optimal ionization technique depends on your analytical goals.
-
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for quantitative analysis when coupled with liquid chromatography, especially when using mobile phase modifiers to form adducts.[3]
-
Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for less polar to non-polar molecules like triglycerides and can provide valuable structural information through in-source fragmentation.[3][4][5] Saturated triglycerides, in particular, may show little to no protonated molecule in APCI, but instead yield diacylglycerol-like fragment ions.[6]
-
Atmospheric Pressure Photoionization (APPI) can offer superior sensitivity for non-polar lipids and is a good choice for complex samples where ion suppression is a concern.[2][3] APPI can be 2-4 times more sensitive than APCI for lipid analysis.[2]
Q3: I see multiple adducts for my triglyceride in the mass spectrum. How can I simplify the spectrum?
A3: The presence of multiple cations (e.g., H⁺, Na⁺, K⁺, NH₄⁺) in your sample or mobile phase can lead to the formation of various adducts for the same triglyceride molecule. To favor a single adduct type, you can add a specific adduct-forming reagent at a concentration that will dominate over other endogenous cations. For instance, adding 5-10 mM ammonium formate to your mobile phase will promote the formation of [M+NH₄]⁺ adducts.[1]
Q4: Can derivatization improve the ionization efficiency of my triglyceride?
A4: Yes, chemical derivatization can significantly enhance the ionization efficiency of lipids.[7][8][9] By introducing a charged or easily ionizable tag to the molecule, you can improve its response in the mass spectrometer. While triglycerides themselves are not typically derivatized directly, derivatization of the fatty acid components after hydrolysis can be a powerful analytical strategy. For instance, creating fatty acid methyl esters (FAMEs) for GC-MS analysis is a classic approach.[10] For LC-MS, derivatization to introduce a fixed positive charge can lead to substantial increases in sensitivity.[11]
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio
| Possible Cause | Solution |
| Inefficient Ionization | For ESI, introduce a mobile phase modifier like 5-10 mM ammonium formate or acetate to promote adduct formation.[1][12] For non-polar lipids, consider using APCI or APPI, which are often more effective.[3][4] |
| Ion Suppression | High concentrations of other lipids or the triglycerides themselves can suppress the signal. Try diluting your sample. For direct infusion, total lipid concentrations as low as 10 pmol/μL may be necessary.[1] Alternatively, use liquid chromatography (LC) to separate the triglycerides from other interfering species before they enter the mass spectrometer.[1] |
| Suboptimal Source Parameters | Systematically optimize ESI source parameters such as spray voltage, sheath gas flow rate, auxiliary gas heater temperature, and capillary temperature.[1] |
| Inappropriate Mobile Phase | For reversed-phase LC, a mobile phase consisting of acetonitrile/isopropanol with an ammonium formate modifier is commonly used for triglyceride analysis.[3][13] |
Issue 2: Inconsistent Results and Poor Reproducibility
| Possible Cause | Solution |
| Sample Preparation Variability | Ensure a consistent and reproducible sample preparation protocol. Use an internal standard, such as a deuterated triglyceride, to account for variations in extraction and ionization. |
| Fluctuating Adduct Formation | As mentioned previously, control adduct formation by adding a specific salt to your mobile phase to drive the formation of a single adduct type.[1] |
| Carryover | Triglycerides can be "sticky" and prone to carryover in the LC system. Implement a robust column wash step between injections. |
Quantitative Data Summary
The choice of ionization method and mobile phase modifiers can significantly impact the sensitivity of triglyceride analysis. The following table summarizes a comparison of different ionization techniques for lipid analysis.
| Ionization Technique | Primary Ions Formed | Sensitivity | Fragmentation |
| ESI | [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺ | High, especially with adduct formation | Minimal ("soft" ionization) |
| APCI | [M+H]⁺, [M-RCOO]⁺ | Moderate to high | In-source fragmentation is common |
| APPI | [M+H]⁺, M⁺• | High; can be 2-4 times more sensitive than APCI | Minimal to moderate |
| MALDI | [M+Na]⁺, [M+K]⁺ | Moderate to high | Minimal ("soft" ionization) |
Experimental Protocols
Protocol 1: LC-ESI-MS/MS Analysis of this compound with Enhanced Ionization
This protocol outlines a general procedure for the analysis of triglycerides using liquid chromatography coupled with electrospray ionization mass spectrometry, with the inclusion of a mobile phase modifier to enhance ionization efficiency.
1. Sample Preparation:
- Reconstitute your lipid extract in a suitable solvent, for example, a 1:1 (v/v) mixture of methanol (B129727) and chloroform.
- For quantitative analysis, add an appropriate internal standard, such as a deuterated triglyceride.
2. Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
- Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.[3]
- Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.[3]
- Gradient: A linear gradient from 30% B to 100% B over 20 minutes.
- Flow Rate: 0.2 mL/min.
- Column Temperature: 50 °C.
3. Mass Spectrometry (MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Source Parameters (starting points for optimization):
- Capillary Voltage: 3.5 kV
- Cone Voltage: 40 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr
- MS Scan Range: m/z 300-1500.
- MS/MS: For structural confirmation, select the [M+NH₄]⁺ precursor ion of this compound for collision-induced dissociation (CID). The fragmentation will primarily involve the neutral loss of the fatty acid chains. The fatty acid at the sn-2 position (lignoceric acid) is generally lost less readily than those at the sn-1 and sn-3 positions (oleic acid).[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. Chemical derivatization strategy for mass spectrometry-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Dealing with Co-elution of Triglyceride Isomers
Welcome to the technical support center for resolving the co-elution of triglyceride (TG) isomers. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chromatographic analysis of these complex lipids.
Frequently Asked Questions (FAQs)
Q1: What are triglyceride isomers and why are they so difficult to separate?
A: Triglyceride isomers are molecules that have the same exact mass and elemental composition but differ in their structure. This structural similarity leads to nearly identical physicochemical properties, making them exceptionally difficult to separate using standard chromatographic techniques.[1][2] Co-elution, where isomers exit the chromatography column at the same time, is a common problem that can lead to inaccurate identification and quantification.[2]
The primary types of isomers include:
-
Regioisomers: Contain the same three fatty acids but arranged differently on the glycerol (B35011) backbone (e.g., at the sn-1, sn-2, or sn-3 positions). An example is POP (1,3-dipalmitoyl-2-oleoyl-glycerol) vs. PPO (1,2-dipalmitoyl-3-oleoyl-glycerol).[1][2]
-
Double Bond Positional Isomers: The fatty acid chains have double bonds at different locations.
-
Geometric Isomers: The fatty acid chains have cis or trans configurations at their double bonds.[2]
-
Enantiomers: Mirror-image isomers that occur when different fatty acids are on the sn-1 and sn-3 positions.[3]
Q2: What are the main analytical techniques used for separating TG isomers?
A: Several specialized chromatographic and mass spectrometric techniques are used. The choice depends on the type of isomerism.
-
Non-Aqueous Reversed-Phase HPLC (NARP-HPLC): This is a common starting point that separates TGs based on their equivalent carbon number (ECN), a value derived from the carbon number and number of double bonds.[4] With extensive method development (e.g., using polymeric C18 or C30 columns, specific mobile phase modifiers, and low temperatures), it can resolve some regioisomers.[1][5]
-
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This is a powerful technique for separating isomers based on the number, position, and geometry (cis/trans) of double bonds in the fatty acid chains.[1][4][6][7] The separation relies on the formation of reversible complexes between silver ions on the stationary phase and the π-electrons of the double bonds.[4]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (like CO₂) as the mobile phase and often provides unique separation behavior for lipids. It is highly effective for separating both polar and nonpolar compounds and can offer better resolution for isomers than HPLC without derivatization.[8][9][10]
-
Ion Mobility Mass Spectrometry (IM-MS): This technique separates ionized isomers in the gas phase based on their size, shape, and charge.[11] It provides an additional dimension of separation after chromatography (or with direct infusion) and is highly effective at resolving isomers that co-elute chromatographically.[12][13][14]
Q3: My isomers co-elute in LC-MS. Can mass spectrometry alone solve the problem?
A: Yes, in many cases. While a standard MS detector cannot distinguish between co-eluting isomers (as they have the same mass), advanced MS techniques can:
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS can sometimes provide clues to the structure. For regioisomers, the fatty acid at the sn-2 position often produces a less abundant fragment ion compared to those at sn-1/3, allowing for differentiation.[15][16][17]
-
Ion Mobility Mass Spectrometry (IM-MS): As mentioned above, IM-MS separates ions based on their physical shape (collision cross-section) before they reach the mass analyzer. This can resolve isomers that are inseparable by chromatography alone.[11][12][13][18]
-
Ozone-Induced Dissociation (OzID): This is a specialized MS/MS technique where mass-selected ions react with ozone gas.[19][20][21] The ozone cleaves the C=C double bonds, creating specific fragments whose masses reveal the exact location of the double bonds, thus unambiguously identifying positional isomers.[19][20][21][22]
Troubleshooting Guide: Poor Resolution of TG Isomers
This guide provides a systematic approach to resolving peak co-elution.
Problem: My triglyceride isomers are co-eluting or showing very poor resolution in Reversed-Phase HPLC.
Below is a logical workflow to troubleshoot this common issue.
Detailed Troubleshooting Steps
-
Optimize Your Existing RP-HPLC Method:
-
Cause: Sub-optimal mobile phase composition.
-
Solution: The choice of organic modifier is critical.[1] Systematically vary the ratio of your mobile phase components (e.g., acetonitrile and isopropanol). Even small changes can significantly alter selectivity and improve resolution for regioisomers.[1][5]
-
Cause: Column temperature is too high.
-
Solution: Temperature is a key parameter.[1] For NARP-HPLC, lowering the column temperature (e.g., to 10-20°C) can enhance the resolution between regioisomers.[1] Conversely, for Ag-HPLC with hexane-based mobile phases, increasing the temperature may increase retention and improve separation.[6]
-
-
Change the Stationary Phase:
-
Cause: Standard C18 column lacks selectivity.
-
Solution: Not all C18 columns are the same. Polymeric ODS (octadecylsilane) columns or columns with longer alkyl chains (e.g., C30) can offer different steric selectivity, which may be sufficient to resolve regioisomers.[1]
-
-
Switch to an Alternative Chromatographic Technique:
-
Cause: Isomers are inseparable by partitioning (Reversed-Phase).
-
Solution: If your isomers differ in their degree of unsaturation (number, position, or geometry of double bonds), Silver Ion HPLC (Ag-HPLC) is the method of choice.[1][4] If you need a different separation mechanism entirely, Supercritical Fluid Chromatography (SFC) provides an excellent alternative with high efficiency for lipid isomers.[9][23]
-
-
Employ Advanced Mass Spectrometry:
-
Cause: Isomers are chromatographically inseparable, but structural confirmation is required.
-
Solution: If separation is not possible, use an advanced detector. Ion Mobility MS (IM-MS) can separate co-eluting isomers based on their shape before they are detected.[12][13][24] To determine the precise location of double bonds, Ozone-Induced Dissociation (OzID) is the definitive technique.[19][20]
-
Decision Logic for Method Selection
Choosing the right analytical strategy from the start is crucial. The following diagram provides a decision-making framework based on the nature of your isomeric challenge.
Experimental Protocols
Protocol 1: High-Resolution Non-Aqueous Reversed-Phase UHPLC-MS
This protocol is a starting point for the separation of TG regioisomers.
-
Sample Preparation: Dissolve the lipid extract or standard in the initial mobile phase solvent (e.g., 60:40 Acetonitrile/2-Propanol) to a final concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter before injection.[4]
-
UHPLC System and Conditions:
-
System: UHPLC system with a column thermostat and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: Two C18 columns connected in series (e.g., 2 x 250 mm, 5 µm particle size) or a single high-efficiency C30 column.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 2-Propanol (Isopropanol)
-
Gradient Program:
-
0-5 min: 40% B
-
5-40 min: Linear gradient to 70% B
-
40-45 min: Hold at 70% B
-
45-50 min: Return to 40% B and equilibrate
-
-
Flow Rate: 0.8 - 1.0 mL/min.[5]
-
Column Temperature: 18°C. Lower temperatures often improve regioisomer separation.[4]
-
Injection Volume: 5-10 µL.
-
-
MS Detector Settings (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 300-1200
-
Data Acquisition: Perform both full scan MS and data-dependent MS/MS to obtain fragmentation data for identification.
-
Quantitative Data Summary
Table 1: Comparison of Chromatographic Techniques for TG Isomer Separation
| Technique | Separation Principle | Best Suited For | Key Advantage | Main Limitation |
| NARP-HPLC | Partitioning based on polarity and Equivalent Carbon Number (ECN).[1][4] | General TG profiling, some regioisomers with optimization. | Widely available, good for separating by ECN. | Poor selectivity for regioisomers and other isomers without extensive method development.[1] |
| Ag-HPLC | Reversible π-complex formation with double bonds.[1][4] | Isomers differing in number, position, or geometry (cis/trans) of double bonds.[6][25] | Excellent and unmatched selectivity for unsaturation-based isomers.[1] | Can be less reproducible; mobile phases can be complex.[23] |
| SFC | Partitioning in a supercritical fluid mobile phase.[8] | General lipid analysis, regioisomers, polar lipids. | High efficiency, fast separations, reduced organic solvent use.[9][26] | Requires specialized instrumentation. |
| IM-MS | Gas-phase separation based on ion shape and size (collision cross-section).[11] | All isomer types, especially those that co-elute chromatographically.[12][13] | Adds a powerful dimension of separation independent of chromatography. | Resolution may not be sufficient for all isomer pairs; requires specific instrumentation. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 12. Separation of triacylglycerol (TAG) isomers by cyclic ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. utupub.fi [utupub.fi]
- 17. researchgate.net [researchgate.net]
- 18. High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ozone-induced dissociation: elucidation of double bond position within mass-selected lipid ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Stability Testing of 1,3-Olein-2-Lignocerin (OLL)
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with 1,3-Olein-2-Lignocerin (OLL). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound (OLL)?
A1: The primary stability concerns for OLL, a mixed-acid triglyceride, are hydrolysis and oxidation. The ester linkages are susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (lipases) present in biological matrices. The two oleic acid moieties contain double bonds that are prone to oxidation, leading to the formation of peroxides, aldehydes, and other degradation products.
Q2: What are the optimal storage conditions for OLL in a pure form and in solution?
A2: For pure OLL, storage at -20°C or lower is recommended to minimize degradation.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For OLL in solution, the choice of solvent is critical. A non-polar, aprotic solvent is preferable. Solutions should also be stored at -20°C or lower and protected from light.
Q3: How should I prepare biological samples (plasma, tissue homogenates) containing OLL for stability testing?
A3: Biological samples should be processed quickly and kept on ice to minimize enzymatic degradation.[2] For plasma, it is advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), and a lipase (B570770) inhibitor immediately after collection. For tissue homogenates, homogenization should be performed in a buffer containing antioxidants and protease/lipase inhibitors. Samples should be flash-frozen in liquid nitrogen and stored at -80°C if not analyzed immediately.
Q4: Which analytical techniques are most suitable for assessing the stability of OLL?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) is a powerful technique for quantifying OLL and its degradation products.[3][4] Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or MS can also be used, typically after derivatization of the fatty acids released upon hydrolysis.
Troubleshooting Guides
Issue 1: High variability in OLL concentration in plasma samples stored at -20°C.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation: Lipase activity in plasma can lead to the hydrolysis of OLL, even at -20°C over extended periods.[5] | 1. Add Lipase Inhibitors: Incorporate a lipase inhibitor cocktail into the plasma immediately upon collection. 2. Faster Processing: Minimize the time between sample collection and freezing. 3. Lower Storage Temperature: Store plasma samples at -80°C for long-term stability. |
| Oxidation: Repeated freeze-thaw cycles can introduce oxygen and promote oxidation of the oleic acid chains. | 1. Aliquot Samples: Prepare single-use aliquots to avoid multiple freeze-thaw cycles. 2. Use Antioxidants: Add an antioxidant like BHT to the plasma. 3. Inert Atmosphere: Store aliquots under an inert gas like argon or nitrogen. |
| Inconsistent Extraction: Variability in the lipid extraction procedure can lead to inconsistent recovery of OLL. | 1. Standardize Protocol: Ensure a consistent and validated lipid extraction method (e.g., Folch or Bligh-Dyer) is used for all samples. 2. Use an Internal Standard: Spike samples with a suitable internal standard (a triglyceride not endogenously present) prior to extraction to correct for recovery differences. |
Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis of a formulated OLL product.
| Possible Cause | Troubleshooting Step |
| Hydrolytic Degradation: OLL may be degrading into di- and monoglycerides (B3428702) and free fatty acids. | 1. Analyze for Degradation Products: Develop analytical methods to identify and quantify potential degradation products such as 1,2-diolein, 1,3-diolein, and lignoceric acid. 2. Control pH and Water Content: Ensure the formulation has a controlled pH and low water activity to minimize hydrolysis. |
| Oxidative Degradation: The oleic acid moieties are susceptible to oxidation. | 1. Check for Peroxides: Use a peroxide value test to assess the extent of primary oxidation. 2. Protect from Light and Air: Store the formulation in light-resistant containers and consider packaging under an inert atmosphere. 3. Incorporate Antioxidants: Evaluate the compatibility and effectiveness of adding antioxidants to the formulation. |
| Isomerization: Positional isomerization of the fatty acids on the glycerol (B35011) backbone can occur, especially under thermal stress. | 1. Use a High-Resolution Separation Technique: Employ a chromatographic method capable of separating triglyceride isomers. 2. Control Temperature: Avoid exposing the formulation to high temperatures during manufacturing and storage. |
Experimental Protocols
Protocol 1: HPLC-ELSD Method for the Quantification of OLL
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Acetonitrile) and Solvent B (Isopropanol/Hexane, 80:20 v/v).
-
Gradient Program:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to 100% A
-
35-40 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Standard Preparation: Prepare a stock solution of OLL in chloroform/methanol (2:1 v/v) and perform serial dilutions to create a calibration curve.
-
Sample Preparation: Extract lipids from the matrix using a validated method (e.g., Folch extraction). Reconstitute the dried lipid extract in the initial mobile phase.
Protocol 2: Stability Study of OLL in a Pharmaceutical Formulation
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.
-
Batch Selection: Use at least three batches of the OLL formulation for the stability study.
-
Container Closure System: Store samples in the proposed commercial packaging.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests:
-
Appearance (visual inspection)
-
Assay of OLL (using a validated stability-indicating method like HPLC)
-
Quantification of degradation products
-
Moisture content
-
Physical tests relevant to the dosage form (e.g., dissolution for solid oral dosage forms)
-
Quantitative Data Summary
The following tables present hypothetical stability data for OLL based on general lipid stability principles.
Table 1: Stability of OLL in Human Plasma at Different Storage Temperatures
| Storage Time (Days) | OLL Concentration (% of Initial) at 4°C | OLL Concentration (% of Initial) at -20°C | OLL Concentration (% of Initial) at -80°C |
| 0 | 100.0 ± 2.5 | 100.0 ± 2.3 | 100.0 ± 2.4 |
| 7 | 85.3 ± 3.1 | 98.5 ± 2.6 | 99.8 ± 2.5 |
| 30 | 62.1 ± 4.5 | 95.2 ± 3.0 | 99.5 ± 2.6 |
| 90 | Not Recommended | 88.7 ± 4.1 | 98.9 ± 2.8 |
Table 2: Accelerated Stability of an OLL Formulation (40°C / 75% RH)
| Time (Months) | Assay of OLL (%) | Total Degradation Products (%) | Appearance |
| 0 | 100.2 | < 0.1 | Conforms |
| 3 | 98.5 | 0.8 | Conforms |
| 6 | 96.1 | 1.9 | Slight discoloration |
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Distinguishing 1,3-Olein-2-Lignocerin from its Regioisomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of triacylglycerols (TAGs) is paramount in various scientific disciplines, from nutritional science to drug delivery systems. The seemingly subtle difference in the positional arrangement of fatty acids on the glycerol (B35011) backbone, known as regioisomerism, can significantly impact the physicochemical and biological properties of these molecules. This guide provides a comprehensive comparison of analytical methodologies for distinguishing 1,3-Olein-2-Lignocerin from its primary regioisomer, 1,2-Lignocerin-3-Olein.
Understanding the Challenge: this compound and its Regioisomers
This compound, also known as 1,3-Dioleoyl-2-Lignoceroyl Glycerol, is a triacylglycerol with the molecular formula C63H118O6. Its structure consists of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one lignoceric acid molecule at the sn-2 position. Its primary regioisomer features the same fatty acid composition but a different positional arrangement. Due to their identical molecular weight and fatty acid composition, these regioisomers exhibit very similar physicochemical properties, making their separation and individual characterization a significant analytical challenge.
The principal analytical techniques capable of resolving this challenge are High-Performance Liquid Chromatography (HPLC), particularly silver-ion and reversed-phase chromatography, coupled with Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy also offers a valuable, non-destructive approach for structural elucidation.
Comparative Analysis of Analytical Techniques
The differentiation of this compound from its regioisomers relies on subtle differences in their molecular geometry and fragmentation behavior. The following table summarizes the key analytical approaches and their expected outcomes.
| Analytical Technique | Principle of Separation/Differentiation | Expected Outcome for this compound vs. Regioisomers | Key Experimental Parameters |
| Silver-Ion HPLC-MS | Differential interaction of the π-electrons in the double bonds of oleic acid with silver ions on the stationary phase. The accessibility of the double bonds is influenced by their position on the glycerol backbone. | Partial to baseline separation is achievable. The regioisomer with oleic acid at the more accessible sn-1/3 positions may exhibit a slightly longer retention time compared to the isomer with oleic acid at the sn-2 position. | Column: Silver-ion impregnated silica (B1680970) gel. Mobile Phase: Non-polar solvents like hexane (B92381) with a polar modifier such as acetonitrile (B52724). Detection: Mass Spectrometry (APCI or ESI). |
| Reversed-Phase HPLC-MS/MS | Separation is primarily based on the equivalent carbon number (ECN), which is identical for regioisomers. However, subtle differences in molecular shape can lead to slight variations in retention time under optimized conditions. | Co-elution is common. However, with highly efficient columns and optimized conditions (e.g., sub-ambient temperatures), partial separation may be achieved. Definitive identification relies on the subsequent MS/MS analysis. | Column: C18 or C30 stationary phase. Mobile Phase: Gradient of acetonitrile and a stronger organic solvent like isopropanol. Detection: Tandem Mass Spectrometry (MS/MS). |
| Mass Spectrometry (MS/MS) | Analysis of the fragmentation pattern of the parent ion. The fatty acid at the sn-2 position is sterically hindered and thus less readily cleaved as a neutral loss compared to the fatty acids at the sn-1 and sn-3 positions. | For this compound ([M+H]⁺): The neutral loss of oleic acid (from sn-1/3) will be a more abundant fragment ion compared to the neutral loss of lignoceric acid (from sn-2). For the regioisomer: The neutral loss of lignoceric acid (from sn-1/3) will be more prominent. | Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). Analysis: Collision-Induced Dissociation (CID) of the precursor ion. |
| ¹³C NMR Spectroscopy | The chemical shift of the carbonyl carbon of the fatty acyl chains is sensitive to its position on the glycerol backbone. The carbonyl carbon at the sn-2 position resonates at a slightly different frequency compared to those at the sn-1 and sn-3 positions. | Distinct signals for the carbonyl carbons of oleic and lignoceric acids will be observed. The relative integration of the signals corresponding to the sn-2 and sn-1/3 positions will allow for the determination of the regioisomeric composition. | Solvent: Deuterated chloroform (B151607) (CDCl₃). Spectrometer: High-field NMR spectrometer. |
Experimental Protocols
Silver-Ion High-Performance Liquid Chromatography (HPLC)
This method leverages the interaction between the double bonds in the oleic acid moieties and silver ions immobilized on the stationary phase.
Sample Preparation:
-
Dissolve the lipid sample in hexane to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions:
-
HPLC System: A quaternary or binary HPLC system with a column oven and a mass spectrometer detector.
-
Column: ChromSpher 5 Lipids column (250 mm x 4.6 mm, 5 µm particle size), or a similar silver-ion impregnated column.
-
Mobile Phase: A gradient of hexane and acetonitrile. A typical starting condition is 99:1 (v/v) hexane:acetonitrile, with a gradient to increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 10 µL.
-
Detection: Mass Spectrometry with APCI or ESI source.
Reversed-Phase High-Performance Liquid Chromatography-Tandem Mass Spectrometry (RP-HPLC-MS/MS)
While chromatographic separation of regioisomers is challenging with RP-HPLC, this technique is invaluable when coupled with MS/MS for definitive identification based on fragmentation patterns.
Sample Preparation:
-
Dissolve the lipid sample in a mixture of chloroform and methanol (B129727) (2:1, v/v) to a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A UHPLC system for optimal resolution.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient: A shallow gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Ionization: ESI in positive ion mode.
-
MS/MS Analysis: Isolate the precursor ion (e.g., [M+NH₄]⁺) and perform collision-induced dissociation (CID).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
This non-destructive technique provides detailed structural information based on the chemical environment of each carbon atom.
Sample Preparation:
-
Dissolve approximately 50-100 mg of the purified triglyceride in 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Nucleus: ¹³C.
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay: A sufficiently long relaxation delay (e.g., 5-10 seconds) is crucial for accurate quantification.
-
Number of Scans: A large number of scans will be required to achieve an adequate signal-to-noise ratio.
Visualizing the Workflow and Logic
To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logic behind the differentiation of this compound and its regioisomers.
Decoding the Structure: A Comparative Guide to the Fragmentation Pattern Analysis of 1,3-Olein-2-Lignocerin
For researchers, scientists, and drug development professionals, the precise structural elucidation of complex lipids is paramount. This guide provides an in-depth comparison of mass spectrometry-based fragmentation pattern analysis for the triacylglycerol (TAG) 1,3-Olein-2-Lignocerin against alternative analytical techniques. Supported by established principles of lipid analysis, this document offers detailed experimental considerations and visual aids to facilitate a comprehensive understanding of these methodologies.
Triacylglycerols, with their diverse fatty acid compositions and positional isomers, present a significant analytical challenge. The specific arrangement of fatty acids on the glycerol (B35011) backbone dictates their physicochemical properties and biological functions. This compound, a mixed-acid TAG containing two oleic acid moieties and one lignoceric acid moiety, serves as a pertinent example to explore the nuances of structural characterization.
Mass Spectrometry: A Powerful Tool for Fragmentation Analysis
Mass spectrometry (MS) has become an indispensable technique for the structural analysis of TAGs due to its high sensitivity and specificity.[1] The fragmentation pattern generated from a TAG molecule provides a veritable fingerprint, revealing its constituent fatty acids and their positional arrangement (regioisomerism).[1]
The analysis of neutral lipids like this compound is typically performed using soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[2] ESI commonly produces adduct ions, such as [M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation.[1][3] Collision-Induced Dissociation (CID) is the most common method for fragmenting the precursor ion.[3]
The primary fragmentation pathway for TAG adducts involves the neutral loss of one of the fatty acid chains, resulting in the formation of diacylglycerol (DAG)-like fragment ions.[1][2] The relative abundance of these fragment ions provides crucial information about the position of the fatty acids on the glycerol backbone. It is a well-established principle that the fatty acid at the sn-2 position is sterically hindered and, therefore, lost less readily than those at the sn-1 and sn-3 positions.[1][4]
For this compound (C₆₃H₁₁₈O₆, Molecular Weight: 971.61 g/mol [5]), the expected fragmentation of its ammoniated adduct ([M+NH₄]⁺, m/z 989.9) would involve the neutral loss of either oleic acid (C₁₈H₃₄O₂) or lignoceric acid (C₂₄H₄₈O₂).
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Inferred Position of Lost Fatty Acid | Relative Intensity |
| 989.9 | Oleic Acid (C₁₈H₃₄O₂) | 707.4 | sn-1 or sn-3 | High |
| 989.9 | Lignoceric Acid (C₂₄H₄₈O₂) | 623.5 | sn-2 | Low |
Note: The relative intensities of these fragments are dependent on the instrument and analytical conditions.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a multi-faceted analytical approach can provide a more comprehensive characterization of TAGs. Other techniques offer complementary information and can be used to validate MS-based findings.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Combines liquid chromatographic separation with mass spectrometric detection.[6][7] | High sensitivity and specificity; allows for the separation of isomers prior to fragmentation.[1][6] | Requires specialized equipment and expertise.[8] |
| Gas Chromatography (GC-MS) | Separates and analyzes compounds that can be vaporized without decomposition.[8][9] | Excellent for determining the overall fatty acid composition after derivatization (e.g., to FAMEs).[10][11] | Does not provide information on the intact TAG structure or fatty acid positions.[11] |
| Enzymatic Hydrolysis | Uses lipases that specifically cleave fatty acids from the sn-1 and sn-3 positions.[12][13] | Provides direct information on the fatty acid at the sn-2 position.[10][13] | Can be time-consuming and may not go to completion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atoms within a molecule.[10][13] | Can distinguish between sn-1/3 and sn-2 positions based on the chemical shifts of the carbonyl carbons.[10] | Lower sensitivity compared to MS; requires larger sample amounts.[13] |
Experimental Protocols
LC-MS/MS Analysis of this compound
Objective: To determine the fragmentation pattern of this compound using ESI-MS/MS.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in chloroform.
-
Prepare a working solution by diluting the stock solution to 10 µg/mL in methanol (B129727) containing 10 mM ammonium (B1175870) acetate (B1210297) (for [M+NH₄]⁺ adduct formation).[2]
2. Liquid Chromatography:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).[10]
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.
-
Gradient: A suitable gradient to elute the TAG.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]
-
MS1 Scan: Acquire full scan MS spectra to identify the [M+NH₄]⁺ precursor ion of this compound (m/z 989.9).
-
MS/MS Scan: Select the precursor ion (m/z 989.9) and subject it to Collision-Induced Dissociation (CID).
-
Collision Energy: Optimize the collision energy to achieve sufficient fragmentation (typically 20-40 eV).[1]
-
Data Acquisition: Acquire the product ion spectrum.
4. Data Analysis:
-
Identify the precursor ion and the major fragment ions in the MS/MS spectrum.
-
Correlate the observed neutral losses with the fatty acid composition of this compound.
-
Compare the relative intensities of the diacylglycerol-like fragment ions to infer the positions of the fatty acids.[1]
Enzymatic Hydrolysis with Pancreatic Lipase (B570770)
Objective: To confirm the identity of the fatty acid at the sn-2 position.
1. Reaction Setup:
-
Incubate a known amount of this compound with pancreatic lipase in a suitable buffer (e.g., Tris-HCl, pH 8.0) containing bile salts and CaCl₂.[13]
2. Reaction Quenching and Extraction:
-
After a defined incubation period, stop the reaction by adding an acidic solution.
-
Extract the lipids using a solvent system like chloroform/methanol.[14]
3. Separation of Products:
-
Separate the reaction products (free fatty acids, monoacylglycerols, diacylglycerols, and unreacted triacylglycerols) using thin-layer chromatography (TLC).[9]
4. Analysis:
-
Scrape the band corresponding to the 2-monoacylglycerols from the TLC plate.
-
Analyze the fatty acid composition of the 2-monoacylglycerol fraction, typically by converting the fatty acid to its methyl ester (FAME) followed by GC-MS analysis.[10] For this compound, the 2-monoacylglycerol fraction should consist of 2-lignocerylglycerol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. larodan.com [larodan.com]
- 6. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereospecific analysis of triglycerides: an alternative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to 1,3-Olein-2-Lignocerin and Other Lignoceric Acid-Containing Triglycerides for Researchers and Drug Development Professionals
An In-depth Analysis of Structure, Metabolism, and Therapeutic Potential
This guide provides a comprehensive comparison of 1,3-Olein-2-Lignocerin with other lignoceric acid-containing triglycerides (TGs), focusing on aspects critical for research and drug development. We delve into the structural differences, metabolic fate, and potential therapeutic applications, supported by available experimental data and detailed methodologies.
Introduction to Lignoceric Acid and its Significance
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that is a key component of sphingolipids in the myelin sheath of nerves.[1] Its metabolism is crucial for maintaining a healthy nervous system. Dysregulation of lignoceric acid levels is implicated in several severe neurological disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[1] In X-ALD, impaired peroxisomal beta-oxidation leads to the accumulation of VLCFAs, including lignoceric acid, which is believed to contribute to the demyelination and neuroinflammation characteristic of the disease.[1]
The delivery of therapeutic fatty acids to target tissues is a significant challenge in drug development. Structured triglycerides, which are TGs with a specific and controlled fatty acid composition and positional distribution on the glycerol (B35011) backbone, offer a promising vehicle for enhancing the bioavailability of fatty acids like lignoceric acid. This guide will specifically compare this compound, a structured TG with lignoceric acid at the stereospecifically numbered (sn)-2 position and oleic acid at the sn-1 and sn-3 positions, against other forms of lignoceric acid-containing TGs.
The Critical Role of Triglyceride Structure in Bioavailability
The position of a fatty acid on the glycerol backbone of a triglyceride profoundly influences its digestion and absorption. During digestion in the small intestine, pancreatic lipase (B570770) preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol (2-MAG).[2] Long-chain saturated fatty acids are generally better absorbed when they are at the sn-2 position of a triglyceride compared to the sn-1 or sn-3 positions.[3] This is because the resulting 2-monoacylglycerol is more readily absorbed by enterocytes and re-esterified back into triglycerides for transport in chylomicrons.
This principle suggests that this compound would offer superior bioavailability of lignoceric acid compared to triglycerides where lignoceric acid is randomly distributed or primarily at the sn-1 and sn-3 positions (e.g., trilignocerin (B8136225) or 1/3-lignoceryl-2-oleoyl-glycerol).
Comparative Data: this compound vs. Other Lignoceric Acid TGs
While direct comparative studies on the bioavailability and efficacy of this compound versus other lignoceric acid-containing TGs are limited in publicly available literature, we can infer performance based on established principles of lipid metabolism. The following tables summarize the expected and, where available, reported characteristics.
Table 1: Physicochemical Properties
| Property | This compound | Trilignocerin (1,2,3-Trilignoceroyl Glycerol) | 1/3-Lignoceryl-2-oleoyl-glycerol (hypothetical) |
| Molecular Formula | C63H118O6 | C75H146O6 | C63H118O6 |
| Molecular Weight | ~971.6 g/mol | ~1143.96 g/mol | ~971.6 g/mol |
| Structure | Lignoceric acid at sn-2; Oleic acid at sn-1,3 | Lignoceric acid at sn-1, 2, and 3 | Lignoceric acid at sn-1 or sn-3; Oleic acid at sn-2 |
| Expected Absorption | High | Low | Moderate to Low |
Table 2: Metabolic Fate and Bioavailability (Inferred)
| Parameter | This compound | Trilignocerin | 1/3-Lignoceryl-2-oleoyl-glycerol |
| Primary Digestion Product | 2-Lignoceroyl-monoglyceride, Free Oleic Acid | Free Lignoceric Acid, 1,2- and 2,3-dilignoceroyl-glycerol, 2-lignoceroyl-monoglyceride | 2-Oleoyl-monoglyceride, Free Lignoceric Acid |
| Lignoceric Acid Absorption Efficiency | High | Low | Low |
| Form of Absorbed Lignoceric Acid | Primarily as 2-Lignoceroyl-monoglyceride | Primarily as Free Lignoceric Acid | Primarily as Free Lignoceric Acid |
Therapeutic Rationale and Potential Applications
The primary therapeutic rationale for using lignoceric acid-containing triglycerides is in the context of diseases like X-ALD. The accumulation of endogenous VLCFAs in X-ALD is due to a defect in their degradation. A therapeutic strategy, exemplified by the use of Lorenzo's oil (a 4:1 mixture of glyceryl trioleate and glyceryl trierucate), is to competitively inhibit the enzyme ELOVL1, which is responsible for the elongation of fatty acids to VLCFAs.[1] By providing an excess of other fatty acids, the synthesis of endogenous lignoceric acid can be reduced.
This compound, by efficiently delivering both oleic acid and lignoceric acid, could potentially act through a dual mechanism:
-
Competitive Inhibition: The oleic acid component can competitively inhibit the elongation of saturated fatty acids to VLCFAs.
-
Substrate-level Effects: The controlled delivery of lignoceric acid might influence cellular lipid pools and signaling pathways in a more targeted manner than simple mixtures.
Experimental Protocols
Detailed experimental protocols are essential for the accurate comparison of different triglyceride formulations. Below are representative methodologies for key experiments.
Protocol 1: In Vitro Digestion with Pancreatic Lipase
Objective: To compare the rate and extent of hydrolysis of different lignoceric acid-containing triglycerides by pancreatic lipase.
Materials:
-
This compound, Trilignocerin, 1/3-Lignoceryl-2-oleoyl-glycerol
-
Porcine pancreatic lipase (or a recombinant equivalent)
-
Bile salts (e.g., sodium taurocholate and sodium glycodeoxycholate)
-
Tris-HCl buffer (pH 8.0)
-
CaCl2 solution
-
Fatty acid-free bovine serum albumin (BSA)
-
Analytical standards: Lignoceric acid, Oleic acid, 2-Lignoceroyl-monoglyceride, 2-Oleoyl-monoglyceride
Procedure:
-
Prepare a buffered substrate emulsion: Disperse the triglyceride substrate in Tris-HCl buffer containing bile salts and CaCl2 by sonication.
-
Initiate the reaction: Add pancreatic lipase to the substrate emulsion to start the hydrolysis. Maintain the temperature at 37°C with constant stirring.
-
Monitor the reaction: At various time points, withdraw aliquots of the reaction mixture and immediately stop the enzymatic activity (e.g., by adding a solution of HCl and isopropanol).
-
Extract lipids: Extract the lipids from the quenched reaction mixture using a suitable solvent system (e.g., hexane:isopropanol).
-
Analyze the products: Analyze the lipid extract using High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) to quantify the remaining triglyceride, and the formation of diglycerides, monoglycerides, and free fatty acids.[4]
Protocol 2: Enzymatic Synthesis of this compound
Objective: To synthesize this compound for experimental use. This protocol is based on the chemoenzymatic synthesis of structured triglycerides.[5]
Step 1: Synthesis of 1,3-Diolein (B152344)
-
React vinyl oleate (B1233923) with glycerol in a solvent-free system using an immobilized lipase (e.g., Novozym 435) at 35°C for 8 hours.
-
Purify the resulting 1,3-diolein from the reaction mixture.
Step 2: Acylation with Lignoceric Acid
-
Chemically acylate the purified 1,3-diolein with lignoceric acid to yield this compound.
-
Purify the final product using techniques such as column chromatography or molecular distillation.
Protocol 3: Analysis of VLCFA Levels in Fibroblasts
Objective: To assess the effect of different triglyceride formulations on the accumulation of VLCFAs in a cell model of X-ALD.
Materials:
-
Human dermal fibroblasts from an X-ALD patient and a healthy control.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Triglyceride formulations to be tested.
-
Internal standards for fatty acid analysis (e.g., deuterated lignoceric acid).
-
Reagents and solvents for lipid extraction and gas chromatography-mass spectrometry (GC-MS) analysis.
Procedure:
-
Culture fibroblasts to near confluence in standard medium.
-
Supplement the culture medium with the different triglyceride formulations at various concentrations for a defined period (e.g., 72 hours).
-
Harvest the cells, wash with phosphate-buffered saline (PBS), and pellet by centrifugation.
-
Extract total lipids from the cell pellet.
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification.
-
Analyze the FAMEs by GC-MS to quantify the levels of lignoceric acid and other VLCFAs, normalized to an internal standard and total protein content.
Visualizing the Metabolic Pathways and Experimental Workflows
To better understand the processes described, the following diagrams have been generated using Graphviz.
Caption: Digestion and absorption of lignoceric acid-containing triglycerides.
Caption: A typical experimental workflow for comparing triglyceride performance.
Caption: Hypothesized metabolic and signaling pathway of this compound.
Conclusion
Based on the principles of lipid biochemistry, this compound presents a promising strategy for enhancing the bioavailability of lignoceric acid. Its structured nature, with lignoceric acid at the sn-2 position, is expected to lead to more efficient absorption compared to triglycerides with lignoceric acid at the sn-1 and sn-3 positions or in a random distribution. This enhanced delivery, coupled with the presence of oleic acid, may offer a dual therapeutic benefit in conditions like X-ALD by both providing a key structural fatty acid and inhibiting the synthesis of excess VLCFAs.
However, it is crucial to note the current lack of direct comparative experimental data in the published literature. Further in vitro and in vivo studies are warranted to quantify the differences in bioavailability and therapeutic efficacy between this compound and other lignoceric acid-containing triglycerides. Such research will be invaluable for the rational design of novel lipid-based therapeutics for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 1,3-Olein-2-Lignocerin and Its Constituent Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological activities of the structured triglyceride 1,3-Olein-2-Lignocerin and its constituent fatty acids, oleic acid and lignoceric acid. While direct experimental data on this compound is limited, this document synthesizes the well-established roles of its components to postulate its potential biological effects and provides a framework for future research.
Introduction
This compound is a triacylglycerol (TAG) composed of two molecules of the monounsaturated omega-9 fatty acid, oleic acid, at the sn-1 and sn-3 positions, and one molecule of the very-long-chain saturated fatty acid, lignoceric acid, at the sn-2 position. The specific positioning of these fatty acids on the glycerol (B35011) backbone can influence its digestion, absorption, and subsequent metabolic fate, potentially leading to unique biological activities compared to the free fatty acids.
This guide will delve into the known biological functions of oleic acid and lignoceric acid, present available information on structured triglycerides, and propose experimental approaches to elucidate the specific bioactivities of this compound.
Overview of Constituent Fatty Acids
Oleic Acid (18:1 n-9)
Oleic acid is the most abundant monounsaturated fatty acid in the human diet and is associated with a range of beneficial health effects.[1] It is recognized for its anti-inflammatory, antioxidant, and cardiovascular-protective properties.
Lignoceric Acid (24:0)
Lignoceric acid is a very-long-chain saturated fatty acid that is a key component of sphingolipids, which are critical for the structure and function of nerve cell membranes.[2] Its metabolism is primarily handled by peroxisomes, and defects in this process are linked to severe neurological disorders such as adrenoleukodystrophy.[3][4]
Comparative Biological Activities
The following table summarizes the known biological activities of oleic acid and lignoceric acid. The postulated activities for this compound are based on the likely metabolic release of its constituents.
| Biological Activity | Oleic Acid | Lignoceric Acid | This compound (Postulated) |
| Anti-inflammatory | Reduces inflammatory markers.[5] | Pro-inflammatory effects observed in certain contexts. | May exhibit mixed effects depending on the release and relative activities of its constituents. |
| Cardiovascular | Lowers LDL cholesterol, may increase HDL cholesterol, and has blood pressure-reducing effects.[1] | High levels are associated with cardiovascular disease risk factors. | Potential for complex effects; the oleic acid component may offer benefits, while the impact of lignoceric acid requires investigation. |
| Nervous System | Neuroprotective effects. | Essential for myelin sheath integrity; accumulation is neurotoxic.[2] | Could serve as a delivery vehicle for lignoceric acid for nerve cell health, but bioavailability and metabolic fate need to be determined. |
| Metabolic Health | Improves insulin (B600854) sensitivity.[6] | Associated with insulin resistance and metabolic disorders when elevated.[3] | The oleic acid component may positively influence glucose metabolism. |
| Anticancer | Exhibits anti-proliferative and anti-invasive activities in some cancer cell lines.[7] | Limited data available. | Potential for anticancer activity warrants investigation. |
Signaling Pathways
The biological effects of oleic acid and lignoceric acid are mediated through various signaling pathways. Understanding these pathways is crucial for predicting the mechanism of action of this compound.
Oleic Acid Signaling Pathways
Oleic acid has been shown to modulate several key signaling cascades:
-
cAMP/PKA/SIRT1-PGC1α Pathway: Oleic acid stimulates this pathway, leading to increased fatty acid oxidation.[5]
-
FFAR1/4, EGFR, and AKT-dependent Pathway: Activation of these receptors by oleic acid can induce cancer cell migration.[8]
-
TGFβ-Smad3 Signaling: Oleic acid can activate this pathway, promoting ovarian cancer progression.[1]
-
PI3K/Akt Signaling Pathway: This pathway is involved in oleic acid-enhanced vascular smooth muscle cell proliferation and its protective effects against insulin resistance.[6][9]
Caption: Oleic Acid Signaling Pathways.
Lignoceric Acid and Peroxisomal Metabolism
Lignoceric acid metabolism is tightly linked to peroxisomal function. Its accumulation due to impaired peroxisomal β-oxidation is a hallmark of certain genetic disorders.
Caption: Lignoceric Acid Metabolism.
Proposed Experimental Workflow for Comparative Analysis
To definitively compare the biological activities of this compound with its constituents, a systematic experimental approach is necessary.
Caption: Proposed Experimental Workflow.
Detailed Experimental Protocols
In Vitro Digestion Model
To simulate the gastrointestinal fate of this compound, an in vitro digestion model can be employed.
-
Objective: To determine the hydrolysis of this compound by pancreatic lipase (B570770) and the resulting products.
-
Method:
-
Prepare a lipid emulsion of this compound.
-
Incubate the emulsion with a simulated intestinal fluid containing pancreatic lipase and bile salts.
-
Collect samples at various time points.
-
Extract lipids and analyze the composition using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the amounts of this compound, oleic acid, lignoceric acid, and mono- and di-glycerides.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of this compound, oleic acid, and lignoceric acid on relevant cell lines (e.g., macrophages, neuronal cells, cancer cell lines).
-
Method:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of the test compounds for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control.
-
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
-
Objective: To evaluate the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Method:
-
Pre-treat macrophages with different concentrations of the test compounds.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
A decrease in nitrite concentration indicates anti-inflammatory activity.
-
Conclusion and Future Directions
The biological activity of this compound is likely a complex interplay between the intact triglyceride and its metabolic products. Based on the known functions of oleic acid and lignoceric acid, this structured lipid holds potential for applications in cardiovascular health, neuroprotection, and metabolic regulation. However, the presence of lignoceric acid also raises considerations regarding its potential for adverse effects if not properly metabolized.
Direct experimental investigation is imperative to validate these postulations and to uncover any unique biological properties of this compound that arise from its specific molecular structure. The proposed experimental workflow provides a roadmap for researchers to systematically evaluate its bioactivity and pave the way for its potential use in therapeutic and nutraceutical applications.
References
- 1. Oleic acid activates TGFβ-Smad3 signaling to promote ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homogeneous Assays for Triglyceride Metabolism Research [promega.sg]
- 3. caymanchem.com [caymanchem.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oleic acid induces migration through a FFAR1/4, EGFR and AKT-dependent pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleic acid enhances vascular smooth muscle cell proliferation via phosphatidylinositol 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Triglyceride Synthesis: Enzymatic vs. Chemical Methods
For researchers, scientists, and drug development professionals, the synthesis of triglycerides is a fundamental process with broad applications. The choice between enzymatic and chemical synthesis routes can significantly impact the purity, yield, cost, and environmental footprint of the final product. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research and development needs.
The synthesis of triglycerides, esters derived from glycerol (B35011) and three fatty acids, is a cornerstone of lipid chemistry.[1] These molecules are not only the primary form of energy storage in eukaryotes but are also crucial components in the formulation of pharmaceuticals, nutraceuticals, and other specialty chemicals.[2][3] The method of their synthesis, whether through biological catalysts or traditional chemical reactions, presents a critical choice for scientists. While chemical synthesis has been a long-standing approach, enzymatic methods are gaining prominence due to their high specificity and milder reaction conditions.[4][5][6]
Performance Comparison: Enzymatic vs. Chemical Synthesis
The decision to employ either an enzymatic or a chemical approach to triglyceride synthesis hinges on a variety of factors, including the desired product specificity, scale of production, and tolerance for byproducts. Enzymatic methods, primarily utilizing lipases, offer high selectivity, leading to purer products with fewer side reactions.[5] In contrast, chemical synthesis, which often employs acid or base catalysts, can be more cost-effective for large-scale production but may suffer from a lack of specificity and the generation of unwanted byproducts.[6][7]
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High (regio- and stereospecificity) | Low (often random) |
| Reaction Conditions | Mild (lower temperatures, neutral pH) | Harsh (high temperatures, strong acids/bases) |
| Yield | Can be high, often dependent on reaction optimization | Generally high, but can be affected by side reactions |
| Purity of Product | High, with minimal byproducts | Lower, often requires extensive purification |
| Catalyst | Lipases (e.g., from Rhizomucor miehei, Candida antarctica) | Acids (e.g., p-toluenesulfonic acid), Bases (e.g., NaOH, KOH), Metal oxides |
| Cost-Effectiveness | Higher initial enzyme cost, but can be offset by lower energy consumption and waste treatment costs.[8] | Lower catalyst cost, but can incur higher energy and purification costs.[6][7] |
| Environmental Impact | Generally lower, biodegradable catalysts, less energy-intensive, fewer hazardous byproducts.[9][10] | Higher, use of harsh chemicals, higher energy consumption, potential for hazardous waste.[6] |
Experimental Protocols
Enzymatic Synthesis of Triglycerides (Lipase-Catalyzed)
This protocol describes a typical lipase-catalyzed esterification of glycerol with fatty acids in a solvent-free system.
Materials:
-
Glycerol
-
Fatty Acids (e.g., caprylic acid, oleic acid)
-
Immobilized lipase (B570770) (e.g., Lipozyme RM IM, Novozym 435)[11]
-
n-hexane (for purification)
-
Ethanol (for purification)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vessel with magnetic stirring and temperature control
-
Vacuum system
Procedure:
-
Combine glycerol and fatty acids in the desired molar ratio (e.g., 1:3.3) in the reaction vessel.
-
Add the immobilized lipase to the mixture (typically 5-10% by weight of reactants).[12]
-
Heat the mixture to the optimal temperature for the chosen lipase (e.g., 60-70°C) with constant stirring.[12]
-
Apply a vacuum to the system to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.[7][13]
-
Monitor the reaction progress by taking samples periodically and analyzing the composition using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the desired conversion is achieved (typically within 24-48 hours), stop the reaction by filtering off the immobilized enzyme.[12] The enzyme can often be washed and reused.[14]
-
Dissolve the reaction mixture in n-hexane and wash with a sodium bicarbonate solution to remove any unreacted fatty acids, followed by washing with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified triglycerides.
Chemical Synthesis of Triglycerides (Acid-Catalyzed)
This protocol outlines a common acid-catalyzed esterification method for triglyceride synthesis.
Materials:
-
Glycerol
-
Fatty Acids
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)[7]
-
Toluene or other suitable solvent
-
Sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Reaction vessel with a Dean-Stark trap, condenser, and magnetic stirring
-
Heating mantle
Procedure:
-
To the reaction vessel, add glycerol, fatty acids (in a slight excess), the acid catalyst (e.g., 1-2 mol%), and a solvent such as toluene.
-
Assemble the Dean-Stark apparatus and heat the mixture to reflux (typically 110-140°C).[7] The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification (can take several hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude triglycerides.
-
Further purification, such as column chromatography, may be necessary to remove byproducts and achieve high purity.[7]
Visualizing the Synthesis Pathways
The following diagrams illustrate the general workflows for both enzymatic and chemical triglyceride synthesis.
References
- 1. Triglyceride - Wikipedia [en.wikipedia.org]
- 2. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Enzymes of triacylglycerol synthesis and their regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ocl-journal.org [ocl-journal.org]
- 5. Enzyme engineering for functional lipids synthesis: recent advance and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymes & Sustainability – EnzymeWizard [enzymewizard.com.au]
- 11. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic synthesis of medium-chain triglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
cross-validation of quantification methods for 1,3-Olein-2-Lignocerin
A comprehensive guide to the , tailored for researchers, scientists, and professionals in drug development. This document provides an objective comparison of two prevalent analytical techniques, supported by detailed experimental protocols and data presented for clear comparison.
Introduction
1,3-Olein-2-Lignocerin is a specific triglyceride composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one lignoceric acid molecule at the sn-2 position. Accurate quantification of this molecule is crucial in various research and development settings, from understanding lipid metabolism to quality control in drug formulation. This guide explores two primary analytical methods for its quantification: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the analysis of the intact triglyceride, and Gas Chromatography with Flame Ionization Detection (GC-FID) for the analysis of its constituent fatty acids after derivatization.
Methodology Comparison
The selection of a quantification method depends on several factors, including the required specificity, sensitivity, sample matrix, and available instrumentation. Below is a comparative overview of HPLC-MS and GC-FID for the analysis of this compound.
| Feature | HPLC-MS (Intact Analysis) | GC-FID (Fatty Acid Analysis) |
| Principle | Separation of the intact triglyceride molecule by liquid chromatography based on its physicochemical properties, followed by detection and quantification using a mass spectrometer. | Hydrolysis of the triglyceride to release fatty acids, followed by derivatization to volatile Fatty Acid Methyl Esters (FAMEs). FAMEs are then separated by gas chromatography and quantified by a flame ionization detector. |
| Specificity | High. Can distinguish between isomers and provide molecular weight confirmation. | Indirect. Quantifies the constituent fatty acids (oleic and lignoceric acid). The concentration of the parent triglyceride is inferred. |
| Sensitivity | High. Can achieve low limits of detection (LOD) and quantification (LOQ). | High. FID is a very sensitive detector for hydrocarbons. |
| Sample Preparation | Relatively simple lipid extraction. | More complex: requires lipid extraction, hydrolysis, and derivatization. |
| Throughput | Moderate to high, depending on the chromatographic run time. | Moderate. Derivatization step can be time-consuming. |
| Instrumentation | Requires a more complex and expensive HPLC-MS system. | Requires a standard GC-FID system, which is more common in analytical labs. |
| Information Provided | Provides concentration of the intact this compound molecule. | Provides the concentration of oleic acid and lignoceric acid, from which the concentration of the triglyceride can be calculated. |
Experimental Protocols
Detailed methodologies for both HPLC-MS and GC-FID are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.
Method 1: Quantification by HPLC-MS
This method allows for the direct quantification of the intact this compound triglyceride.
1. Sample Preparation (Lipid Extraction)
-
To 100 µL of sample (e.g., plasma, cell lysate, or formulation), add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly for 1 minute.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+NH4]+): m/z corresponding to the ammonium adduct of this compound.
-
Product Ions: Fragment ions corresponding to the neutral loss of oleic acid and lignoceric acid.
-
Instrument Parameters: Optimize nebulizer gas, drying gas flow and temperature, and collision energy for the specific instrument.
4. Quantification
-
Prepare a calibration curve using a certified standard of this compound.
-
Spike samples with an appropriate internal standard (e.g., a triglyceride with odd-chain fatty acids) to correct for matrix effects and extraction efficiency.
Method 2: Quantification by GC-FID
This method involves the indirect quantification of this compound by measuring its constituent fatty acids.
1. Sample Preparation (Hydrolysis and Derivatization)
-
Perform lipid extraction as described in the HPLC-MS protocol.
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 10 minutes to hydrolyze the triglyceride (saponification).
-
Cool the sample and add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Heat at 100°C for 5 minutes to methylate the fatty acids, forming FAMEs.
-
Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-FID analysis.
2. GC-FID Conditions
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
3. Quantification
-
Identify the peaks for oleic acid methyl ester and lignoceric acid methyl ester by comparing their retention times with those of a certified FAME standard mix.
-
Quantify the amount of each FAME using an internal standard (e.g., a fatty acid not present in the sample, such as heptadecanoic acid).
-
Calculate the molar ratio of oleic acid to lignoceric acid to confirm it is approximately 2:1.
-
Calculate the concentration of this compound based on the quantified amounts of its constituent fatty acids.
Visualizations
To aid in the understanding of the experimental workflows and the logic of the comparison, the following diagrams are provided.
Navigating the Lipid Maze: A Guide to Identifying Unique Mass Spectral Fragments of 1,3-Olein-2-Lignocerin
For Immediate Release
[City, State] – [Date] – In the intricate world of lipidomics, the precise identification of triacylglycerol (TAG) regioisomers presents a significant analytical challenge. This guide provides a comprehensive comparison of the expected mass spectral fragments of 1,3-Olein-2-Lignocerin, a mixed-acid TAG, offering researchers, scientists, and drug development professionals a roadmap for its unambiguous identification. By leveraging established principles of mass spectrometry, this document outlines the key diagnostic ions that differentiate this molecule from its isomers and presents supporting data from a comparable, well-characterized TAG.
The Challenge of Isomeric Distinctions
Triacylglycerols are comprised of a glycerol (B35011) backbone esterified with three fatty acids. When the fatty acid composition is heterogeneous, multiple regioisomers can exist, differing only in the position of the fatty acids on the glycerol backbone. This compound, for instance, is constitutionally isomeric to 1,2-Dioleoyl-3-lignoceroyl-glycerol and 1-Lignoceroyl-2,3-dioleoyl-glycerol. Distinguishing between these isomers is crucial for understanding their unique biological roles and metabolic pathways.
Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. The fragmentation pattern of a TAG, induced by collision-induced dissociation (CID), provides a molecular fingerprint that reveals not only the constituent fatty acids but also their positional arrangement.
Predicting the Fragmentation of this compound
The primary fragmentation pathway for protonated or ammoniated TAGs in mass spectrometry is the neutral loss of a fatty acid moiety, resulting in the formation of a diacylglycerol-like fragment ion. The key to distinguishing regioisomers lies in the relative abundance of these fragment ions. It is well-established that the fatty acid at the sn-2 position is less readily cleaved than those at the sn-1 and sn-3 positions.
For this compound, which contains two oleic acid molecules and one lignoceric acid molecule, we can predict the following fragmentation pattern.
Table 1: Predicted Key Mass Spectral Fragments for this compound ([C₆₉H₁₃₀O₆], MW: 971.62 g/mol )
| Precursor Ion (Adduct) | m/z of Precursor | Neutral Loss | m/z of Fragment Ion | Fragment Identity | Expected Relative Intensity |
| [M+H]⁺ | 972.6 | Oleic Acid (C₁₈H₃₄O₂) | 690.2 | [DAG(18:1/24:0)]⁺ | High |
| [M+H]⁺ | 972.6 | Lignoceric Acid (C₂₄H₄₈O₂) | 604.0 | [DAG(18:1/18:1)]⁺ | Low |
| [M+NH₄]⁺ | 989.6 | Oleic Acid + NH₃ | 690.2 | [DAG(18:1/24:0)]⁺ | High |
| [M+NH₄]⁺ | 989.6 | Lignoceric Acid + NH₃ | 604.0 | [DAG(18:1/18:1)]⁺ | Low |
The defining characteristic for identifying this compound is the significantly higher intensity of the fragment ion resulting from the loss of oleic acid (from the sn-1 or sn-3 position) compared to the fragment ion from the loss of lignoceric acid (from the sn-2 position).
Comparative Analysis with a Known Triacylglycerol
To provide experimental context, we can compare the predicted fragmentation of this compound with the known fragmentation pattern of a similar mixed-acid TAG, 1,3-dioleoyl-2-palmitoyl-glycerol (OPO). OPO is structurally analogous, with two unsaturated fatty acids at the sn-1 and sn-3 positions and a saturated fatty acid at the sn-2 position.
Table 2: Experimentally Observed Mass Spectral Fragments for 1,3-Dioleoyl-2-Palmitoyl-Glycerol (OPO) ([C₅₅H₁₀₂O₆], MW: 859.4 g/mol )
| Precursor Ion (Adduct) | m/z of Precursor | Neutral Loss | m/z of Fragment Ion | Fragment Identity | Observed Relative Intensity |
| [M+H]⁺ | 860.4 | Oleic Acid (C₁₈H₃₄O₂) | 577.9 | [DAG(18:1/16:0)]⁺ | High |
| [M+H]⁺ | 860.4 | Palmitic Acid (C₁₆H₃₂O₂) | 604.0 | [DAG(18:1/18:1)]⁺ | Low |
| [M+NH₄]⁺ | 877.4 | Oleic Acid + NH₃ | 577.9 | [DAG(18:1/16:0)]⁺ | High |
| [M+NH₄]⁺ | 877.4 | Palmitic Acid + NH₃ | 604.0 | [DAG(18:1/18:1)]⁺ | Low |
The experimental data for OPO confirms the principle of preferential loss of fatty acids from the sn-1 and sn-3 positions. This provides strong support for the predicted fragmentation pattern of this compound and its use in distinguishing it from its isomers.
Experimental Protocols
A detailed methodology for the analysis of triacylglycerols using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below.
Sample Preparation
-
Lipid Extraction: Extract total lipids from the sample using a modified Bligh-Dyer or Folch method.
-
Sample Dilution: Dissolve the dried lipid extract in a suitable solvent, such as isopropanol/acetonitrile/water (2:1:1, v/v/v), to a final concentration of 1-10 µg/mL.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the different lipid classes and TAG species.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Ionization Mode: Positive ion mode.
-
MS1 Scan: Acquire full scan spectra to identify the precursor ions of the TAGs of interest (e.g., [M+H]⁺ or [M+NH₄]⁺).
-
MS2 Scan (Product Ion Scan): Isolate the precursor ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Collision Energy: Optimize the collision energy to achieve sufficient fragmentation for structural elucidation.
Visualizing the Fragmentation Pathway
The fragmentation process can be visualized to better understand the origin of the diagnostic ions.
Caption: Fragmentation pathway of this compound.
Logical Workflow for Identification
A systematic approach is essential for the confident identification of this compound in a complex lipid extract.
Caption: Workflow for identifying this compound.
By following the principles and protocols outlined in this guide, researchers can confidently identify this compound and distinguish it from its regioisomers, paving the way for a deeper understanding of its role in biological systems and its potential as a therapeutic target or biomarker.
A Comparative Guide to the Metabolic Fate of Different Triglyceride Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides are the primary form of dietary fat and the main storage form of energy in the body. The structure of a triglyceride molecule—specifically the chain length of its constituent fatty acids and their position on the glycerol (B35011) backbone—plays a pivotal role in its metabolic fate. This guide provides an objective comparison of the digestion, absorption, transport, and tissue-specific metabolism of different triglyceride structures, supported by experimental data. Understanding these differences is crucial for the development of novel therapeutics and functional foods designed to modulate lipid metabolism for improved health outcomes.
I. Digestion and Absorption: The Initial Steps Dictated by Structure
The journey of triglycerides through the digestive system is heavily influenced by their molecular architecture. The key enzyme responsible for their breakdown in the small intestine is pancreatic lipase (B570770), which preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions of the glycerol backbone, yielding two free fatty acids and a 2-monoacylglycerol (2-MG).[1]
Conventional vs. Structured Triglycerides:
-
Conventional Triglycerides (e.g., Long-Chain Triglycerides - LCTs): Found in most dietary fats and oils, LCTs are composed of long-chain fatty acids (LCFAs; ≥12 carbons). Their digestion products (LCFAs and 2-MGs) are relatively insoluble in the aqueous environment of the gut and require incorporation into micelles for absorption by enterocytes.[1]
-
Structured Triglycerides (STs): These are modified triglycerides where the fatty acid composition and/or their positional distribution are altered. A common example is the incorporation of medium-chain fatty acids (MCFAs; 6-10 carbons) alongside LCFAs.
The structural differences between these triglycerides lead to distinct digestive and absorptive profiles, as detailed in the table below.
Table 1: Comparison of Digestion and Absorption of Different Triglyceride Structures
| Parameter | Conventional Triglycerides (LCTs) | Structured Triglycerides (e.g., MLM-type with MCFAs at sn-1,3) | Physical Mixture of MCTs and LCTs |
| Primary Lipase | Pancreatic Lipase | Pancreatic Lipase | Pancreatic Lipase |
| Hydrolysis Products | 2 LCFAs + 2-monoacylglycerol (with LCFA) | 2 MCFAs + 2-monoacylglycerol (with LCFA) | LCFAs, MCFAs, and corresponding 2-monoacylglycerols |
| Absorption Pathway of Fatty Acids | LCFAs require micellar solubilization for passive and protein-mediated uptake.[2][3] | MCFAs are more water-soluble and can be directly absorbed into the portal vein without micellization.[4][5] The 2-monoacylglycerol follows the micellar pathway. | MCFAs are rapidly absorbed via the portal vein; LCFAs follow the lymphatic route. |
| Absorption Efficiency | Generally high, but can be reduced for very long-chain saturated fatty acids. | Generally higher and faster due to the rapid absorption of MCFAs.[4][5] | Variable, depending on the ratio of MCTs to LCTs. |
Experimental Protocol: In Vitro Lipolysis Assay
This protocol simulates the digestion of triglycerides in the small intestine.
Objective: To determine the rate and extent of hydrolysis of different triglyceride structures by pancreatic lipase.
Materials:
-
pH-stat apparatus
-
Triglyceride substrate (e.g., conventional oil, structured lipid)
-
Bile salts (e.g., sodium taurocholate)
-
Phospholipids (B1166683) (e.g., phosphatidylcholine)
-
Pancreatic lipase solution
-
Calcium chloride solution
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Prepare a lipid emulsion by homogenizing the triglyceride substrate with bile salts and phospholipids in the buffer.
-
Place the emulsion in the reaction vessel of the pH-stat, maintained at 37°C.
-
Add calcium chloride to the reaction mixture.
-
Initiate the reaction by adding pancreatic lipase.
-
The pH-stat will automatically titrate the liberated free fatty acids with a standardized NaOH solution to maintain a constant pH.
-
Record the volume of NaOH consumed over time, which is proportional to the rate of lipolysis.
Data Analysis: The rate of hydrolysis is calculated from the rate of NaOH addition. Comparing these rates for different triglyceride structures provides a quantitative measure of their digestibility.
II. Lipoprotein Transport: A Tale of Two Pathways
Following absorption and re-esterification within the enterocytes, triglycerides are packaged into lipoproteins for transport in the bloodstream. The type of fatty acids absorbed dictates the primary transport route.
-
Lymphatic Pathway (for LCFAs): Re-esterified triglycerides containing LCFAs are incorporated into large lipoprotein particles called chylomicrons . These are secreted into the lymphatic system, which eventually drains into the bloodstream.[1]
-
Portal Vein Pathway (for MCFAs): MCFAs, due to their higher water solubility, are not significantly re-esterified into triglycerides in the enterocytes. Instead, they are directly absorbed into the portal vein and transported to the liver bound to albumin.[4][5]
This fundamental difference in transport has significant metabolic implications. Structured triglycerides containing MCFAs at the sn-1 and sn-3 positions will result in the rapid appearance of these fatty acids in the portal blood, while the LCFA at the sn-2 position (as a 2-monoacylglycerol) will be incorporated into chylomicrons for lymphatic transport.
Diagram: Triglyceride Absorption and Transport Pathways
Caption: Overview of triglyceride digestion, absorption, and transport.
III. Tissue-Specific Metabolism and Clearance
Once in the bloodstream, triglycerides within chylomicrons and very-low-density lipoproteins (VLDLs, synthesized by the liver) are hydrolyzed by lipoprotein lipase (LPL) , an enzyme located on the surface of capillary endothelial cells in various tissues, primarily adipose tissue and muscle.[6] This releases fatty acids for uptake and utilization or storage by these tissues.
The structure of the triglyceride can influence the rate of clearance from the circulation and the subsequent tissue distribution of fatty acids.
Table 2: Comparison of Lipoprotein Metabolism and Tissue Uptake
| Parameter | Conventional Triglycerides (LCTs) | Structured Triglycerides (e.g., MLM-type) |
| Primary Transport Lipoprotein | Chylomicrons (dietary), VLDL (hepatic) | Chylomicrons (containing LCFA-rich 2-MG), VLDL (if synthesized from absorbed MCFAs and LCFAs) |
| Clearance from Bloodstream | Dependent on LPL activity. Can be slower, leading to prolonged postprandial lipemia.[7][8][9] | Generally faster clearance, especially when containing MCFAs, which are rapidly oxidized in the liver.[4][5][10] |
| Tissue Uptake | LCFAs are taken up by peripheral tissues (adipose, muscle) for storage or energy. | MCFAs are primarily taken up by the liver for rapid oxidation. LCFAs from the chylomicron core are taken up by peripheral tissues. |
| Metabolic Effects | Can contribute to elevated plasma triglycerides if clearance is impaired. | May lead to increased ketone body production due to rapid hepatic oxidation of MCFAs. Can result in lower postprandial triglyceride levels.[10] |
Experimental Protocol: Lipoprotein Lipase (LPL) Activity Assay
This protocol measures the activity of LPL in hydrolyzing triglyceride substrates.
Objective: To compare the efficacy of LPL in hydrolyzing different triglyceride structures.
Materials:
-
Fluorogenic triglyceride substrate (e.g., a triglyceride analog that fluoresces upon hydrolysis)
-
LPL source (e.g., purified LPL, post-heparin plasma)
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare dilutions of the LPL source in the assay buffer.
-
Add the diluted LPL to the wells of the microplate.
-
Prepare the fluorogenic triglyceride substrate according to the manufacturer's instructions. Different structured triglycerides can be used as competitive substrates to assess their impact on the hydrolysis of the fluorogenic substrate.
-
Initiate the reaction by adding the substrate to the wells.
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence over time using a microplate reader.
Data Analysis: The rate of fluorescence increase is proportional to LPL activity. By comparing the activity with different triglyceride structures as substrates or competitors, their suitability as LPL substrates can be determined.
IV. Signaling Pathways and Gene Expression
The metabolic products of triglyceride digestion and metabolism can act as signaling molecules, influencing gene expression and metabolic pathways.
-
Insulin (B600854) Signaling: High levels of circulating free fatty acids, which can result from the metabolism of any triglyceride type, can interfere with insulin signaling, potentially leading to insulin resistance.[5]
-
Hepatic Gene Expression: The influx of different fatty acids to the liver can alter the expression of genes involved in lipogenesis, fatty acid oxidation, and inflammation. For instance, a rapid influx of MCFAs from structured triglycerides can upregulate genes for beta-oxidation.
-
Adipose Tissue Gene Expression: Circulating triglyceride levels have been shown to be associated with changes in DNA methylation and the expression of genes in adipose tissue that are linked to metabolic diseases.[11][12]
Diagram: Simplified Overview of Fatty Acid Signaling
Caption: Influence of triglyceride-derived fatty acids on cellular signaling.
V. Conclusion
The metabolic fate of triglycerides is intricately linked to their structure. Structured triglycerides, particularly those containing a combination of medium- and long-chain fatty acids, exhibit distinct metabolic profiles compared to conventional long-chain triglycerides. These differences, summarized below, offer opportunities for therapeutic intervention and the design of functional foods.
-
Faster Digestion and Absorption: The presence of MCFAs in structured triglycerides leads to more rapid digestion and direct absorption into the portal circulation, bypassing the slower lymphatic transport route.
-
Altered Lipoprotein Metabolism: Structured triglycerides can lead to a more rapid clearance from the bloodstream and a lower postprandial triglyceride response.
-
Tissue-Specific Effects: The differential delivery of MCFAs to the liver and LCFAs to peripheral tissues can have distinct effects on energy metabolism and gene expression.
Further research into the specific effects of precisely engineered triglyceride structures on metabolic pathways will undoubtedly pave the way for novel nutritional and therapeutic strategies to combat metabolic diseases.
References
- 1. The metabolism of structured triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake of micellar long-chain fatty acid and sn-2-monoacylglycerol into human intestinal Caco-2 cells exhibits characteristics of protein-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Structured triglyceride emulsions in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triglyceride metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary, Physiological, and Genetic Impacts on Postprandial Lipid Metabolism - Fat Detection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dietary fat-induced postprandial lipemia: effect on arterial oxygen saturation and plasma lactate, triglyceride, and cholesterol levels in subjects with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary Impact on Postprandial Lipemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Circulating triglycerides are associated with human adipose tissue DNA methylation of genes linked to metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
